molecular formula C8H9BF2O3 B1591261 2,6-Difluoro-3-ethoxyphenylboronic acid CAS No. 849062-00-6

2,6-Difluoro-3-ethoxyphenylboronic acid

Cat. No.: B1591261
CAS No.: 849062-00-6
M. Wt: 201.97 g/mol
InChI Key: XNCPAOSJJNRPHW-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-ethoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H9BF2O3 and its molecular weight is 201.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-ethoxy-2,6-difluorophenyl)boronic acid
Source PubChem
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InChI

InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCPAOSJJNRPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584629
Record name (3-Ethoxy-2,6-difluorophenyl)boronic acid
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Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-00-6
Record name B-(3-Ethoxy-2,6-difluorophenyl)boronic acid
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Record name (3-Ethoxy-2,6-difluorophenyl)boronic acid
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Record name 2,6-Difluoro-3-ethoxyphenylboronic acid
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Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Phenylboronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Difluoro-3-ethoxyphenylboronic acid

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within this context, fluorinated arylboronic acids have emerged as indispensable building blocks. This compound is a prime example of such a reagent, offering a unique substitution pattern that allows for the precise introduction of a difluorinated ethoxy-phenyl moiety into a target structure. This guide provides a detailed examination of its core physical and chemical properties, reactivity, and applications, tailored for researchers and scientists in organic synthesis and drug development.

Core Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its core identity and physical characteristics are summarized below. The presence of two ortho-fluorine atoms to the boronic acid group significantly influences the compound's electronic nature and steric profile, which in turn dictates its reactivity in synthetic applications.

PropertyValueSource(s)
CAS Number 849062-00-6[1][2]
Molecular Formula C₈H₉BF₂O₃[1][3]
Molecular Weight 201.96 g/mol [1][2]
Physical Form Solid
Purity Typically ≥97%[4]
Storage Conditions Store under an inert atmosphere at 2-8°C[5]

Stability and Handling Insights: Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides. This is an equilibrium process that can be reversed by the presence of water. For this reason, the compound is often supplied as a mixture containing varying amounts of its anhydride.[6] Proper storage under inert, dry conditions is crucial to maintain its integrity.[5] The material should be handled in a well-ventilated area, using standard personal protective equipment (PPE) to avoid inhalation and contact with skin and eyes.[7]

Chemical Reactivity and Synthetic Utility

The utility of this compound is rooted in the reactivity of the boronic acid functional group. As a derivative of boric acid, it acts as a mild Lewis acid. However, its most prominent role is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals.[8] In this reaction, the organoboron species (this compound) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.

The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[9] The general catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2,6-difluoro-3-ethoxyphenyl moiety) to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow reagents Reactants: - this compound - Aryl/Heteroaryl Halide (Ar-X) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, CsF) reaction_vessel Reaction Setup Inert Atmosphere Solvent (e.g., Toluene, DME) reagents->reaction_vessel Combine workup Aqueous Workup & Extraction reaction_vessel->workup Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification product Final Product: Ar-(2,6-Difluoro-3-ethoxyphenyl) purification->product

A generalized workflow for a Suzuki-Miyaura coupling reaction.

The specific choice of catalyst, ligand, base, and solvent is critical and depends on the reactivity of the coupling partners.[9][10] For electron-deficient or sterically hindered partners, more active catalyst systems, often employing bulky, electron-rich phosphine ligands, may be required.[9]

Applications in Research and Development

Arylboronic acids are foundational tools in medicinal chemistry for synthesizing new chemical entities.[8][11] this compound is particularly valuable for introducing a specific structural motif that can enhance the pharmacological profile of a molecule.

  • Drug Discovery: This reagent is used as a key intermediate in the synthesis of complex molecules being investigated as potential therapeutic agents.[12][13] The difluoro-ethoxy-phenyl group can modulate properties like cell permeability, metabolic stability, and target binding affinity. Boronic acids themselves have led to FDA-approved drugs like Bortezomib (Velcade), demonstrating the biological compatibility of this functional group.[8][14]

  • Organic Synthesis: It serves as a versatile building block for constructing complex organic architectures beyond biaryls. The principles of Suzuki coupling extend to forming bonds with alkenyl, alkynyl, and alkyl halides, showcasing its broad synthetic utility.[15]

  • Materials Science: The electronic properties imparted by the fluorinated phenyl ring make this and similar compounds useful in the development of advanced materials, such as polymers and organic semiconductors, where tuning electronic characteristics is crucial.[12]

General Synthesis Pathway

While specific, optimized protocols for this compound are proprietary, the general synthesis of arylboronic acids is well-established. A common method involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester at low temperatures, followed by acidic hydrolysis.[8][16]

Boronic_Acid_Synthesis cluster_synthesis General Synthesis of Arylboronic Acids start Aryl Halide (e.g., 1-Bromo-2,6-difluoro-3-ethoxybenzene) grignard Grignard Formation (Add Mg metal in THF) start->grignard boration Borate Ester Addition (e.g., Trimethyl borate) Low Temperature (-78 °C) grignard->boration Forms Ar-MgBr hydrolysis Acidic Workup (Aqueous HCl) boration->hydrolysis Forms borate ester final_product This compound hydrolysis->final_product

A representative synthetic route for arylboronic acids.

This "one-pot" method is efficient for producing various substituted phenylboronic acids.[16] The final product is typically purified by recrystallization or column chromatography.

Safety and Handling Protocols

As with any laboratory chemical, proper handling of this compound is essential. The available safety data indicates that it poses moderate hazards.

GHS Hazard Classification

Data for structurally similar compounds suggests the following classifications.[17][18]

Hazard ClassGHS CategoryStatement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Acute Toxicity, Oral (Potential) Category 4H302: Harmful if swallowed
Recommended Handling and First Aid

Step-by-Step Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][19] A NIOSH-approved dust mask is recommended when handling the powder.

  • Dispensing: Avoid generating dust during transfer. Use a spatula to carefully weigh and dispense the solid.

  • Waste Disposal: Dispose of contaminated materials and unused chemical in a designated hazardous waste container according to local, state, and federal regulations.[7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[19]

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[7][20]

  • Skin Contact: If on skin, immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[7]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[20]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its unique substitution pattern, combining the electronic effects of two fluorine atoms with an ethoxy group, provides a powerful tool for synthetic chemists. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl systems, which are of significant interest in pharmaceutical and materials science research. While it requires careful handling due to its irritant properties, its utility as a strategic building block ensures its continued importance in advancing scientific innovation.

References

An In-depth Technical Guide to 2,6-Difluoro-3-ethoxyphenylboronic Acid (CAS 849062-00-6): Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-Difluoro-3-ethoxyphenylboronic acid, a specialized building block crucial for modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's properties, synthetic pathways, and its pivotal role in palladium-catalyzed cross-coupling reactions, offering both theoretical understanding and practical, field-proven insights.

Core Characteristics and Physicochemical Properties

This compound is a highly functionalized organoboron compound. Its utility stems from the unique interplay of its structural features: the reactive boronic acid moiety, the electron-withdrawing fluorine atoms, and the modulating ethoxy group. These elements make it a valuable reagent for constructing complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2]

The fluorine atoms at the ortho positions to the boronic acid can influence the dihedral angle of the resulting biaryl products and enhance metabolic stability in drug candidates.[1] The ethoxy group provides an additional point for potential hydrogen bonding or steric interaction within a target active site.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 849062-00-6[3][4][5]
Molecular Formula C₈H₉BF₂O₃[4][5][6]
Molecular Weight 201.96 g/mol [4][5]
Appearance Solid (typically white to off-white powder)[7]
Synonyms 3-Ethoxy-2,6-difluorobenzeneboronic acid[3][8]
Purity Typically ≥98%[9]
Storage Store in a cool, dry place under an inert atmosphere (2-8°C recommended)

Note: Like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride trimer (a boroxine). This is often indicated by suppliers noting it "contains varying amounts of Anhydride".[3][8] This is generally not detrimental to its reactivity in cross-coupling reactions as the boroxine readily hydrolyzes back to the monomeric boronic acid under the basic reaction conditions.

Synthesis and Purification Strategy

The synthesis of substituted phenylboronic acids typically follows a well-established organometallic pathway involving directed ortho-metalation or halogen-metal exchange, followed by trapping with a boron electrophile.[10][11] A plausible and robust laboratory-scale synthesis for this compound is outlined below.

Proposed Synthetic Pathway:

The synthesis can be envisioned starting from 1,3-difluoro-2-ethoxybenzene. A directed ortho-metalation using a strong lithium amide base or a halogen-metal exchange from a brominated precursor, followed by electrophilic trapping with a trialkyl borate, yields the desired boronic acid after acidic workup.

Step-by-Step Synthetic Protocol (Illustrative):

  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: The starting material, 1-bromo-2,4-difluoro-3-ethoxybenzene, is dissolved in anhydrous THF and added dropwise to the reaction flask. Subsequently, a solution of n-butyllithium (n-BuLi) in hexanes is added slowly, maintaining the internal temperature below -70 °C. The choice of n-BuLi is critical for efficient halogen-metal exchange at low temperatures, preventing side reactions.

  • Borylation: After stirring for 1-2 hours at -78 °C to ensure complete lithiation, trimethyl borate, B(OCH₃)₃, is added dropwise. This electrophile is chosen for its high reactivity with the organolithium intermediate. The reaction mixture is allowed to slowly warm to room temperature overnight.

  • Hydrolysis (Workup): The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). This step hydrolyzes the intermediate boronate ester to the final boronic acid. The causality here is crucial: the acidic environment protonates the boronate complex, facilitating the release of the free boronic acid.

  • Extraction and Isolation: The aqueous mixture is extracted several times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

This self-validating protocol ensures that each step is controlled, from the anhydrous conditions required for the organometallic steps to the precise stoichiometry needed for an efficient reaction.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2][12] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals and advanced materials.[13]

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An organic halide or triflate (Ar-X) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond. This forms a new Pd(II) complex, and is often the rate-limiting step for less reactive halides like chlorides.[13][14]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base converts the neutral boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻). This negatively charged boronate readily exchanges its organic group with the halide on the Pd(II) complex.[13][15]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product (Ar-Ar'). This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[14]

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-Ar' (Transmetalation Product) OxAdd->Trans Transmetalation Trans->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) Trans->Product Reductive Elimination Reactants Ar-X (Aryl Halide) Reactants->OxAdd Boronic Ar'-B(OH)₂ + Base -> [Ar'-B(OH)₃]⁻ (Activated Boronate) Boronic->Trans Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Model Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Reagents & Materials:

  • This compound (1.0 eq.)

  • 4-Bromoanisole (1.1 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq.)

  • Triphenylphosphine (PPh₃, 0.08 eq.) or a more advanced ligand like SPhos.

  • Potassium Carbonate (K₂CO₃, 3.0 eq.), finely powdered

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation (Pre-formation of Pd(0)): In a reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in a small amount of degassed dioxane. Stir for 10-15 minutes. The color change indicates the reduction of Pd(II) to the active Pd(0) species. The use of a phosphine ligand is essential to stabilize the palladium catalyst and facilitate the oxidative addition step.

  • Reagent Addition: To the catalyst solution, add this compound, 4-bromoanisole, and potassium carbonate.

  • Degassing: Add the remaining degassed dioxane and water. The solvent system is crucial; dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base. Degas the entire mixture thoroughly by bubbling nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Workflow A 1. Reaction Setup & Degassing (Flask, Reagents, Solvents, N₂) B 2. Heating & Stirring (e.g., 90°C, 12h) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Workup (Quench, Dilute, Extract) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While boronic acids are generally of low toxicity, the compound is an irritant and standard precautions should be taken.[16]

Table 2: GHS Safety Information

HazardDescriptionPictogram
H315 Causes skin irritationGHS07
H319 Causes serious eye irritationGHS07
H335 May cause respiratory irritationGHS07

Source: GHS classifications for similar substituted phenylboronic acids.[17]

Handling:

  • Always use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • Avoid inhalation of dust and contact with skin and eyes.[18]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • For long-term stability and to prevent degradation (protodeboronation), storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

References

structure and molecular weight of 2,6-Difluoro-3-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Difluoro-3-ethoxyphenylboronic acid for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a sophisticated chemical building block essential for modern medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document elucidates the compound's structural characteristics, synthesis, reactivity, and critical applications, grounding all claims in authoritative scientific literature.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a highly valuable substituted phenylboronic acid derivative. Its utility in pharmaceutical research stems from the unique combination of its structural features:

  • A Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, making it a primary participant in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, a fundamental step in constructing the complex molecular scaffolds of modern therapeutics.[1][2]

  • Ortho-Difluoro Substitution: The two fluorine atoms at the 2- and 6-positions exert strong electronic and steric influence. They act as weak hydrogen bond acceptors and can modulate the pKa of the molecule, significantly impacting properties like metabolic stability, lipophilicity, and binding affinity to biological targets. This substitution pattern is a common strategy in drug design to enhance pharmacokinetic profiles.

  • An Ethoxy Group: The ether linkage at the 3-position provides an additional point for interaction and can improve solubility and other physicochemical properties of the final active pharmaceutical ingredient (API).

The convergence of these features makes this reagent a strategic choice for introducing a specifically functionalized phenyl ring into a target molecule, accelerating the discovery of novel drug candidates for various therapeutic areas, including oncology.[1][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate identification and characterization are the first steps in any successful synthetic application.

PropertyValueSource(s)
Molecular Weight 201.96 g/mol [4][5][6]
Molecular Formula C₈H₉BF₂O₃[1][4][5]
CAS Number 849062-00-6[4][5][6]
IUPAC Name (3-ethoxy-2,6-difluorophenyl)boronic acid[1]
Physical Form Solid
Canonical SMILES CCOCc1c(c(B(O)O)c(F)cc1)F[1]
InChIKey XNCPAOSJJNRPHW-UHFFFAOYSA-N[1]

2.1. Molecular Structure

Caption: 2D structure of this compound.

Synthesis and Handling Considerations

3.1. General Synthetic Pathway: Lithiation-Borylation

While multiple routes to arylboronic acids exist, a common and reliable method involves the formation of an organometallic intermediate followed by quenching with a boron electrophile.[4][7] The synthesis of this compound can be plausibly achieved via the following workflow, starting from 1,3-difluoro-2-ethoxybenzene.

synthesis_workflow start 1,3-Difluoro-2-ethoxybenzene (Starting Material) step1 Directed Ortho-Metalation (e.g., n-BuLi, THF, -78°C) start->step1 1 intermediate Aryllithium Intermediate (Highly Reactive) step1->intermediate 2 step2 Borylation (Quench with Triisopropyl borate) intermediate->step2 3 borate_ester Borate Ester Intermediate step2->borate_ester 4 step3 Acidic Workup (e.g., aq. HCl) borate_ester->step3 5 product This compound (Final Product) step3->product 6

Caption: Plausible synthetic workflow for the target compound.

3.2. Experimental Protocol (General Example)

  • Reaction Setup: A solution of 1,3-difluoro-2-ethoxybenzene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon) and cooled to -78 °C.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution. The reaction is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate. The ethoxy group directs the metalation to the adjacent ortho position (C1).

  • Borylation: Triisopropyl borate, B(O-iPr)₃, is added slowly to the reaction mixture, quenching the aryllithium species. The mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (HCl). This acidic workup hydrolyzes the borate ester to the desired boronic acid.

  • Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Final purification is typically achieved by recrystallization or column chromatography.

3.3. Handling and Stability

A critical aspect of working with boronic acids is their propensity to undergo dehydration to form cyclic boroxine trimers. This equilibrium can complicate analysis and reactivity.

  • Storage: Store in a cool, dry place under an inert atmosphere to minimize dehydration.

  • Analytical Characterization: The formation of boroxines can lead to complex or broad NMR spectra. This issue is often overcome by dissolving the sample in a protic solvent like deuterated methanol (CD₃OD), which breaks up the trimer and provides a sharp spectrum for the monomeric acid.[8]

Reactivity and Core Applications in Drug Discovery

The primary utility of this compound is as a coupling partner in palladium-catalyzed reactions.

4.1. The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is the most prominent application, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate. It is renowned for its mild conditions and high functional group tolerance.[2]

suzuki_cycle pd0 Pd(0)L_n pd_ox R1-Pd(II)-X L_n pd0->pd_ox R1-X pd_trans R1-Pd(II)-R2 L_n pd_ox->pd_trans R2-B(OH)2 (Base) pd_trans->pd0 R1-R2 ox_add_label Oxidative Addition transmetal_label Transmetalation red_elim_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

4.2. Case Study: Synthesis of Indazole-Based Kinase Inhibitors

A practical application of this reagent is documented in the synthesis of potential therapeutic agents. For instance, this compound has been used to synthesize 6-(3-ethoxy-2,6-difluorophenyl)-1H-indazole.[9] This reaction, reported in ACS Medicinal Chemistry Letters, showcases the reagent's role in creating complex heterocyclic scaffolds that are common in kinase inhibitors and other targeted cancer therapies.

4.3. Other Synthetic Transformations

While less common than Suzuki coupling, this boronic acid can also participate in other valuable reactions:

  • Chan-Lam Coupling: Formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, providing access to aryl amines and diaryl ethers.[1][10]

  • Petasis Reaction: A multicomponent reaction to form α-amino acids.

Safety and Hazard Profile

While specific data for this compound is limited, analogous fluorinated phenylboronic acids carry certain hazards.[11] Researchers should handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard TypeGHS Statement (based on analogs)
Acute Toxicity H302: Harmful if swallowed
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Respiratory H335: May cause respiratory irritation

Conclusion

This compound is more than a mere chemical reagent; it is a precision tool for molecular construction in the hands of a medicinal chemist. Its well-defined structure allows for the strategic installation of a difluoro-ethoxyphenyl moiety, enabling fine-tuning of a drug candidate's steric and electronic properties. Its robust performance in Suzuki-Miyaura cross-coupling reactions ensures its continued relevance in the synthesis of complex APIs. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in accelerating the drug discovery pipeline.

References

The Strategic Application of 2,6-Difluoro-3-ethoxyphenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. Arylboronic acids, particularly those bearing fluorine substituents, have emerged as indispensable building blocks in medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of 2,6-Difluoro-3-ethoxyphenylboronic acid, a valuable reagent for the synthesis of complex organic molecules. We will delve into its commercial availability, synthesis, characterization, and pivotal applications, with a focus on providing practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Flourishing Role of Fluorinated Phenylboronic Acids

The introduction of fluorine into drug candidates can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. Phenylboronic acids, as versatile coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, offer a direct route to constructing biaryl and heteroaryl structures, which are prevalent motifs in many approved drugs.[1][2][3] The specific substitution pattern of this compound, with its ortho-difluoro arrangement and an ethoxy group, presents a unique combination of electronic and steric properties that can be strategically exploited in the design of novel therapeutics.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of specialty chemical suppliers. Researchers can procure this reagent in various quantities, typically with purities exceeding 97%.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 849062-00-6
Molecular Formula C₈H₉BF₂O₃
Molecular Weight 201.96 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in many organic solvents such as methanol, ethanol, and DMSO

It is crucial to note that boronic acids are known to be hygroscopic and can undergo dehydration to form cyclic anhydrides (boroxines).[4] Therefore, proper storage in a dry, inert atmosphere is paramount to maintain the integrity of the reagent.

Synthesis and Characterization: A Technical Perspective

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and handling considerations. The most common synthetic route involves a lithiation-borylation sequence starting from a suitably substituted aromatic precursor.[5][6]

General Synthetic Approach: Lithiation-Borylation

A plausible synthetic pathway commences with the preparation of 2,6-difluoro-3-ethoxyphenol, which can be synthesized from commercially available starting materials.[7][8][9] The phenolic hydroxyl group is then protected, followed by a directed ortho-metalation (lithiation) and subsequent reaction with a trialkyl borate, such as trimethyl borate. Acidic workup then yields the desired boronic acid.

Synthesis_Pathway Start 2,6-Difluoro-3-ethoxyphenol Protected Protected Phenol Start->Protected Protection Lithiated Lithiated Intermediate Protected->Lithiated Lithiation (e.g., n-BuLi) Boronate_Ester Boronate Ester Lithiated->Boronate_Ester Borylation (e.g., B(OMe)₃) Final_Product This compound Boronate_Ester->Final_Product Acidic Workup

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, non-validated protocol based on established methodologies for similar compounds. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 1-ethoxy-2,4-difluorobenzene. (Starting material may be commercially available or synthesized from 2,4-difluorophenol).

Step 2: Directed ortho-lithiation and borylation.

  • To a solution of 1-ethoxy-2,4-difluorobenzene in anhydrous THF at -78 °C under an argon atmosphere, slowly add n-butyllithium (1.1 equivalents).

  • Stir the mixture at -78 °C for 2 hours.

  • Slowly add trimethyl borate (1.2 equivalents) to the reaction mixture, maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized or purchased compound. The following provides expected NMR spectral data based on analogous compounds.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Key Couplings (J, Hz)Notes
¹H NMR 1.4 (t, 3H, -CH₃), 4.1 (q, 2H, -OCH₂-), 6.8-7.2 (m, 2H, Ar-H)³JHH ≈ 7 Hz for ethyl groupAromatic protons will show complex splitting due to H-F couplings.
¹³C NMR ~15 (-CH₃), ~65 (-OCH₂-), ~105-160 (Ar-C)¹JCF ≈ 250 Hz, ²JCF ≈ 20-30 HzThe carbon directly attached to boron may show a broad signal.
¹⁹F NMR -110 to -140Two distinct signals are expected for the non-equivalent fluorine atoms.
¹¹B NMR 28-33A single, broad signal is characteristic of a trigonal planar boronic acid.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[25][26][27][28] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.

Suzuki_Coupling Boronic_Acid This compound Catalyst Pd(0) Catalyst + Base Boronic_Acid->Catalyst Aryl_Halide Ar-X (X = I, Br, Cl, OTf) Aryl_Halide->Catalyst Product Coupled Biaryl Product Catalyst->Product C-C Bond Formation

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

This building block is particularly valuable for the synthesis of inhibitors of kinases, proteases, and other enzymes where a biaryl scaffold is a key pharmacophore. The ability to rapidly generate analogues by coupling this boronic acid with a diverse range of (hetero)aryl halides makes it a powerful tool in lead optimization campaigns.

Conclusion

This compound is a commercially available and synthetically accessible building block of significant value to the drug discovery and development community. Its unique substitution pattern offers medicinal chemists a powerful tool for the strategic introduction of fluorine and the construction of complex molecular architectures through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its synthesis, characterization, and proper handling is essential for its effective application in the pursuit of novel therapeutics.

References

A Technical Guide to the Reactivity Profile of 2,6-Difluoro-3-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

2,6-Difluoro-3-ethoxyphenylboronic acid is a key building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1][2][3] Its utility stems from the unique interplay of its substituents, which impart specific steric and electronic properties that can significantly influence the physicochemical and biological characteristics of a final compound.[4] The difluorophenyl motif is a well-established bioisostere for a phenyl ring, offering modulated lipophilicity and metabolic stability, while the ethoxy group provides a handle for further functionalization or can engage in crucial hydrogen bonding interactions.

This guide provides an in-depth analysis of the reactivity profile of this compound, focusing on its application in the Suzuki-Miyaura cross-coupling reaction. We will explore the underlying principles that govern its reactivity, provide field-proven experimental protocols, and offer insights into overcoming the challenges associated with this sterically demanding substrate.

Structural and Electronic Profile: The Key to Reactivity

The reactivity of this compound is not straightforward; it is a product of competing electronic and steric effects from its three substituents. Understanding these effects is paramount for rational reaction design.

  • Ortho-Difluoro Substituents : The two fluorine atoms at the C2 and C6 positions are the dominant influence on the molecule's reactivity.

    • Inductive Effect (-I) : As highly electronegative atoms, the fluorines exert a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center.[5] This can facilitate the initial formation of the boronate complex with the base.

    • Steric Hindrance : The primary challenge with this substrate is the significant steric bulk imposed by the two ortho-substituents. This bulk shields the boron atom, potentially hindering its approach to the palladium center during the critical transmetalation step of the Suzuki-Miyaura catalytic cycle.[6][7][8] This steric congestion is a key factor that necessitates the use of specialized catalysts and ligands.[6][8][9]

  • Meta-Ethoxy Substituent : The ethoxy group at the C3 position introduces an opposing electronic effect.

    • Mesomeric Effect (+M) : The oxygen's lone pairs can donate electron density into the aromatic ring through resonance.

    • Inductive Effect (-I) : The oxygen atom also has an electron-withdrawing inductive effect, though this is generally weaker than its resonance donation.

The net result is a boronic acid that is electron-deficient overall but presents a significant steric challenge for cross-coupling reactions.

Caption: Analysis of substituent effects on this compound.

The Suzuki-Miyaura Cross-Coupling: A Detailed Perspective

The Suzuki-Miyaura reaction is the most prominent application for this boronic acid, enabling the formation of sterically congested biaryl structures.[10] However, success is contingent on a carefully optimized catalyst system capable of overcoming the steric barrier.

Mechanistic Considerations

The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For this compound, the transmetalation step is often rate-limiting due to steric hindrance.

G pd0 Pd(0)Ln oa Oxidative Addition pd0->oa Ar-X aryl_pdiil Ar-Pd(II)-X Ln oa->aryl_pdiil tm Transmetalation (Rate-Limiting Step) aryl_pdiil->tm biaryl_pdiil Ar-Pd(II)-Ar' Ln tm->biaryl_pdiil      Challenge: Steric clash between ortho-F and Pd-Ligand complex. boronate Ar'-B(OR)3- boronate->tm re Reductive Elimination biaryl_pdiil->re re->pd0 product Ar-Ar' re->product base Base (e.g., K3PO4) base->boronate Activates boronic_acid Ar'-B(OH)2 (Sterically Hindered) boronic_acid->boronate Forms

Caption: Suzuki-Miyaura cycle highlighting the sterically hindered transmetalation step.

Catalyst and Ligand Selection: The Key to Success

Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for coupling this substrate due to the steric clash.[11] The solution lies in using catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary to accommodate the bulky boronic acid.[6][7][8]

ParameterRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Standard, reliable sources of Pd(0).
Ligand SPhos , XPhos , or similar Buchwald-type biaryl phosphines.Bulky, electron-rich ligands that stabilize the active catalyst and facilitate both oxidative addition and reductive elimination. They are proven to be effective for sterically demanding couplings.[8]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are required to form the active boronate species without degrading the catalyst or substrate.
Solvent Toluene, Dioxane, or THF/H₂O mixturesAnhydrous aprotic polar solvents are generally effective. The addition of water can sometimes accelerate the reaction but increases the risk of protodeboronation.[12]
Temperature 80-110 °CElevated temperatures are typically necessary to overcome the activation energy barrier for the sterically hindered transmetalation.

Field-Proven Experimental Protocol

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials
  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, milled) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram

G start Setup reagents Add solid reagents: Aryl-Br, Boronic Acid, Pd₂(dba)₃, SPhos, K₃PO₄ to a dry flask. start->reagents purge Evacuate and backfill flask with inert gas (3x). reagents->purge solvent Add anhydrous 1,4-Dioxane via syringe. purge->solvent react Heat reaction mixture to 80-100 °C and stir for 4-12 hours. solvent->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor monitor->react Incomplete workup Cool, filter through Celite, and concentrate filtrate. monitor->workup Complete purify Purify crude product via column chromatography. workup->purify end Characterization purify->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), and finely milled K₃PO₄ (2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add anhydrous 1,4-dioxane (10 mL) via a syringe.

  • Reaction : Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction time can range from 4 to 12 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and then brine (20 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[11]

Stability and Handling

Like many boronic acids, this compound can be susceptible to protodeboronation, especially under harsh basic or acidic conditions or at elevated temperatures for prolonged periods.[4] It is also prone to forming anhydride trimers (boroxines) upon standing.

  • Storage : Store in a cool, dry place under an inert atmosphere to minimize degradation and boroxine formation.[13]

  • Handling : Use in a well-ventilated area. Avoid contact with skin and eyes.[14] While boronic acids generally have low toxicity, appropriate personal protective equipment should always be worn.[3][15]

Conclusion

This compound is a valuable, albeit challenging, reagent in modern organic synthesis. Its reactivity is dominated by the steric hindrance of its ortho-difluoro substituents. Successful application, particularly in Suzuki-Miyaura cross-coupling, is not a matter of chance but of rational design. By selecting robust catalyst systems featuring bulky, electron-rich ligands and carefully controlling reaction conditions, researchers can effectively overcome the steric barrier to construct complex, sterically congested molecules of high value to the pharmaceutical and materials science industries.

References

discovery and history of 2,6-Difluoro-3-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Difluoro-3-ethoxyphenylboronic Acid: Synthesis, Properties, and Applications in Modern Chemistry

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of this compound, a key building block in contemporary organic synthesis. While a singular, seminal publication marking its discovery is not prominent in the scientific literature, its emergence is intrinsically linked to the advancement of organoboron chemistry and the demand for highly functionalized aromatic intermediates in pharmaceutical and materials science.

Introduction: The Rise of Arylboronic Acids

Arylboronic acids have become indispensable tools in organic chemistry, largely due to their versatility, stability, and relatively low toxicity.[1] Their significance surged with the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency.[2][3] These compounds are crucial for constructing the complex molecular architectures found in many modern pharmaceuticals and advanced materials.[4] The strategic incorporation of fluorine atoms and ether functionalities into the phenylboronic acid scaffold, as seen in this compound, allows for the fine-tuning of a molecule's electronic and steric properties, which can profoundly influence its biological activity and material characteristics.

The Synthetic Pathway: A Tale of Directed ortho-Metalation

The history of this compound is one of synthetic evolution rather than a singular discovery. Its preparation is a prime example of the application of established methodologies to create novel, highly substituted building blocks. The most logical and widely practiced approach for synthesizing this and structurally similar compounds is through a process known as Directed ortho-Metalation (DoM).[5]

This powerful technique allows for the regioselective deprotonation of an aromatic ring at a position ortho (adjacent) to a directing metalation group (DMG).[6] In the case of this compound, the ethoxy group (-OEt) serves as an effective DMG. The fluorine atoms also play a crucial role by increasing the acidity of the adjacent ring protons, thereby facilitating deprotonation.

The Precursor: 1,3-Difluoro-2-ethoxybenzene

The journey to our target molecule begins with its logical precursor, 1,3-difluoro-2-ethoxybenzene. While specific synthesis routes for this exact precursor are not extensively documented, its preparation can be inferred from standard organic chemistry principles. A plausible method involves the Williamson ether synthesis, starting from 2,6-difluorophenol and an ethylating agent like ethyl iodide or diethyl sulfate.

The Core Reaction: Directed ortho-Metalation and Borylation

The key transformation involves the selective lithiation of 1,3-difluoro-2-ethoxybenzene. The ethoxy group directs a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium, to deprotonate the C3 position of the benzene ring. This process is usually conducted at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent unwanted side reactions.[7][8]

The resulting aryllithium intermediate is then "quenched" by an electrophilic boron source, most commonly a trialkyl borate such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃).[8] This reaction forms a boronate ester, which is subsequently hydrolyzed with an aqueous acid to yield the final product, this compound.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Core Synthesis cluster_product Final Product Precursor 1,3-Difluoro-2-ethoxybenzene Lithiation Directed ortho-Metalation (DoM) Precursor->Lithiation 1. n-BuLi, THF, -78°C Borylation Borylation Lithiation->Borylation 2. B(OR)₃ Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis 3. H₃O⁺ Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Inferred)

Based on analogous preparations of substituted phenylboronic acids, a detailed experimental protocol is provided below.[7][8]

Materials:

  • 1,3-Difluoro-2-ethoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes)

  • Triisopropyl borate

  • Hydrochloric acid (aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-difluoro-2-ethoxybenzene in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the mixture in an ice bath and quench the reaction by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~1-2).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 849062-00-6[9]
Molecular Formula C₈H₉BF₂O₃
Molecular Weight 201.96 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in many organic solvents (e.g., THF, methanol, DMSO)

The Role in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[10] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid-bearing carbon and a carbon atom of an organic halide or triflate.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism:

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition R¹-X Ar-X (Halide/Triflate) R¹-X->Oxidative\nAddition Ar-Pd(II)-X\nL₂ Ar-Pd(II)-X L₂ Oxidative\nAddition->Ar-Pd(II)-X\nL₂ Transmetalation Transmetalation Ar-Pd(II)-X\nL₂->Transmetalation Ar-Pd(II)-R²\nL₂ Ar-Pd(II)-R² L₂ Transmetalation->Ar-Pd(II)-R²\nL₂ R²-B(OH)₂ 2,6-F₂-3-EtO-Ph-B(OH)₂ R²-B(OH)₂->Transmetalation Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-R²\nL₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Catalyst Regeneration Ar-R² Coupled Product Reductive\nElimination->Ar-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the ortho-fluorine atoms can influence the reactivity of the boronic acid in the transmetalation step, a key part of the catalytic cycle. These electron-withdrawing groups can affect the electron density of the aromatic ring and the boron atom, potentially impacting reaction rates and yields. Researchers often need to screen different palladium catalysts, ligands, and bases to optimize the coupling of such sterically hindered and electronically modified boronic acids.[10]

Applications in Drug Discovery and Materials Science

The 2,6-difluoro-3-ethoxyphenyl moiety is a valuable pharmacophore in drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, and they can also modulate the pKa of nearby functional groups, which can improve binding affinity to biological targets. The ethoxy group provides a point of structural diversity and can influence the lipophilicity and solubility of the final compound.

While specific examples of marketed drugs containing this exact fragment are not readily identifiable, its structural motifs are highly relevant to the synthesis of inhibitors for various enzymes and receptors. It serves as a key intermediate for creating libraries of complex molecules for high-throughput screening in drug discovery programs.[4]

In materials science, this boronic acid can be used to synthesize novel organic materials with tailored electronic and photophysical properties. The resulting biaryl structures can be incorporated into polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic applications.

Conclusion

This compound represents a sophisticated and highly valuable building block in modern organic chemistry. While its history is not marked by a single, celebrated discovery, its synthesis is a testament to the power and precision of directed ortho-metalation. Its utility in the Suzuki-Miyaura cross-coupling reaction provides chemists with a reliable tool for constructing complex, fluorinated biaryl structures, paving the way for innovations in medicinal chemistry and materials science. As the demand for precisely functionalized molecules continues to grow, the importance of reagents like this compound will undoubtedly increase.

References

A Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-3-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction and Strategic Importance

Arylboronic acids are indispensable reagents in modern synthetic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with high efficiency and functional group tolerance.[4][5][6] The incorporation of fluorine into pharmaceutical candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3] Consequently, fluorinated arylboronic acids like 2,6-Difluoro-3-ethoxyphenylboronic acid (Figure 1) are high-value intermediates for accessing novel chemical matter in medicinal chemistry.[1][7]

This guide provides a comprehensive analysis of the expected spectroscopic profile of this compound and establishes validated methodologies for its empirical characterization.

Figure 1: Chemical Structure of this compound

IUPAC Name: (3-ethoxy-2,6-difluorophenyl)boronic acid

CAS Number: 849062-00-6

Physicochemical Properties and Predicted Data

A foundational step in characterization involves summarizing the key physical and chemical properties. While experimental data is limited, computational predictions provide a reliable starting point.

PropertyValue / PredictionSource
Molecular Formula C₈H₉BF₂O₃-
Molecular Weight 201.96 g/mol [8]
Monoisotopic Mass 202.06128 DaPubChem
Predicted XlogP None (Not available)PubChem
Appearance Expected to be a solidGeneral observation for similar compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. However, arylboronic acids present a unique challenge that requires specific experimental considerations for accurate data acquisition.

The Causality of Experimental Choice: Overcoming Boroxine Formation

A primary issue in the NMR analysis of boronic acids is their tendency to undergo dehydration to form cyclic trimetric anhydrides known as boroxines.[8] This equilibrium between the monomeric acid and the boroxine (Figure 2) can lead to complex, broadened, or unintelligible NMR spectra, compromising data integrity.

Figure 2: Monomer-Boroxine Equilibrium

G cluster_0 Boronic Acid Monomer (x3) cluster_1 Boroxine Trimer cluster_2 Water (x3) monomer ArB(OH)₂ boroxine (ArBO)₃ monomer->boroxine - 3 H₂O boroxine->monomer + 3 H₂O water H₂O

Figure 2: Reversible dehydration of boronic acid to its boroxine trimer.

The key to obtaining a clean, interpretable spectrum is to shift this equilibrium entirely to the monomeric form. This is achieved by the judicious choice of NMR solvent. Protic solvents like methanol-d₄ or coordinating solvents like DMSO-d₆ effectively solvate the boronic acid group and disrupt the hydrogen bonding network required for oligomerization, ensuring that only the monomeric species is observed.[9]

Experimental Protocol: Acquiring a Validated NMR Spectrum

This protocol is designed to be self-validating by ensuring the conditions favor the monomeric state, leading to sharp, interpretable signals.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of high-purity deuterated methanol (Methanol-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: Methanol-d₄ is often preferred as it readily exchanges with the B(OH)₂ protons, removing them from the spectrum and simplifying the aromatic region. DMSO-d₆ will show the B(OH)₂ protons, which can be useful for confirmation but may also broaden.

  • Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is essential.

  • Instrument Setup:

    • Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra at a suitable field strength (e.g., 400 MHz or higher).

    • For ¹¹B NMR, using a quartz NMR tube is highly recommended to minimize background signals from borosilicate glass.[9][10]

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.

Predicted NMR Data and Interpretation

The following predictions are based on established chemical shift principles and data from structurally similar compounds.

  • Aromatic Region: The two aromatic protons are expected to appear as a complex multiplet or two distinct multiplets due to coupling to each other and to the two fluorine atoms.

    • H-4 (~7.0-7.2 ppm): Expected to be a triplet of doublets (td) due to coupling to H-5 and the two fluorine atoms.

    • H-5 (~6.8-7.0 ppm): Expected to be a triplet of doublets (td) due to coupling to H-4 and one of the fluorine atoms.

  • Ethoxy Group:

    • -OCH₂- (~4.1-4.3 ppm): A quartet (q) due to coupling with the adjacent methyl protons.

    • -CH₃ (~1.4-1.5 ppm): A triplet (t) due to coupling with the methylene protons.

  • Aromatic Carbons: Six distinct signals are expected. The carbons bearing fluorine (C-2, C-6) will show large one-bond C-F coupling constants.

    • C-F (~155-165 ppm): Two signals, likely doublets with large J_CF.

    • C-O (~145-150 ppm): Carbon attached to the ethoxy group.

    • C-H (~110-125 ppm): Two signals for the protonated carbons.

    • C-B (~105-115 ppm): The carbon attached to the boron atom. Trustworthiness Note: This signal is often broadened or unobserved due to the quadrupolar nature of the boron nucleus. Its absence is not indicative of an impure sample.

  • Ethoxy Group:

    • -OCH₂- (~65-70 ppm)

    • -CH₃ (~14-16 ppm)

Two signals are expected for the two inequivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H coupling. The chemical shifts are predicted to be in the typical aryl fluoride range.

A single, relatively broad signal is expected between δ 28-32 ppm, characteristic of a trigonal sp²-hybridized boronic acid.[11][12] If a boronate ester were formed (e.g., by adding a diol), this signal would shift upfield to ~δ 5-15 ppm, indicating a change to a tetrahedral sp³-hybridized boron center.[13]

Predicted NMR Data Summary
Nucleus Predicted Chemical Shift (δ, ppm)
¹H7.0 - 7.2
6.8 - 7.0
4.1 - 4.3
1.4 - 1.5
¹³C155 - 165
145 - 150
110 - 125
105 - 115
65 - 70
14 - 16
¹¹B28 - 32

Visualization: NMR Analysis Workflow

Figure 3: Workflow for obtaining a reliable NMR spectrum of a boronic acid.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation.

  • Instrument Preparation: Record a background spectrum on the clean ATR crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted IR Spectrum and Interpretation

The spectrum will be dominated by characteristic vibrations of its functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Assignment
3400 - 3200O-H stretch
3000 - 2850C-H stretch
1600 - 1580C=C stretch
1400 - 1330B-O stretch
1250 - 1200C-O-C stretch
1150 - 1050C-F stretch

Mass Spectrometry (MS)

MS provides the molecular weight and, with high resolution, the elemental composition.

The Boron Isotope Pattern

A key feature in the mass spectrum of any boron-containing compound is its unique isotopic signature. Boron has two stable isotopes: ¹¹B (~80.2%) and ¹⁰B (~19.8%). This results in a characteristic M and M-1 pattern with an approximate 4:1 intensity ratio for ions containing a single boron atom, providing a powerful diagnostic tool.[14][15]

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the solution directly into the ESI source. Acquire spectra in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Predicted Mass Spectrum

The following ions are predicted based on the compound's structure and common ESI behavior.

Predicted High-Resolution Mass Spectrometry (HRMS) Data
Adduct / Ion Predicted m/z (Monoisotopic) Mode
[M+H]⁺203.06856Positive
[M+Na]⁺225.05050Positive
[M-H]⁻201.05400Negative

Data sourced from PubChem computational predictions.

Application in Synthesis: The Suzuki-Miyaura Coupling

The primary application for this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide Ar¹-Pd(II)L₂-X ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_aryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_aryl red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 Regeneration product Ar¹-Ar² (Biaryl Product) red_elim->product aryl_halide Ar¹-X (Aryl Halide) aryl_halide->ox_add boronic_acid Ar²-B(OH)₂ (this compound) boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal

Figure 4: Catalytic cycle of the Suzuki-Miyaura reaction.

In the catalytic cycle, the active Pd(0) catalyst undergoes oxidative addition with an aryl halide.[16][17] The boronic acid, activated by a base, then transfers its organic group (Ar²) to the palladium center in a step called transmetalation.[18] Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[17]

Conclusion

While direct experimental spectra for this compound are not widely published, a comprehensive and reliable spectroscopic profile can be predicted through the analysis of its structural components and comparison with analogous compounds. The key to successful empirical characterization, particularly via NMR, lies in employing protocols specifically designed to mitigate the inherent challenges of boronic acid chemistry, namely the formation of boroxines. By following the validated methodologies outlined in this guide, researchers can confidently verify the identity, purity, and structure of this critical synthetic building block, thereby advancing their research and development objectives.

References

solubility of 2,6-Difluoro-3-ethoxyphenylboronic acid in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,6-Difluoro-3-ethoxyphenylboronic acid in Common Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the limited availability of public, quantitative solubility data for this specific molecule, this document synthesizes foundational principles from analogous arylboronic acid structures to predict solubility behavior. Crucially, this guide equips researchers, scientists, and drug development professionals with the causal reasoning behind solubility phenomena in boronic acids and provides robust, step-by-step experimental protocols for the precise determination of thermodynamic solubility in common laboratory solvents. Our focus is on empowering researchers with the practical knowledge required for optimizing reaction conditions, purification strategies, and formulation development.

Introduction: The Significance of this compound and its Solubility

This compound (PubChem CID: 16217893) is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis, most notably as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] The specific substitution pattern—two electron-withdrawing fluorine atoms ortho to the boronic acid moiety and an electron-donating ethoxy group—imparts unique electronic and steric properties that are highly valuable in the synthesis of complex biaryl compounds for pharmaceuticals and materials science.

Understanding the solubility of this reagent is a critical, yet often overlooked, parameter that governs its utility. Solubility directly impacts:

  • Reaction Kinetics and Yield: Homogeneous reaction conditions, achieved through complete dissolution of reactants, are essential for optimal reaction rates and maximizing product yield.

  • Purification Efficiency: Knowledge of solubility in various solvents is fundamental for developing effective crystallization, precipitation, and chromatographic purification methods.

  • Formulation and Drug Delivery: For compounds intended as active pharmaceutical ingredients (APIs) or key intermediates, solubility in aqueous and organic media is a primary determinant of bioavailability and viable formulation strategies.[2][3]

Despite the importance, specific solubility data for many boronic acids, including the title compound, remains largely unpublished.[1][4] This guide bridges that gap by providing predictive insights and actionable experimental protocols.

Physicochemical Factors Governing Boronic Acid Solubility

The solubility of an arylboronic acid is a complex interplay between the properties of the solute and the solvent. Several key factors must be considered.

The Challenge of Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][5]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

This equilibrium is highly sensitive to the solvent, temperature, and the electronic nature of the substituents on the aryl ring.[5] Critically, the boronic acid and its corresponding boroxine possess significantly different polarities and crystal lattice energies, leading to disparate solubilities.[5] This phenomenon is the primary reason for inconsistencies in reported solubility data and underscores the need for carefully controlled experimental design to ensure equilibrium is reached with the desired solid-state form.[5][6]

Influence of Substituents

The substituents on the phenyl ring profoundly affect solubility.[1]

  • Fluorine Atoms (2,6-positions): The two electron-withdrawing fluorine atoms increase the acidity of the boronic acid. They can also participate in hydrogen bonding with protic solvents, potentially enhancing solubility in solvents like alcohols.

  • Ethoxy Group (3-position): The ethoxy group adds lipophilicity to the molecule, which is expected to increase solubility in less polar organic solvents compared to unsubstituted phenylboronic acid. The introduction of an isobutoxy group, for example, has been shown to generally increase solubility in most organic solvents.[1]

Solvent Properties

The choice of solvent is the most critical external factor. Solubility is maximized when the intermolecular forces between the solute and solvent molecules are similar ("like dissolves like").

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily solvating the -B(OH)₂ group. High solubility is generally expected.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF, Dioxane): These solvents can accept hydrogen bonds from the boronic acid's hydroxyl groups. Ketones and ethers, in particular, have been shown to be excellent solvents for phenylboronic acid.[5][6]

  • Nonpolar Solvents (e.g., Toluene, Hexanes, Methylcyclohexane): Solubility is expected to be very low in these solvents, as they cannot effectively solvate the polar boronic acid functional group.[5][6]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents exhibit moderate polarity and can be effective for some boronic acid derivatives. Phenylboronic acid esters, for instance, show high solubility in chloroform.[5][6]

Predicted Solubility Profile

Based on the principles discussed and data from analogous compounds, the following table summarizes the expected qualitative solubility of this compound. This table serves as a starting point for solvent selection in experimental work.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the boronic acid hydroxyl groups.
Polar Aprotic Acetone, THF, DioxaneHigh to MediumGood hydrogen bond acceptors. Phenylboronic acid shows high solubility in ketones and ethers.[5][6]
Polar Aprotic Acetonitrile (ACN)Medium to LowLess effective at solvating the boronic acid group compared to ketones or ethers.
Chlorinated Dichloromethane (DCM)Medium to LowModerate polarity can solvate the substituted phenyl ring, but less effective for the polar -B(OH)₂ group.
Aromatic TolueneLowPrimarily nonpolar interactions are insufficient to overcome the crystal lattice energy of the polar solute.
Aliphatic Hexanes, HeptaneVery LowVan der Waals forces are too weak to dissolve the polar, crystalline solid. Phenylboronic acid has very low solubility in hydrocarbon solvents.[5][6]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive, quantitative data, an experimental approach is required. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][7][8][9] It is reliable for sparingly soluble compounds and ensures that a true equilibrium between the solid and liquid phases is achieved.[7][9]

Causality Behind Experimental Choices
  • Choice of Method: The shake-flask method is chosen over kinetic (turbidimetric) methods because it measures true thermodynamic equilibrium, which is crucial for applications in reaction design and physical chemistry. Kinetic methods can be confounded by the rate of dissolution and precipitation.[3]

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 25.0 ± 0.5 °C) is critical for reproducibility and data accuracy.[4]

  • Equilibration Time: Boronic acids, especially with the potential for boroxine formation, may require extended periods to reach equilibrium. A time-course study is essential to experimentally determine the point at which the concentration in solution becomes constant.[9]

  • Phase Separation: Incomplete separation of undissolved solid from the saturated solution is a major source of error. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) provides a robust method for obtaining a clear, particle-free supernatant.[3]

  • Quantification Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal analytical technique. It is specific, sensitive, and allows for accurate quantification of the dissolved analyte.[10][11] A UPLC-MS method can also be employed for higher throughput and mass confirmation.[10]

Workflow Diagram

G prep 1. Preparation - Add excess solid to solvent in vial - Prepare multiple time points equil 2. Equilibration - Agitate in thermostatted shaker (e.g., 25°C) - Run for 24, 48, 72 hours prep->equil Incubate separate 3. Phase Separation - Centrifuge vials at high speed - Withdraw supernatant equil->separate Stop Agitation filter 4. Filtration - Filter supernatant through 0.22 µm PTFE syringe filter separate->filter Clarify dilute 5. Dilution & Analysis - Dilute filtrate with mobile phase - Quantify via calibrated HPLC-UV filter->dilute Prepare Sample data 6. Data Interpretation - Plot concentration vs. time - Determine equilibrium solubility from plateau dilute->data Analyze

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions: a. Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). b. Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range. c. Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation: a. Into a series of glass vials, add an excess amount of solid this compound to a known volume (e.g., 2 mL) of the test solvent. "Excess" means enough solid remains undissolved at the end of the experiment. b. Prepare triplicate vials for each solvent and for each time point (e.g., 24h, 48h, 72h) to establish the equilibration time. c. Tightly cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 °C). b. Agitate the samples at a constant speed for the predetermined time intervals.

  • Phase Separation and Sampling: a. After the specified time, remove the vials and allow them to stand for 30 minutes for solids to settle. b. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid. c. Carefully withdraw an aliquot of the clear supernatant using a pipette. d. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates.

  • Analysis: a. Accurately dilute the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve. b. Inject the diluted sample onto the HPLC system. c. Record the peak area corresponding to the analyte.

  • Calculation: a. Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample. b. Account for the dilution factor to determine the final solubility of the compound in the test solvent. Report the result in units such as mg/mL or mol/L. c. Plot concentration vs. time. The solubility is the value at which the concentration reaches a plateau.

Data Interpretation and Logical Relationships

The quantitative data obtained from the experimental protocol allows for a deeper understanding of the physicochemical interactions driving solubility.

G cluster_solute cluster_solvent Solute Solute Properties (this compound) Polarity Molecular Polarity (Dipole Moment) Hbond H-Bonding Capacity (-B(OH)₂ Group) Crystal Crystal Lattice Energy Solvent Solvent Properties SolvPolarity Polarity (Dielectric Constant) SolvHbond H-Bonding (Protic/Aprotic) Solubility Equilibrium Solubility Polarity->Solubility Favorable Interactions (Increases Solubility) Hbond->Solubility Favorable Interactions (Increases Solubility) Crystal->Solubility Energy Barrier (Decreases Solubility) SolvPolarity->Solubility Solvation Power (Increases Solubility) SolvHbond->Solubility Solvation Power (Increases Solubility)

Caption: Factors Influencing Equilibrium Solubility.

High solubility is achieved when the energy gained from solute-solvent interactions (driven by matching polarity and hydrogen bonding) is sufficient to overcome the energy required to break apart the solute's crystal lattice. For this compound, its significant polarity and H-bonding capacity from the -B(OH)₂ group suggest that polar, H-bond accepting or donating solvents will be most effective at overcoming its crystal lattice energy.

Conclusion

While direct, published solubility data for this compound is scarce, a robust predictive framework can be established based on the behavior of analogous arylboronic acids. The compound is anticipated to exhibit high solubility in polar protic solvents (e.g., methanol), medium-to-high solubility in polar aprotic solvents like THF and acetone, and low solubility in nonpolar hydrocarbon solvents. The primary complicating factor in both prediction and measurement is the equilibrium with the less soluble boroxine anhydride.

This guide provides the necessary scientific rationale and a detailed, self-validating experimental protocol for researchers to determine the thermodynamic solubility of this important reagent in any solvent of interest. The application of the provided shake-flask methodology will yield reliable, quantitative data essential for the rational design of synthetic routes, purification schemes, and formulation strategies, thereby accelerating research and development timelines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2,6-Difluoro-3-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for the utilization of 2,6-Difluoro-3-ethoxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Biaryl moieties containing the 2,6-difluoro-3-ethoxyphenyl scaffold are of significant interest in drug discovery and materials science due to the unique electronic and conformational properties imparted by the fluorine and ethoxy substituents. However, the ortho-difluoro substitution pattern presents a distinct synthetic challenge: a high propensity for competitive protodeboronation under standard coupling conditions. This guide elucidates the underlying mechanistic challenges and provides robust, field-proven protocols designed to maximize coupling efficiency while minimizing this undesired side reaction through the strategic selection of catalysts, ligands, bases, and reaction parameters.

Introduction: The Strategic Value of the 2,6-Difluoro-3-ethoxyphenyl Moiety

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern organic chemistry, with the Suzuki-Miyaura reaction being one of the most powerful and versatile methods for their construction. The incorporation of fluorine atoms into pharmacologically active molecules is a widely employed strategy to modulate key properties such as metabolic stability, lipophilicity (logP), and binding affinity.[1][2] The 2,6-difluoro substitution pattern, in particular, exerts a strong electronic and steric influence, often used to lock the conformation of biaryl systems, which can be critical for achieving high-affinity interactions with biological targets.

This compound serves as a valuable building block for introducing this specific, electronically-demanding fragment. However, its successful application is mechanistically challenging. The electron-withdrawing nature of the two ortho-fluorine atoms renders the carbon-boron bond highly susceptible to cleavage by protonolysis (protodeboronation), a side reaction that is often accelerated under the basic aqueous conditions required for the Suzuki-Miyaura coupling.[3][4] This decomposition pathway competes directly with the desired transmetalation step, leading to reduced yields of the target biaryl and formation of 1,3-difluoro-2-ethoxybenzene as a significant byproduct.

The key to success lies in employing a catalytic system that promotes the rate of the desired cross-coupling to be significantly faster than the rate of protodeboronation.[4] This is typically achieved by using highly active palladium precatalysts and specialized ligands that facilitate rapid catalytic turnover at lower temperatures.[1][4]

Mechanistic Considerations: The Race Between Coupling and Protodeboronation

The efficacy of a Suzuki-Miyaura coupling hinges on the successful execution of a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) Oxidative Addition Complex OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Diaryl Complex Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Biaryl Ar-Ar' Biaryl Product RedElim->Biaryl ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'B(OH)₂ (Boronic Acid) Boronic->Transmetalation SideReaction Protodeboronation Boronic->SideReaction Base Base (e.g., K₃PO₄) Base->Transmetalation Base->SideReaction H₂O Protodeboronated Ar'-H (Byproduct) SideReaction->Protodeboronated

Figure 1: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.

For electron-deficient substrates like this compound, the transmetalation step is often the rate-limiting step of the productive cycle. The competing protodeboronation reaction, however, can be rapid under basic conditions. The central challenge is that the conditions required to activate the boronic acid for transmetalation (i.e., formation of a boronate species) also accelerate its decomposition.[3]

Strategies to Mitigate Protodeboronation:

  • Highly Active Catalyst Systems: The use of modern palladium precatalysts paired with bulky, electron-rich monodentate biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is critical.[4][5] These systems generate the active Pd(0) species efficiently and promote rapid oxidative addition and reductive elimination, thereby increasing the overall rate of the catalytic cycle.[4] A faster productive cycle allows the coupling to reach completion before significant protodeboronation occurs.

  • Milder Bases: Strong bases (e.g., NaOH, KOH) can aggressively promote protodeboronation. Milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) provide sufficient basicity to facilitate transmetalation while minimizing the rate of the undesired side reaction.[5][6]

  • Lower Reaction Temperatures: Highly active catalysts enable the reaction to proceed at lower temperatures (e.g., room temperature to 60 °C).[4][6] Since protodeboronation is often accelerated at higher temperatures, conducting the reaction under milder thermal conditions is highly advantageous.[6]

  • Boronic Acid Stability: While this guide focuses on the direct use of the boronic acid, it is an important expert insight that converting the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy to prevent premature decomposition.[3] These derivatives slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing the opportunity for protodeboronation.[3]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Protocol 1 is an optimized method for challenging couplings, particularly with less reactive aryl chlorides or sterically hindered partners, adapted from methodologies developed for unstable boronic acids.[1][4] Protocol 2 provides general conditions suitable for more reactive coupling partners like aryl bromides and iodides.

Protocol 1: Optimized Conditions for Challenging Substrates (e.g., Aryl Chlorides)

This protocol leverages a highly active palladium precatalyst to enable rapid coupling at low temperatures, which is essential for minimizing the decomposition of the sensitive boronic acid.[4]

Protocol_Workflow Start Start Reagents 1. Combine Aryl Halide, Boronic Acid, and Base in Vial Start->Reagents Inert 2. Seal, Evacuate & Backfill with Inert Gas (3x) Reagents->Inert Catalyst 3. Add Pd Precatalyst under Inert Atmosphere Inert->Catalyst Solvent 4. Add Degassed Solvents (THF, aq. K₃PO₄) Catalyst->Solvent React 5. Stir Vigorously at RT - 40 °C Monitor by LC-MS/TLC Solvent->React Workup 6. Aqueous Workup (Dilute, Extract, Wash, Dry) React->Workup Purify 7. Concentrate & Purify (Silica Gel Chromatography) Workup->Purify End End Product Purify->End

Figure 2: General experimental workflow for the optimized Suzuki-Miyaura coupling protocol.

Reagent Table:

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
Aryl Halide (Ar-X)-1.01.0-
This compound201.981.51.5303 mg
Buchwald Precatalyst (e.g., XPhos Pd G3)863.680.020.0217.3 mg
Potassium Phosphate (K₃PO₄)212.274.04.04.0 mL (1.0 M aq. soln)
Tetrahydrofuran (THF), anhydrous---4.0 mL

Step-by-Step Procedure:

  • To a clean, oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (303 mg, 1.5 mmol, 1.5 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 17.3 mg, 0.02 mmol, 2 mol%).

  • Seal the vial with a septum-containing cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using syringes, add anhydrous, degassed Tetrahydrofuran (4.0 mL).

  • Add the degassed 1.0 M aqueous solution of K₃PO₄ (4.0 mL).

  • Place the vial in a pre-heated reaction block or oil bath set to 40 °C. Stir the biphasic mixture vigorously to ensure adequate mixing.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Conditions for Reactive Aryl Halides (e.g., Aryl Bromides/Iodides)

For more reactive coupling partners, slightly higher temperatures and alternative catalyst systems can be employed effectively.

Reagent Table:

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
Aryl Bromide/Iodide (Ar-X)-1.01.0-
This compound201.981.21.2242 mg
Pd(PPh₃)₄1155.560.030.0334.7 mg
Cesium Carbonate (Cs₂CO₃)325.822.02.0652 mg
1,4-Dioxane---8.0 mL
Water---2.0 mL

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask containing a stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (242 mg, 1.2 mmol, 1.2 equiv), and Cesium Carbonate (652 mg, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol, 3 mol%).

  • Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-Dioxane (8.0 mL) and degassed water (2.0 mL) via syringe.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and proceed with the aqueous workup and purification as described in Protocol 1.

Data Summary and Troubleshooting

Successful coupling depends heavily on matching the reaction conditions to the specific substrates.

Table 1: Guide to Condition Selection

Aryl Halide PartnerCatalyst SystemBaseSolvent SystemTemp (°C)Key Considerations
Electron-Deficient Ar-ClBuchwald Precatalyst / XPhosK₃PO₄THF / H₂ORT - 40Rapid catalysis is crucial. Use Protocol 1.[4]
Electron-Rich Ar-ClBuchwald Precatalyst / RuPhosK₃PO₄Dioxane / H₂O60 - 80Requires a more active catalyst for oxidative addition.
Electron-Deficient Ar-BrPd(PPh₃)₄ or PdCl₂(dppf)Cs₂CO₃Dioxane / H₂O80 - 100Generally good reactivity. Protocol 2 is a good start.
Electron-Rich Ar-BrBuchwald Precatalyst / SPhosK₃PO₄Toluene / H₂O80 - 100May require a more electron-rich ligand.
Sterically Hindered Ar-XBuchwald Precatalyst / XPhosK₃PO₄t-Amyl Alcohol100 - 110Requires bulky ligands and higher temperatures.[5]

Troubleshooting Common Issues:

  • Low Yield / Significant Protodeboronation: This is the most common issue.

    • Solution: Switch to the conditions in Protocol 1. Ensure the catalyst is active and not degraded. Lower the reaction temperature. Use a milder base (K₃PO₄ or CsF). Ensure all solvents are thoroughly degassed to prevent catalyst deactivation.[4][6]

  • Reaction Stalls:

    • Solution: The catalyst may have decomposed. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%). Switch to a more robust ligand like XPhos or RuPhos. Ensure the reaction is truly inert and free of oxygen.[7]

  • Formation of Homocoupled Boronic Acid Byproduct (Ar'-Ar'):

    • Solution: This can be caused by oxygen in the reaction mixture. Ensure rigorous degassing of all solvents and maintain a positive pressure of inert gas throughout the setup and reaction.[5]

Conclusion

This compound is a valuable synthetic tool for introducing a functionally rich, conformationally constrained moiety into biaryl structures. While its inherent instability towards protodeboronation presents a significant challenge, this can be overcome through rational and informed experimental design. By employing highly active palladium precatalysts with bulky biarylphosphine ligands in combination with milder bases and controlled temperatures, the desired Suzuki-Miyaura coupling can be driven to completion efficiently. The protocols and insights provided herein offer a robust framework for researchers to successfully leverage this important building block in their synthetic campaigns, accelerating progress in drug discovery and materials science.

References

Application Notes and Protocols for 2,6-Difluoro-3-ethoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,6-Difluoro-3-ethoxyphenylboronic acid as a strategic building block in modern medicinal chemistry. We will dissect the unique chemical properties conferred by its specific substitution pattern and its pivotal role in constructing complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a discussion of the rationale behind experimental design choices for the effective application of this versatile reagent.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into metabolically labile positions of a drug candidate is a cornerstone strategy in contemporary medicinal chemistry.[1] The unique properties of fluorine—its small van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å), high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Judicious placement of fluorine atoms can enhance metabolic stability, modulate pKa, increase binding affinity to target proteins, and improve membrane permeability.[2]

Arylboronic acids are indispensable reagents in drug discovery, largely due to their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which forges C-C bonds with high efficiency and functional group tolerance.[3][4] Fluorinated phenylboronic acids, therefore, represent a powerful convergence of these two strategic pillars, enabling the direct installation of fluorine-decorated aryl moieties into complex scaffolds.[5]

The 2,6-Difluoro-3-ethoxyphenyl Moiety: A Privileged Scaffold

The specific substitution pattern of this compound (CAS: 849062-00-6) offers a unique combination of electronic and steric properties that medicinal chemists can leverage.

  • 2,6-Difluoro Substitution: The presence of two fluorine atoms ortho to the boronic acid group presents both challenges and opportunities. These electron-withdrawing groups can increase the rate of transmetalation in the Suzuki-M-iyaura cycle.[6] However, they also render the boronic acid more susceptible to protodeboronation, a common side reaction under basic conditions.[6] From a medicinal chemistry perspective, the 2,6-difluoro pattern can lock the conformation of the phenyl ring relative to its coupled partner, potentially leading to enhanced binding affinity with a biological target. Furthermore, these fluorine atoms can block metabolic attack at the ortho positions, enhancing the biostability of the resulting biaryl structure.

  • 3-Ethoxy Group: The ethoxy group at the meta position serves multiple purposes. It can act as a hydrogen bond acceptor, influencing interactions with protein active sites. Its size and lipophilicity, subtly different from the more common methoxy group, allow for fine-tuning of the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The choice between a methoxy, ethoxy, or a hydroxyl group (which can be formed by cleaving the ether) provides a straightforward strategy for probing structure-activity relationships (SAR) during lead optimization. For instance, the synthesis of a difluorinated biaryl ether non-nucleoside reverse transcriptase inhibitor utilized a 2,6-difluoro-3-methoxyphenoxy moiety, highlighting the relevance of this substitution pattern in drug design.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is the synthesis of biaryl and heteroaryl-aryl compounds via the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Overview

The catalytic cycle, depicted below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide (R-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically base-mediated.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

References

Application Notes & Protocols: The Role of 2,6-Difluoro-3-ethoxyphenylboronic Acid in Advanced Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, materials scientists, and professionals in drug development on the application of 2,6-Difluoro-3-ethoxyphenylboronic acid. We will explore the compound's unique structural attributes and its pivotal role as a versatile building block in the synthesis of high-performance organic materials. This guide elucidates the mechanistic principles behind its reactivity and provides field-proven, step-by-step protocols for its effective utilization in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern materials synthesis.

Introduction: Unpacking the Molecular Architecture and Significance

This compound is a highly functionalized arylboronic acid that has garnered significant interest in materials science. Its utility stems from a unique combination of substituents on the phenyl ring, which collectively modulate its electronic properties, reactivity, and the characteristics of the resulting materials.

  • Dual Fluorine Substitution: The presence of two fluorine atoms at the ortho-positions (2 and 6) to the boronic acid group is critical. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect increases the Lewis acidity of the boron center.[1][2] This heightened acidity can influence the kinetics and efficiency of key reaction steps, particularly transmetalation in palladium-catalyzed cross-coupling reactions.[2] Furthermore, these ortho-substituents can introduce steric constraints that influence the rotational freedom and final conformation of biphenyl structures derived from this molecule.[3][4]

  • Ethoxy Group Modulation: Positioned at the meta-position (3), the ethoxy (-OCH₂CH₃) group acts as an electron-donating group through resonance. This electronic contribution counterbalances the inductive effects of the fluorine atoms, allowing for fine-tuning of the molecule's overall electronic character. This modulation is essential for engineering the frontier molecular orbital energy levels (HOMO/LUMO) in organic semiconductors, a critical factor for controlling charge injection and transport.[5]

This specific substitution pattern makes this compound a valuable precursor for creating materials with tailored properties, including organic electronics, advanced polymers, and liquid crystals.[6][7]

Compound Properties Summary
PropertyValue
Chemical Formula C₈H₉BF₂O₃
Molecular Weight 201.96 g/mol
CAS Number 849062-00-6[8]
Appearance Typically a white to off-white solid
Primary Application Suzuki-Miyaura Cross-Coupling Reactions

Core Application: A Workhorse for Suzuki-Miyaura Cross-Coupling

The predominant application of this compound in materials science is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl linkages which form the backbone of many functional materials.[3][7][9]

The reaction's success is attributed to its mild conditions, exceptional tolerance for a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents and byproducts.[3][9]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X (Aryl Palladium Complex) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² (Di-organo Complex) transmetalation->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 product R¹-R² (Coupled Product) reductive_elim->product reactants R¹-X (Aryl Halide) + [R²-B(OR)₃]⁻ reactants->oxidative_add base Base (e.g., K₂CO₃, CsF) base->transmetalation boronic_acid R²-B(OH)₂ (2,6-Difluoro-3-ethoxy -phenylboronic acid) boronic_acid->transmetalation R²-B(OH)₂

Figure 1: The Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R¹-X), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > OTf >> Cl.[7]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species ([R²-B(OH)₃]⁻), which then reacts with the Pd(II) complex to displace the halide and form a di-organo palladium intermediate. The electron-withdrawing fluorine atoms in this compound can facilitate this step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst to continue the cycle.

Application Protocol: Synthesis of a Functional Biphenyl Moiety

This protocol provides a reliable method for the synthesis of a substituted biphenyl, a common structural motif in materials for organic electronics, using this compound.

Protocol Title: Palladium-Catalyzed Suzuki-Miyaura Synthesis of 2,6-Difluoro-3-ethoxy-4'-methoxy-1,1'-biphenyl

Objective: To provide a robust, step-by-step procedure for coupling this compound with 4-bromoanisole, demonstrating a practical application for creating precursors for advanced materials.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
This compound849062-00-6201.96202 mg1.0
4-Bromoanisole104-92-7187.04206 mg1.1
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5635 mg0.03
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21415 mg3.0
Toluene, anhydrous108-88-3-8 mL-
Ethanol, absolute64-17-5-2 mL-
Deionized Water7732-18-5-2 mL-

Equipment:

  • 50 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki Coupling start Start: Assemble Glassware setup Setup Reaction: Add solids (boronic acid, aryl halide, K₂CO₃, Pd catalyst) to flask start->setup inert Inert Atmosphere: Evacuate and backfill flask with N₂/Ar (3x) setup->inert solvents Add Solvents: Inject anhydrous Toluene, Ethanol, and degassed Water inert->solvents reaction Reaction: Heat to 85-90 °C with vigorous stirring for 12-16 hours solvents->reaction cooldown Cool Down: Allow reaction to cool to room temperature reaction->cooldown workup Aqueous Work-up: 1. Dilute with Ethyl Acetate 2. Wash with Water & Brine 3. Dry organic layer (Na₂SO₄) cooldown->workup purify Purification: 1. Filter and concentrate via rotary evaporation 2. Purify crude product by column chromatography workup->purify characterize Characterization: Analyze pure product via ¹H NMR, ¹³C NMR, and Mass Spectrometry purify->characterize end End: Store Pure Product characterize->end

Figure 2: Experimental Workflow for Suzuki Coupling
Step-by-Step Procedure

  • Reaction Setup (Causality: Catalyst Protection):

    • To a flame-dried 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (202 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), potassium carbonate (415 mg, 3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

    • Reasoning: All solids are added first to ensure a homogenous mixture before solvent addition. A slight excess of the aryl halide is often used to ensure the complete consumption of the more valuable boronic acid. The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, necessitating an inert environment.

  • Establish Inert Atmosphere (Causality: Preventing Catalyst Oxidation):

    • Seal the flask, attach the condenser, and connect it to an inert gas (N₂ or Ar) line.

    • Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times.

    • Reasoning: This process removes atmospheric oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state, thereby inhibiting or stopping the catalytic cycle.

  • Solvent Addition (Causality: Ensuring Reagent Solubility and Phase Transfer):

    • Using syringes, add anhydrous toluene (8 mL), ethanol (2 mL), and deionized water (2 mL). The water should be degassed beforehand by bubbling with N₂ for 15-20 minutes.

    • Reasoning: Toluene is the primary organic solvent. The addition of a co-solvent like ethanol and water improves the solubility of the inorganic base (K₂CO₃) and the boronate intermediate, facilitating the crucial transmetalation step.

  • Reaction Execution (Causality: Providing Activation Energy):

    • With vigorous stirring, heat the reaction mixture to 85-90 °C using an oil bath.

    • Maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

    • Reasoning: Heating provides the necessary thermal energy to overcome the activation barriers for the steps in the catalytic cycle, particularly the initial oxidative addition.

  • Work-up and Extraction (Causality: Product Isolation):

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 20 mL) and then with brine (20 mL).

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Reasoning: The work-up removes the inorganic base, salts, and water-soluble impurities. The brine wash helps to break any emulsions and further remove water from the organic phase.

  • Purification and Characterization (Causality: Achieving High Purity for Material Application):

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid/oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent to yield the final product.

    • Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. This step is a self-validating system for the protocol's success.

Conclusion and Future Outlook

This compound stands out as a strategic building block for the rational design of advanced functional materials. The interplay between its electron-withdrawing fluoro groups and electron-donating ethoxy group provides a sophisticated tool for tuning the optoelectronic and physical properties of polymers and small molecules. The robust and versatile Suzuki-Miyaura coupling protocol detailed herein serves as a foundational technique for integrating this valuable synthon into a new generation of materials for applications ranging from flexible electronics and photovoltaics to specialized optical systems. Future research will likely focus on leveraging this and similar fluorinated boronic acids to create materials with even greater performance, stability, and processability.

References

experimental setup for reactions involving 2,6-Difluoro-3-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of 2,6-Difluoro-3-ethoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, the synthesis of biaryl and heteroaryl structures is a foundational activity. These motifs are prevalent in a vast number of pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds to create these structures.[1][2][3] This guide focuses on a particularly valuable building block: This compound .

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The specific substitution pattern of this compound, with its ortho-fluorine atoms and adjacent ethoxy group, presents both unique opportunities for molecular design and distinct challenges in its application. The steric hindrance and electron-withdrawing nature of the fluorine substituents necessitate carefully optimized reaction conditions to achieve high yields and avoid common side reactions like protodeboronation.[4]

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It provides not just a protocol, but a comprehensive overview of the principles, mechanistic rationale, and practical considerations for successfully employing this reagent in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

PropertyValueSource
Chemical Name (3-Ethoxy-2,6-difluorophenyl)boronic acid[5]
CAS Number 849062-00-6[6]
Molecular Formula C₈H₉BF₂O₃[5][6]
Molecular Weight 201.96 g/mol [6]
Appearance Typically a white to off-white solid
Storage Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Keep refrigerated (2-8°C).[7]
Safety & Handling Precautions

Boronic acids, while generally less toxic than other organometallic reagents, require careful handling.[2][8]

  • Irritation: Boronic acids are classified as irritants. They can cause skin, eye, and respiratory tract irritation.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7][9]

  • Ventilation: Handle the solid powder and prepare solutions in a well-ventilated fume hood to avoid inhalation of dust.[7][11]

  • Hygroscopicity: Boronic acids can be hygroscopic. Store in a tightly sealed container, preferably in a desiccator or under an inert atmosphere to prevent degradation.[9]

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[7][10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[7][10]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

The Suzuki-Miyaura Reaction: A Detailed Protocol

The following protocol is a representative example for the cross-coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.

Protocol: Synthesis of 2-(4-Methoxyphenyl)-1,3-difluoro-4-ethoxybenzene

This protocol details the coupling of this compound with 4-bromoanisole.

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )Equiv.AmountPurpose
This compound201.961.2303 mgNucleophile
4-Bromoanisole187.041.0187 mg (126 µL)Electrophile
Pd₂(dba)₃915.720.02 (2 mol %)18.3 mgPalladium Precatalyst
SPhos (Ligand)410.470.08 (8 mol %)32.8 mgLigand
Potassium Phosphate (K₃PO₄)212.273.0637 mgBase
1,4-Dioxane--8 mLSolvent
Water--2 mLCo-solvent
Schlenk flask / reaction vial, stir bar, inert gas line (Ar/N₂), heating mantle/block

Experimental Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add solids to a flame-dried Schlenk flask: - Boronic Acid (303 mg) - 4-Bromoanisole (187 mg) - Pd₂(dba)₃ (18.3 mg) - SPhos (32.8 mg) - K₃PO₄ (637 mg) prep2 2. Seal flask, evacuate, and backfill with Argon (3x). prep1->prep2 react1 3. Add degassed solvents via syringe: - 1,4-Dioxane (8 mL) - Water (2 mL) prep2->react1 react2 4. Heat reaction mixture to 100 °C with vigorous stirring. react1->react2 react3 5. Monitor reaction progress by TLC or LC-MS until starting material is consumed (typically 4-12 h). react2->react3 workup1 6. Cool to room temperature. Quench with water (10 mL). react3->workup1 workup2 7. Extract with Ethyl Acetate (3 x 20 mL). workup1->workup2 workup3 8. Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. workup2->workup3 workup4 9. Concentrate under reduced pressure. workup3->workup4 purify 10. Purify crude product via flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient). workup4->purify final 11. Characterize pure product (NMR, MS, etc.). purify->final

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology
  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask or a suitable reaction vial. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Addition of Solids: In the flask, combine this compound (303 mg, 1.2 equiv), 4-bromoanisole (187 mg, 1.0 equiv), the palladium precatalyst Pd₂(dba)₃ (18.3 mg, 0.02 equiv), the ligand SPhos (32.8 mg, 0.08 equiv), and potassium phosphate (637 mg, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, then carefully evacuate and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Degas the 1,4-dioxane and water by sparging with inert gas for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.[12][13] The reaction is typically complete when the aryl bromide starting material is no longer observed.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure biaryl product.[14]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Mechanistic Rationale: The "Why" Behind the Choices

A successful Suzuki-Miyaura coupling is a finely tuned process. Each component plays a critical role, especially when dealing with a challenging substrate like this compound.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][15]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) Transmetal->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2B [Ar²B(OH)₃]⁻ (Boronate) Ar2B->Transmetal Base Base (e.g., OH⁻) BoronicAcid Ar²B(OH)₂ (Boronic Acid) Base->BoronicAcid BoronicAcid->Ar2B

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive halides like aryl chlorides.[2]

  • Transmetalation: The organic group (Ar²) is transferred from the activated boron species (the boronate) to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[2][16]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1][15]

Rationale for Component Selection
  • Catalyst System (Pd₂(dba)₃ / SPhos):

    • Palladium Source: Pd₂(dba)₃ is a stable Pd(0) precatalyst that readily releases the active Pd(0) species in solution.[1] Pd(OAc)₂ is another common choice, but it is a Pd(II) source that must be reduced in situ to Pd(0) to enter the catalytic cycle.

    • Ligand: The choice of ligand is critical. For a sterically hindered and electron-deficient boronic acid, a bulky and highly electron-donating phosphine ligand like SPhos (a Buchwald-type ligand) is ideal. The bulkiness accelerates the final reductive elimination step, while the electron-donating character promotes the initial oxidative addition of the aryl halide.[3] These ligands also help prevent catalyst decomposition into palladium black.

  • Base (K₃PO₄):

    • The base's primary role is to activate the boronic acid. It reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻).[17][18][19] This negatively charged species is much more effective at transferring its aryl group to the positively polarized palladium center during transmetalation.

    • For electron-deficient boronic acids, which are more acidic, a moderately strong base like K₃PO₄ is often more effective than weaker bases like Na₂CO₃. It promotes the formation of the boronate without causing excessive decomposition of the starting material.[20]

  • Solvent System (Dioxane/Water):

    • A polar aprotic solvent like 1,4-dioxane or THF is used to dissolve the organic reagents and the palladium complex.[1]

    • The addition of a small amount of water is often beneficial. It helps to dissolve the inorganic base (like K₃PO₄) and facilitates the formation and stabilization of the boronate species, thereby accelerating the transmetalation step.[1][15]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen degrades catalyst). 3. Base is too weak or insoluble.1. Use fresh catalyst and ligand. 2. Ensure proper flame-drying and inert gas technique. Use degassed solvents. 3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃).
Protodeboronation 1. Reaction temperature is too high or time is too long. 2. Base is too strong or concentration is too high. 3. Presence of excess water.1. Lower the reaction temperature and monitor carefully to stop when complete. 2. Use a milder base (e.g., K₂CO₃) or fewer equivalents. 3. Use anhydrous conditions or reduce the amount of water.
Formation of Homocoupled Byproducts 1. Oxygen contamination. 2. Slow transmetalation relative to other pathways.1. Improve inert atmosphere technique. 2. Screen different ligands or bases to accelerate the desired transmetalation step.

Conclusion

This compound is a powerful reagent for the synthesis of complex, fluorinated biaryl compounds that are of high interest in pharmaceutical and materials research. While its electronic and steric properties present challenges compared to simpler boronic acids, these can be overcome through the rational selection of a modern catalyst system, an appropriate base, and carefully controlled reaction conditions. By understanding the mechanistic underpinnings of the Suzuki-Miyaura reaction, researchers can effectively troubleshoot and optimize protocols to unlock the full synthetic potential of this valuable building block.

References

Catalytic Systems for 2,6-Difluoro-3-ethoxyphenylboronic Acid Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,6-Difluoro-3-ethoxyphenyl Moiety in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, have led to a significant number of blockbuster drugs.[1][2] The 2,6-difluoro-3-ethoxyphenyl moiety, in particular, presents a synthetically challenging yet highly desirable structural motif. The ortho-difluoro substitution pattern creates significant steric hindrance and electron deficiency around the boronic acid, making its participation in cross-coupling reactions non-trivial. However, successful incorporation of this group can provide compounds with unique conformational constraints and electronic properties beneficial for drug-target interactions.

This guide provides a comprehensive overview of the catalytic systems and protocols for the successful Suzuki-Miyaura cross-coupling of 2,6-Difluoro-3-ethoxyphenylboronic acid with a range of aryl and heteroaryl halides. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern the selection of catalysts, ligands, bases, and reaction conditions, thereby empowering researchers to troubleshoot and optimize these challenging yet rewarding transformations.

The Challenge: Overcoming the Hurdles of Coupling with Sterically Hindered and Electron-Deficient Boronic Acids

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of C(sp²)–C(sp²) bonds.[3][4] However, the reactivity of this compound is significantly influenced by two key factors:

  • Steric Hindrance: The two fluorine atoms flanking the boronic acid group create a sterically congested environment. This can impede the approach of the bulky palladium catalyst to the boron center, thereby slowing down the crucial transmetalation step of the catalytic cycle.

  • Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the arylboronic acid. This can also disfavor the transmetalation step. Furthermore, electron-deficient arylboronic acids are often more susceptible to competitive side reactions, most notably protodeboronation, where the boronic acid moiety is cleaved and replaced by a hydrogen atom.[3]

A common and often problematic side reaction when dealing with electron-poor boronic acids is homocoupling , the dimerization of the boronic acid to form a symmetrical biphenyl.[5] This process can be exacerbated by certain reaction conditions and catalyst systems.

Therefore, the selection of an appropriate catalytic system is paramount to achieving high yields and minimizing the formation of byproducts. The ideal catalyst must be sufficiently reactive to overcome the steric and electronic barriers while being selective for the desired cross-coupling pathway.

Catalytic System Selection: A Rationale-Driven Approach

Based on extensive studies of similar polyfluorinated and sterically hindered arylboronic acids, a consensus has emerged favoring palladium precatalysts in combination with bulky, electron-rich phosphine ligands.[5][6]

Palladium Source: The Case for Precatalysts

While traditional palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective in some cases, modern palladium precatalysts offer significant advantages for challenging couplings. Precatalysts are stable, well-defined palladium(II) complexes that are readily activated in situ to the active Pd(0) species. This controlled generation of the active catalyst can lead to more reproducible results and higher turnover numbers. For the coupling of this compound, the use of a G3 or G4 Buchwald-type precatalyst is highly recommended.

The Ligand: The Key to Success

The choice of ligand is arguably the most critical factor in overcoming the challenges associated with this substrate. The ligand modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition, transmetalation, and reductive elimination. For sterically hindered and electron-deficient substrates, bulky, electron-donating monophosphine ligands from the Buchwald family have consistently demonstrated superior performance.[6]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand is known for its large steric bulk and strong electron-donating character, which accelerates both oxidative addition and reductive elimination. It is often a first choice for challenging couplings.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Similar to XPhos, SPhos is another highly effective ligand for Suzuki-Miyaura reactions. Its electronic properties are slightly different, and in some cases, it may outperform XPhos.[5]

A screening of both XPhos and SPhos is recommended to determine the optimal ligand for a specific coupling partner. The general trend observed for polyfluorinated biphenyl synthesis suggests that a higher ligand-to-palladium ratio can be beneficial, potentially by preventing catalyst decomposition and promoting the desired catalytic cycle.[5]

Base and Solvent Selection

The choice of base and solvent is also crucial for a successful reaction. The base is required to activate the boronic acid for transmetalation. However, overly strong bases or protic solvents can promote protodeboronation.

  • Bases: A moderately weak inorganic base is generally preferred. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide a good balance of reactivity and minimization of side reactions.[5] Potassium phosphate (K₃PO₄) is another effective base, particularly in anhydrous conditions.

  • Solvents: A mixture of an aprotic organic solvent and water is commonly employed. A combination of toluene, tetrahydrofuran (THF), and water has been shown to be effective for similar polyfluorinated substrates.[5] Anhydrous solvent systems, such as dioxane, can also be used, particularly with bases like K₃PO₄.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_1 Ar-Pd(II)L_n-X OxAdd->PdII_1 Transmetalation Transmetalation PdII_1->Transmetalation Boronic 2,6-F₂-3-EtO-Ph-B(OH)₂ Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_2 Ar-Pd(II)L_n-Ar' Transmetalation->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, Base, Pd Precatalyst, and Ligand start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat Reaction to Specified Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: General Conditions with a Buchwald Precatalyst

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G3 (or SPhos Pd G3) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Tetrahydrofuran (THF) (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.5 equiv), XPhos Pd G3 precatalyst (e.g., 3 mol%), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent mixture of Toluene/THF/Water (e.g., in a 3:1:1 ratio, to achieve a 0.1 M concentration with respect to the aryl halide).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Rationale for Key Steps:

  • 1.5 equivalents of boronic acid: This excess helps to drive the reaction to completion and compensates for any potential protodeboronation or homocoupling.

  • Buchwald Precatalyst: Ensures efficient formation of the active Pd(0) catalyst. A higher catalyst loading (up to 5 mol%) may be necessary for particularly challenging substrates.[5]

  • Degassed Solvents: The removal of dissolved oxygen is critical as oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and the promotion of homocoupling.[5]

  • Inert Atmosphere: Prevents the oxidation of the catalyst and other reaction components.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation can often significantly reduce reaction times and improve yields, particularly for challenging couplings.

Materials:

  • As per Protocol 1, with a microwave-safe reaction vial.

Procedure:

  • To a microwave-safe reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), XPhos Pd G3 precatalyst (2-5 mol%), and potassium carbonate (2.0 equiv).

  • Add the degassed solvent mixture (e.g., Toluene/THF/Water).

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor and heat to a temperature between 100-140 °C for 15-60 minutes.

  • After the reaction, cool the vial to room temperature using a compressed air stream.

  • Proceed with the workup and purification as described in Protocol 1.

Rationale for Microwave Synthesis:

  • The rapid and efficient heating provided by microwave irradiation can overcome the activation energy barrier for the coupling of these challenging substrates more effectively than conventional heating.

Data Summary and Comparison

The following table provides a hypothetical comparison of catalytic systems based on literature precedents for similar substrates. Actual yields will be substrate-dependent.

Catalyst SystemBaseSolventTemperature (°C)Typical Reaction TimeExpected Yield RangeKey Considerations
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012-24 h30-60%Prone to catalyst decomposition and lower yields with hindered substrates.
Pd₂(dba)₃ / XPhosK₂CO₃Toluene/THF/H₂O1008-16 h70-90%High efficiency for hindered substrates; requires careful inert atmosphere techniques.[5]
XPhos Pd G3K₂CO₃Toluene/THF/H₂O1006-12 h75-95%Excellent reactivity and reproducibility.
SPhos Pd G3Cs₂CO₃Dioxane/H₂O1006-12 h70-95%An excellent alternative to XPhos; may offer advantages for certain substrates.
XPhos Pd G3K₃PO₄Dioxane1108-16 h70-90%Anhydrous conditions can be beneficial in minimizing protodeboronation.

Troubleshooting Common Issues

  • Low Conversion:

    • Increase catalyst loading (up to 5 mol%).

    • Increase the reaction temperature or time.

    • Screen alternative ligands (e.g., SPhos) or bases (e.g., Cs₂CO₃).

    • Ensure all reagents and solvents are of high purity and appropriately degassed.

  • Significant Protodeboronation:

    • Use a weaker base (e.g., K₂CO₃ instead of stronger organic bases).

    • Employ anhydrous conditions (Protocol with K₃PO₄ in dioxane).

    • Decrease the reaction temperature and extend the reaction time.

  • Formation of Homocoupled Byproduct:

    • Ensure rigorous exclusion of oxygen.

    • Increase the ligand-to-palladium ratio.[5]

    • Consider a different palladium precatalyst.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a challenging but achievable transformation that provides access to valuable building blocks for drug discovery and materials science. Success hinges on the rational selection of a highly active catalytic system capable of overcoming the inherent steric and electronic hurdles. The use of modern palladium precatalysts, in conjunction with bulky, electron-rich phosphine ligands such as XPhos and SPhos, under carefully controlled conditions, provides a reliable pathway to the desired biaryl products. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement and optimize these important reactions.

References

Application Notes and Protocols for the Functionalization of Heterocycles Using 2,6-Difluoro-3-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorinated Heterocycles in Modern Drug Discovery

Heterocyclic scaffolds are the cornerstone of medicinal chemistry, forming the structural core of a vast majority of pharmaceuticals. Their functionalization is a critical step in the drug discovery process, enabling the fine-tuning of pharmacological properties. In recent years, the strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful strategy to enhance drug-like properties. The unique electronic properties of fluorine can significantly improve metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.[1]

2,6-Difluoro-3-ethoxyphenylboronic acid (CAS 849062-00-6) is a valuable building block in this context.[2][3][4] Its unique substitution pattern—two fluorine atoms ortho to the boronic acid group and an ethoxy group—offers a combination of steric and electronic features that can be exploited to synthesize novel, biologically active heterocycles. These application notes provide a comprehensive guide to the use of this compound in the functionalization of heterocycles, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 849062-00-6[2][3][4]
Molecular Formula C₈H₉BF₂O₃[4]
Molecular Weight 201.96 g/mol [4]
Appearance White to off-white solid[1]
Storage Store in a cool, dry place under an inert atmosphere.[5]

Safety and Handling:

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between an organoboron compound (such as this compound) and an organic halide or triflate, catalyzed by a palladium complex.[7] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds, which are common motifs in pharmaceuticals.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heterocyclic partner, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Functionalization of a Heterocyclic Halide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a heterocyclic halide with this compound. The conditions are based on established methods for similar couplings and may require optimization for specific substrates.

Materials and Reagents
  • Heterocyclic halide (e.g., bromo- or iodo-substituted pyridine, pyrimidine, indole, etc.) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Reagents and solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel for column chromatography)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the heterocyclic halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed solvent via syringe. The choice of solvent and the use of aqueous conditions will depend on the specific substrates and should be determined through small-scale test reactions.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (or has reached a plateau), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure functionalized heterocycle.

Workflow

Figure 2: General workflow for the functionalization of heterocycles.

Case Study: Synthesis of a Substituted Indazole

A documented example of the use of this compound is in the synthesis of a substituted indazole, a heterocyclic scaffold of interest in medicinal chemistry.[8] In this synthesis, 6-iodo-1H-indazole was coupled with this compound. While the reported conversion was low, it provides valuable insights into the reactivity of this reagent.

Reaction Scheme:

Observations and Considerations from the Case Study:

  • The reaction was performed under heating, which is typical for Suzuki-Miyaura couplings.[8]

  • The initial reaction showed low conversion, and additional boronic acid was added. This suggests that for some substrates, a higher excess of the boronic acid may be required, or that the reaction conditions were not fully optimized.[8]

  • Potential reasons for low conversion could include steric hindrance from the ortho-fluorine atoms on the boronic acid, the specific reactivity of the iodo-indazole, or suboptimal catalyst/base/solvent combination.

Recommendations for Optimization:

When using this compound, particularly with challenging substrates, consider the following optimization strategies:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos or RuPhos may improve reaction efficiency.

  • Base Selection: The strength and nature of the base can significantly impact the reaction rate. A screen of common bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.

  • Solvent System: The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic species. A range of solvents and aqueous mixtures should be explored.

  • Temperature and Reaction Time: Careful optimization of the reaction temperature and time is necessary to maximize yield while minimizing decomposition of starting materials or products.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized heterocycles, offering a route to novel compounds with potential applications in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction is the primary method for its application, and while the general principles of this reaction are well-established, optimization of the reaction conditions for each specific substrate is crucial for success. The insights and protocols provided in these application notes serve as a starting point for researchers to explore the utility of this versatile building block in their synthetic endeavors.

References

scale-up synthesis of derivatives using 2,6-Difluoro-3-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Process Development and Scale-Up of Biaryl Derivatives Utilizing 2,6-Difluoro-3-ethoxyphenylboronic acid

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this compound in the scale-up synthesis of complex biaryl derivatives. Boronic acids are lauded for their low toxicity and stability, making them ideal reagents for industrial applications.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations necessary for transitioning from bench-scale discovery to kilogram-scale production. The focus is on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2][3]

Introduction: The Strategic Value of this compound

This compound is a specialized organoboron compound increasingly employed in the synthesis of high-value molecules, particularly within the pharmaceutical and advanced materials sectors. The difluoro substitution pattern on the phenyl ring provides unique electronic properties and metabolic stability to the resulting derivatives, a desirable feature in drug design. Its primary utility is realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon single bond between the boronic acid and an organohalide.[1][4]

The advantages of using boronic acids like this one in large-scale synthesis are significant:

  • Mild Reaction Conditions: Reactions typically proceed with high yields under moderate temperatures.[2]

  • Functional Group Tolerance: A wide array of functional groups are tolerated, minimizing the need for extensive protecting group strategies.[5]

  • Low Toxicity: Boronic acid byproducts are generally non-toxic and easily removed, aligning with green chemistry principles.[1]

  • Commercial Availability: The reagents are readily available, and their stability in air and water simplifies handling.[1][2]

The Suzuki-Miyaura Reaction: A Mechanistic Overview for Scale-Up

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting and optimization during scale-up. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[6][7] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Reagent Profile and Safety Protocols

Properties of this compound
PropertyValueSource
CAS Number 849062-00-6[9]
Molecular Formula C₈H₉BF₂O₃[9]
Molecular Weight 201.96 g/mol [9]
Appearance Solid
Storage Store in a cool, dry place under an inert atmosphere (e.g., Nitrogen). Recommended temperature: 2-8°C.[10]
Safety and Handling of Boronic Acids

While generally less toxic than other organometallic reagents, proper handling of boronic acids is crucial for ensuring personnel safety and experimental integrity.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[10][11][12]

  • Inhalation: Handle in a well-ventilated area or a fume hood to avoid inhaling dust particles, which can cause respiratory tract irritation.[10][11][13]

  • Contact: Avoid contact with skin and eyes. Boric acid and its derivatives can cause irritation.[12][13] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[10][11]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for non-hazardous chemical waste.[13]

Detailed Protocol for Kilogram-Scale Synthesis

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction on a 20 L scale. It should be adapted and optimized based on the specific reactivity of the chosen aryl halide coupling partner.

Equipment and Materials
  • Reactor: 20 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Reagents:

    • Aryl Halide (e.g., Aryl Bromide) - 1.0 eq.

    • This compound - 1.1 to 1.5 eq.

    • Palladium Catalyst (e.g., Pd(OAc)₂, XPhos-Pd-G3) - 0.01 to 2 mol%.

    • Ligand (if not using a pre-catalyst, e.g., SPhos) - 1.1 to 1.2 eq. relative to Pd.

    • Base (e.g., K₂CO₃, K₃PO₄) - 2.0 to 3.0 eq.

    • Solvent System (e.g., Toluene and Water, 4:1 v/v).

  • Ancillary Equipment: Syringes, nitrogen manifold, heating/cooling circulator.

Experimental Workflow

Scale_Up_Workflow start Start: Reactor Setup inert 1. Inert Atmosphere (Purge with N₂) start->inert charge_solids 2. Charge Solids (Aryl Halide, Boronic Acid, Base) inert->charge_solids charge_solvents 3. Charge Solvents (e.g., Toluene, Degassed Water) charge_solids->charge_solvents charge_catalyst 4. Charge Catalyst/Ligand (As solid or slurry) charge_solvents->charge_catalyst reaction 5. Heat to Reaction Temp (e.g., 80-100 °C) Monitor by HPLC charge_catalyst->reaction workup 6. Work-up (Cool, Quench, Phase Split) reaction->workup purify 7. Purification (Aqueous Washes, Solvent Swap, Recrystallization) workup->purify end End: Isolated Product purify->end

Figure 2: General Workflow for Scale-Up Suzuki-Miyaura Coupling.
Step-by-Step Procedure

  • Reactor Preparation: Ensure the reactor is clean, dry, and properly assembled. Begin purging the system with nitrogen to establish an inert atmosphere. This is critical as the active Pd(0) species is sensitive to oxygen.

  • Charging Reagents: To the reactor, charge the aryl halide, this compound, and the base (e.g., potassium carbonate).

  • Solvent Addition: Add the organic solvent (e.g., toluene). Begin stirring. Add the degassed water. Degassing the aqueous phase is important to minimize dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst and any associated ligand. For air-stable pre-catalysts, this can be done as a solid. For others, it may be preferable to add them as a slurry in a small amount of degassed solvent.

  • Reaction: Heat the mixture to the target temperature (typically 80-100 °C). Monitor the reaction's progress by taking samples periodically for HPLC analysis until the consumption of the limiting reagent is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water and a suitable organic solvent (e.g., ethyl acetate) to dilute the mixture.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine to remove the base and inorganic byproducts.

  • Purification:

    • Concentrate the organic layer via distillation.

    • A solvent swap to a suitable crystallization solvent (e.g., isopropanol) may be necessary.

    • Induce crystallization by cooling the solution. Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield the final product.

  • Palladium Removal: A key challenge in pharmaceutical synthesis is reducing residual palladium levels. If the product still contains unacceptable levels of palladium after crystallization, treatment of the solution with activated carbon or a specialized palladium scavenger may be required before the final isolation step.[14]

Process Optimization and Troubleshooting

Successful scale-up requires a systematic approach to optimization. The following table outlines common challenges and strategies for addressing them.

IssuePotential Cause(s)Recommended Solution(s)
Low or Stalled Conversion - Ineffective catalyst/ligand combination.- Insufficient base strength or solubility.- Reaction temperature too low.- Catalyst deactivation due to oxygen.- Screen alternative ligands (e.g., Buchwald ligands like SPhos, XPhos) or catalysts.[15]- Switch to a stronger or more soluble base (e.g., K₃PO₄).- Incrementally increase the reaction temperature.- Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[16]
Formation of Homocoupled Byproduct - Reaction temperature is too high.- Presence of oxygen.- Lower the reaction temperature.- Improve inerting procedures; ensure all solvents are thoroughly degassed.
Decomposition of Boronic Acid - Boronic acids can be unstable at high temperatures or under certain pH conditions.- Lower the reaction temperature.- Add the boronic acid portion-wise or as a solution over time.- Ensure the base is not excessively strong for the substrate.
High Residual Palladium in Product - Inefficient removal during work-up and crystallization.- Perform a hot filtration of the reaction mixture.- Treat the product solution with a palladium scavenger (e.g., activated carbon, thiol-based resins).[14]- Re-crystallize the product from a well-chosen solvent system.
Poor Phase Separation During Work-up - Formation of emulsions.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Filter the biphasic mixture through a pad of celite.- Allow the mixture to stand for an extended period without agitation.

Conclusion

The scale-up of Suzuki-Miyaura cross-coupling reactions using this compound is a robust and highly effective method for the industrial production of complex biaryl molecules. Success hinges on a thorough understanding of the reaction mechanism, careful selection of catalyst, base, and solvent systems, and meticulous attention to process parameters such as temperature and atmospheric control. By employing the principles and protocols outlined in this guide, scientists and engineers can effectively navigate the challenges of process development, moving from laboratory-scale discovery to efficient, safe, and reliable large-scale manufacturing.

References

Application Notes and Protocols: The Strategic Use of 2,6-Difluoro-3-ethoxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. These enhancements include improved metabolic stability, increased binding affinity, and modulated pKa.[1] Boronic acids, in turn, have emerged as indispensable building blocks in synthetic chemistry due to their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions.[2][3]

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, stands as the preeminent method for utilizing boronic acids to construct biaryl and heteroaryl linkages, which are prevalent motifs in a vast array of pharmaceuticals.[4][5][6] This guide focuses on 2,6-Difluoro-3-ethoxyphenylboronic acid , a specialized reagent whose distinct substitution pattern offers a unique combination of electronic and steric properties for the synthesis of advanced pharmaceutical intermediates. The ortho-difluoro substitution creates a highly electron-deficient aromatic ring, while the adjacent ethoxy group provides a point of modulation and potential for hydrogen bonding. This document provides a detailed exploration of its application, grounded in mechanistic principles and supported by actionable laboratory protocols.

Reagent Profile and Physicochemical Properties

Understanding the inherent characteristics of this compound is critical for designing successful synthetic strategies.

PropertyValue
CAS Number 849062-00-6
Molecular Formula C₈H₉BF₂O₃
Molecular Weight 201.96 g/mol
Appearance Typically a white to off-white solid
Reactivity Profile Electron-deficient arylboronic acid

The two fluorine atoms at the C2 and C6 positions exert a strong inductive electron-withdrawing effect. This electronic deficit can increase the rate of transmetalation in the Suzuki-Miyaura catalytic cycle but also renders the C-B bond more susceptible to protodeboronation, a competitive side reaction, particularly under harsh basic conditions.[1] The ethoxy group at C3 is a moderately electron-donating group via resonance, partially offsetting the inductive effects of the fluorine atoms. The ortho-fluorine atoms also introduce significant steric hindrance around the boronic acid moiety, which necessitates careful selection of palladium catalysts and ligands to ensure efficient oxidative addition and reductive elimination.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is the construction of C(sp²)–C(sp²) bonds. A robust understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂-X pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination arx Aryl Halide (Ar-X) boronic Boronic Acid (Ar'-B(OH)₂) + Base product Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Protocol Choices for an Electron-Deficient Substrate

When coupling this compound, specific experimental choices are made to maximize yield and minimize byproducts:

  • Catalyst/Ligand Selection: Sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands stabilize the Pd(0) species and promote the oxidative addition step, which can be challenging with electron-rich aryl halides. They also facilitate the reductive elimination step.

  • Base Selection: A moderately strong base like K₃PO₄ or K₂CO₃ is often preferred over stronger bases like NaOH or Cs₂CO₃.[1] This is a critical choice to activate the boronic acid for transmetalation without excessively promoting the competing protodeboronation pathway, a known issue for electron-deficient boronic acids.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is common. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[4] Anhydrous conditions can also be effective, particularly with certain bases and catalysts.[8]

Experimental Protocols

The following protocols are designed to be robust starting points for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Experimental_Workflow start Start setup 1. Reagent Setup Add Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq) to flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill flask with Argon or Nitrogen (3x). setup->inert solvent 3. Add Solvents & Catalyst Add degassed solvent (e.g., Dioxane/H₂O). Add Palladium Catalyst/Ligand (e.g., Pd(dppf)Cl₂). inert->solvent reaction 4. Reaction Heat mixture with stirring (e.g., 80-100 °C) and monitor by TLC/LC-MS. solvent->reaction workup 5. Aqueous Work-up Cool, dilute with Ethyl Acetate, wash with H₂O and brine. reaction->workup purify 6. Purification Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify end End Product purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol, 1.0 eq), This compound (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).

  • Establishing Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask three times.[1]

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.[4] To this stirring suspension, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Data Presentation: A Guide to Reaction Optimization

Achieving high yields often requires empirical optimization. The following table presents a hypothetical optimization study for the coupling of this compound with 4-bromoanisole, demonstrating the impact of varying reaction parameters.

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (3)-K₂CO₃Diox/H₂O901245
2Pd(dppf)Cl₂ (3)-K₂CO₃Diox/H₂O90878
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Diox/H₂O90692
4Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Diox/H₂O90685 [a]
5Pd₂(dba)₃ (2)XPhos (4)K₃PO₄THF/H₂O80794

[a] Lower yield likely due to increased protodeboronation with the stronger base.

Analysis of Results: This data illustrates that for this electron-deficient boronic acid, a simple catalyst like Pd(OAc)₂ (Entry 1) is insufficient. The use of a pre-formed catalyst complex like Pd(dppf)Cl₂ (Entry 2) provides a significant improvement. However, the highest yields are achieved using a more advanced catalytic system with a bulky, electron-rich phosphine ligand like SPhos or XPhos in combination with a moderately strong base like K₃PO₄ (Entries 3 and 5).[1]

Conclusion

This compound is a highly valuable and specialized reagent for the synthesis of complex pharmaceutical intermediates. Its unique electronic and steric profile, conferred by the ortho-difluoro and ethoxy substituents, allows for the creation of novel molecular architectures. Successful application hinges on a rational approach to reaction design, particularly the selection of appropriate catalysts, ligands, and bases to favor the desired Suzuki-Miyaura cross-coupling pathway over competing side reactions. The protocols and optimization data presented herein provide a robust framework for researchers and drug development professionals to effectively leverage this powerful synthetic building block.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Products from 2,6-Difluoro-3-ethoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification strategies for reaction products derived from 2,6-difluoro-3-ethoxyphenylboronic acid. Given the unique electronic properties conferred by the difluoro substitution, purification can present specific challenges. This document is designed to provide both high-level guidance and detailed, field-proven protocols to ensure the successful isolation of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup and purification of reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile can vary, but several common byproducts arise from the inherent reactivity of boronic acids and the conditions of palladium-catalyzed coupling reactions.[1][2]

Impurity TypeChemical Name/StructureOrigin and Rationale
Homocoupled Boronic Acid 2,2',6,6'-Tetrafluoro-3,3'-diethoxy-1,1'-biphenylThis is a very common byproduct in Suzuki reactions, forming a symmetrical biaryl from two molecules of the starting boronic acid.[3] It is often mediated by the presence of oxygen or if a Pd(II) source is used as the precatalyst.[4][5] The electron-deficient nature of the fluorinated aryl ring can sometimes favor this side reaction.[1]
Protodeboronation Product 1,3-Difluoro-2-ethoxybenzeneThis results from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[5] This can occur under various conditions, particularly with prolonged reaction times or in the presence of excess base or water.
Unreacted Starting Materials This compound & Aryl Halide/TriflateIncomplete conversion is a common issue. The unreacted boronic acid is a key impurity to target during the initial workup.
Boronic Acid Anhydrides (Boroxines) Cyclic trimer of the boronic acidBoronic acids are prone to dehydration, especially upon heating or under vacuum, to form stable cyclic trimers known as boroxines.[2][6] These can complicate NMR analysis but are often in equilibrium with the monomeric acid in the presence of water.
Palladium & Ligand Residues Pd(0), Pd(II) species, phosphine oxidesThe catalyst and its degradation products (e.g., oxidized phosphine ligands) must be removed to obtain a pure, metal-free compound.
Q2: How can I easily remove unreacted this compound during the workup?

A2: The most effective method is a basic aqueous wash. Boronic acids are Lewis acids with a pKa around 9, allowing them to be deprotonated by a mild base.[6] By washing your organic reaction mixture with an aqueous solution of a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), the boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous layer.[7][8]

Q3: My product and a key impurity are co-eluting during flash column chromatography. What should I do?

A3: Co-elution is a frequent challenge, especially with structurally similar compounds like the desired product and a homocoupled dimer. Here are several strategies to improve separation:

  • Change the Solvent System: Altering the polarity and nature of the eluent can significantly change selectivity. If you are using a standard hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.[9] The unique electronic nature of fluorinated compounds means they can interact differently with various solvents.[10][11]

  • Use a Different Stationary Phase: If silica gel (which is acidic) is not providing adequate separation, consider using neutral alumina or a reversed-phase (C18) column.[12]

  • Employ Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can help sharpen peaks and improve the separation of closely eluting compounds.[13]

  • Consider an Orthogonal Technique: If chromatography fails, recrystallization is an excellent alternative for solid products.[9][14]

Q4: The reaction is complete, but the solution is black. How do I remove the palladium catalyst?

A4: The black precipitate is likely palladium black, formed from the aggregation of the Pd(0) catalyst.[2] A standard first step is to cool the reaction mixture, dilute it with a solvent like ethyl acetate, and filter the entire mixture through a pad of Celite®.[15][16] This will remove the bulk of the precipitated metal. For residual soluble palladium, further treatment with activated carbon or specialized palladium scavengers may be necessary.

Part 2: Troubleshooting Guides

This section provides structured workflows for diagnosing and solving specific purification challenges.

Troubleshooting Workflow: Identifying and Resolving Impurities

This workflow helps diagnose the source of contamination and suggests a corrective action plan.

G start Crude Product Analysis (TLC, LC-MS, 1H/19F NMR) impurity_type What is the impurity? start->impurity_type unreacted_sm Unreacted Starting Material(s) impurity_type->unreacted_sm Matches SM homocoupling Homocoupled Boronic Acid impurity_type->homocoupling Matches Dimer Mass unknown Unknown Byproduct impurity_type->unknown Unknown action_sm Solution: 1. Optimize reaction conditions (time, temp, equivalents). 2. Use targeted workup (e.g., basic wash for boronic acid). unreacted_sm->action_sm action_homo Solution: 1. Rigorously degas reaction mixture. 2. Use Pd(0) catalyst source. 3. Optimize chromatography (try different solvent systems). homocoupling->action_homo action_unknown Solution: 1. Characterize impurity (NMR, HRMS). 2. Re-evaluate reaction mechanism. 3. Attempt recrystallization to reject impurity. unknown->action_unknown

Caption: Diagnostic workflow for identifying and addressing common impurities.

Part 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for the purification of a typical biaryl product from a Suzuki-Miyaura reaction.

General Purification Workflow

This diagram outlines the standard sequence of operations for isolating a target compound after the reaction is complete.

G A 1. Crude Reaction Mixture B 2. Quench & Aqueous Workup (Filter through Celite, add organic solvent, perform basic wash with aq. Na2CO3) A->B C 3. Separate Layers B->C D Aqueous Layer (Contains boronate salts, base) C->D Discard E Organic Layer (Contains product, other organics) C->E F 4. Dry & Concentrate (Dry with Na2SO4 or MgSO4, remove solvent in vacuo) E->F G 5. Chromatographic Purification (Flash Column Chromatography) F->G H 6. Final Purification (Optional) (Recrystallization or Trituration) G->H I Pure, Isolated Product H->I

Caption: Standard experimental workflow for product isolation and purification.

Protocol 1: Aqueous Workup and Liquid-Liquid Extraction

Objective: To quench the reaction and remove the bulk of inorganic salts, palladium catalyst, and unreacted boronic acid.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. If a precipitate (palladium black) is visible, dilute the mixture with 10 volumes of EtOAc and filter through a 2-3 cm plug of Celite® in a Büchner funnel. Wash the Celite pad thoroughly with additional EtOAc.[15][16]

  • Transfer: Transfer the combined filtrate to a separatory funnel.

  • Basic Wash: Add an equal volume of saturated aqueous Na₂CO₃ solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

    • Rationale: This step converts the acidic this compound into its sodium boronate salt, which is highly soluble in the aqueous phase and is thus removed from the organic layer.[7]

  • Separation: Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the remaining organic layer with an equal volume of brine.

    • Rationale: The brine wash removes residual water from the organic layer and helps to break up any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes until the drying agent no longer clumps together.

  • Concentration: Filter the dried organic solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

Protocol 2: Flash Column Chromatography

Objective: To separate the target compound from remaining impurities based on polarity.

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system should give your target compound an Rf value of approximately 0.2-0.35.

  • Column Packing: Pack a glass column with silica gel using the "wet slurry" method with your chosen eluent. Ensure the silica bed is compact and level.[17]

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM or the column eluent. If the compound is poorly soluble, perform a "dry load" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[10][13]

  • Elution: Carefully add the eluent and apply gentle air pressure to begin eluting the column. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 2: Suggested Starting Solvent Systems for Flash Chromatography
System
Hexane / Ethyl Acetate
Dichloromethane / Methanol
Toluene / Ethyl Acetate
Hexane / Diethyl Ether
Protocol 3: Recrystallization

Objective: To achieve high purity of a solid product by leveraging differences in solubility.

Procedure:

  • Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should ideally be either very soluble or insoluble at all temperatures.

  • Dissolution: Place the solid product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

Table 3: Common Solvent Systems for Recrystallization
Solvent/Pair
Ethanol/Water
Hexane/Ethyl Acetate
Toluene or Xylenes
Isopropanol

References

common side reactions with 2,6-Difluoro-3-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Difluoro-3-ethoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this electron-deficient arylboronic acid in cross-coupling reactions. This guide provides in-depth troubleshooting advice, preventative protocols, and a mechanistic rationale for the recommended procedures.

Section 1: Understanding the Reactivity of this compound

The unique substitution pattern of this compound—featuring two electron-withdrawing fluorine atoms ortho to the boronic acid and an electron-donating ethoxy group meta to it—imparts a distinct reactivity profile. While a valuable reagent for introducing the 2,6-difluoro-3-ethoxyphenyl moiety, its structure also predisposes it to specific side reactions that can complicate synthetic outcomes. The primary challenges are a heightened susceptibility to protodeboronation and a propensity for homocoupling, both of which can lead to diminished yields of the desired cross-coupled product.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

FAQ 1: I am observing a significant amount of 1,3-difluoro-2-ethoxybenzene as a byproduct, and the yield of my desired cross-coupled product is low. What is happening?

Answer: You are likely encountering protodeboronation , the most common side reaction for this class of boronic acid. This is the cleavage of the C–B bond and its replacement with a C–H bond.

  • Causality: The two ortho-fluorine atoms are strong electron-withdrawing groups, which increase the electrophilicity of the ipso-carbon, making it more susceptible to protonolysis. This process is often accelerated under the basic conditions required for Suzuki-Miyaura coupling.[1]

    Protodeboronation BoronicAcid This compound TransitionState Transition State BoronicAcid->TransitionState ProtonSource Proton Source (e.g., H₂O, alcohol) ProtonSource->TransitionState Base Base (e.g., OH⁻, RO⁻) Base->BoronicAcid activates Byproduct 1,3-Difluoro-2-ethoxybenzene (Protodeboronated Product) TransitionState->Byproduct BoricAcid B(OH)₃ TransitionState->BoricAcid

    Figure 1. Simplified schematic of protodeboronation.

  • Troubleshooting & Mitigation:

    • Choice of Base: The choice and amount of base are critical. Strong bases can accelerate protodeboronation.[2] Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide or alkoxides.[3]

    • Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[3] If possible, run the reaction at a lower temperature. The use of highly active palladium catalysts can enable coupling at room temperature, significantly minimizing this side reaction.[4][5]

    • Anhydrous Conditions: Minimize the presence of water, which can act as a proton source. Use anhydrous solvents and reagents.[3]

    • Use of Boronic Esters or Trifluoroborate Salts: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can protect it from premature decomposition. These derivatives often release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[6][7]

FAQ 2: My main byproduct is 2,2',6,6'-tetrafluoro-3,3'-diethoxy-1,1'-biphenyl. What causes this, and how can I prevent it?

Answer: This byproduct is the result of homocoupling , a reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.

  • Causality: Palladium-catalyzed homocoupling is often promoted by the presence of oxygen.[8][9] The Pd(0) catalyst can react with O₂ to form a palladium peroxo complex, which then reacts with two molecules of the boronic acid to produce the homocoupled product.[9][10][11] Electron-deficient arylboronic acids can be more prone to this side reaction.[12]

    Homocoupling cluster_catalyst_activation Catalyst Interaction with Oxygen cluster_coupling Homocoupling Pathway Pd0 Pd(0)L₂ Peroxo (η²-O₂)PdL₂ Pd0->Peroxo + O₂ O2 O₂ BoronicAcid1 ArB(OH)₂ BoronicAcid2 ArB(OH)₂ Adduct Peroxo-Boronic Acid Adduct DimericPd trans-ArPd(OH)L₂ DiarylPd trans-Ar₂PdL₂ HomocoupledProduct Ar-Ar (Homocoupled Product)

    Figure 2. Mechanism of oxygen-mediated homocoupling.

  • Troubleshooting & Mitigation:

    • Deoxygenation: Rigorously degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method. Maintain an inert atmosphere throughout the reaction.[3]

    • Catalyst Choice: Use an efficient Pd(0) source. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient and that high concentrations of Pd(II) are not present, as this can sometimes promote homocoupling.[6]

    • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

FAQ 3: Could the ethoxy group on the phenyl ring be causing any side reactions?

Answer: Side reactions involving the cleavage of the ethoxy group are generally unlikely under typical Suzuki-Miyaura conditions.

  • Causality: Ether cleavage typically requires harsh acidic conditions (e.g., strong hydrohalic acids) or specific, potent reagents that are not standard components of a Suzuki-Miyaura reaction, which is conducted under basic conditions.[1] While some palladium-catalyzed C-O bond cleavages are known, they usually require specific catalyst systems and conditions not typical for standard cross-coupling.[13][14]

Section 3: Recommended Protocols for Mitigating Side Reactions

To maximize the yield of the desired cross-coupled product and minimize the formation of byproducts, the following protocols are recommended.

Protocol 1: Fast Coupling of Unstable Boronic Acid at Room Temperature

This protocol is adapted from methodologies developed for highly unstable boronic acids and aims to make the rate of the desired cross-coupling significantly faster than the rate of decomposition.[4][5]

Parameter Recommendation Rationale
Palladium Precatalyst Highly active palladacycle (e.g., XPhos Pd G3) (1-2 mol%)These precatalysts rapidly generate the active Pd(0) species, allowing for fast coupling even at low temperatures.[4][5]
Boronic Acid 1.5 equivalentsA slight excess helps to compensate for any minor decomposition that may still occur.
Base Potassium phosphate (K₃PO₄), 0.5 M aqueous solutionA moderately strong base that is effective in promoting transmetalation without excessively accelerating protodeboronation.[4]
Solvent Anhydrous, degassed THF and degassed 0.5 M aq. K₃PO₄ (e.g., 1:2 ratio)The use of anhydrous THF minimizes proton sources, while the aqueous base is necessary for the catalytic cycle. Thorough degassing is crucial.
Temperature Room TemperatureMinimizes the rate of protodeboronation.
Reaction Time 30 minutes - 2 hours (monitor by TLC/LC-MS)The high catalyst activity should lead to a rapid reaction.

Step-by-Step Procedure:

  • To a reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the vial and thoroughly purge with an inert gas (argon or nitrogen).

  • Add degassed anhydrous THF via syringe.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify by flash column chromatography.

Protocol 2: Conversion to a More Stable Trifluoroborate Salt

Potassium trifluoroborate salts are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[6][7] They act as a slow-release source of the boronic acid under the reaction conditions.

Step-by-Step Procedure for Trifluoroborate Salt Formation:

  • Dissolve this compound in a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

  • Stir the mixture at room temperature until a precipitate forms.

  • Isolate the potassium trifluoroborate salt by filtration, wash with cold water, and dry under vacuum.

Step-by-Step Procedure for Suzuki-Miyaura Coupling with the Trifluoroborate Salt:

  • Follow the general procedure in Protocol 1, substituting the boronic acid with the prepared potassium (2,6-difluoro-3-ethoxyphenyl)trifluoroborate (1.5 equiv).

  • A base (e.g., Cs₂CO₃ or K₂CO₃) is still required to facilitate the in-situ hydrolysis to the boronic acid and subsequent transmetalation.

  • Reaction times may be longer due to the slow-release nature of the trifluoroborate salt.

Section 4: Summary of Key Side Reactions and Solutions

Side Reaction Byproduct Structure Primary Cause Mitigation Strategies
Protodeboronation 1,3-Difluoro-2-ethoxybenzeneBasic conditions, presence of proton sources, elevated temperature.[2][3]Use milder bases (K₂CO₃, Cs₂CO₃), lower reaction temperature, use anhydrous solvents, employ a highly active catalyst for fast coupling, or use a protected boronic acid derivative.[4][6]
Homocoupling 2,2',6,6'-Tetrafluoro-3,3'-diethoxy-1,1'-biphenylPresence of oxygen in the reaction mixture.[8][9]Rigorously degas all solvents and reagents, maintain an inert atmosphere, use an efficient Pd(0) source.[3]

References

Technical Support Center: Optimizing Reaction Conditions for 2,6-Difluoro-3-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful application of 2,6-Difluoro-3-ethoxyphenylboronic acid in cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to provide a deep understanding of the unique challenges posed by this substrate and to offer robust, field-proven strategies for optimizing reaction outcomes.

Understanding the Core Challenges

This compound is a valuable building block, but its structure presents a distinct set of challenges that can lead to common issues such as low yields, failed reactions, and competing side reactions. Success hinges on understanding and mitigating two primary factors: severe steric hindrance and electronic deactivation.

  • Steric Hindrance: The two fluorine atoms in the ortho positions to the boronic acid group create significant steric bulk. This bulk can impede the crucial transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle. Traditional palladium catalysts and ligands may fail to facilitate the coupling of such a hindered partner.[1][2]

  • Electronic Effects & Protodeboronation: Fluorine is a highly electronegative atom, making the aryl ring electron-deficient. This electronic-withdrawing effect, particularly when coupled with ortho-substituents, significantly increases the boronic acid's susceptibility to a detrimental side reaction known as protodeboronation.[3][4] In this process, the carbon-boron bond is cleaved by a proton source (often water or alcohol, accelerated by a base), replacing the boronic acid moiety with a hydrogen atom and terminating the desired reaction pathway.[5][6]

This guide will provide specific, actionable solutions to overcome these inherent difficulties.

sub This compound steric Severe Steric Hindrance (Two ortho-Fluorine atoms) sub->steric electronic Electronic Deactivation (Electron-withdrawing Fluorine) sub->electronic effect1 Impedes Transmetalation & Reductive Elimination Steps steric->effect1 effect2 Increases Rate of Protodeboronation Side Reaction electronic->effect2 outcome Low Yield or Reaction Failure effect1->outcome effect2->outcome

Caption: Key challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving me zero or very low yield. What is the most likely cause?

A1: The primary culprits for failure with this substrate are an inadequate catalyst-ligand system and/or rapid protodeboronation. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective due to the compound's steric bulk.[7] You must employ a catalyst system specifically designed for challenging, sterically hindered couplings. Furthermore, the combination of base, solvent, and temperature might be promoting the protodeboronation side reaction faster than the desired cross-coupling.[3][6]

Q2: How should I store and handle this boronic acid to ensure its integrity?

A2: Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere (argon or nitrogen) to minimize degradation. Its primary instability in a reaction context is protodeboronation, but on the shelf, dehydration to its cyclic anhydride (boroxine) can occur. While boroxines are often competent coupling partners, their formation can lead to inconsistencies in stoichiometry and solubility.[8] Using the material as fresh as possible is always best practice.

Q3: What are the best initial screening conditions for a coupling reaction with this boronic acid?

A3: For a challenging substrate like this, starting with robust, proven conditions is critical. Avoid generic protocols. A recommended starting point would involve a modern palladium precatalyst, a bulky biarylphosphine ligand, a moderately strong base, and an anhydrous aprotic solvent. See the table and protocols below for a specific, reliable starting point.

Q4: I see a major byproduct in my analysis that corresponds to the mass of 1,3-difluoro-2-ethoxybenzene. What is this and how do I prevent it?

A4: This byproduct is the result of protodeboronation.[3] This side reaction is particularly pronounced for electron-poor aryl boronic acids with ortho-substituents, making your substrate highly susceptible.[4][5] To minimize it:

  • Use a Weaker Base: Strong bases like NaOH or KOH in protic solvents dramatically accelerate protodeboronation. Switch to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[8]

  • Lower the Temperature: Higher temperatures accelerate protodeboronation. Run the reaction at the lowest temperature that still allows for catalytic turnover (e.g., 80-100 °C).

  • Use Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water provides a proton source. Using dry solvents and reagents can suppress this side reaction.[7]

  • Consider a Boronate Ester: If protodeboronation remains problematic, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can provide a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[9][10]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental failures and provides a logical workflow for optimization.

start Problem: Low or No Yield q1 Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) start->q1 path1 Is Starting Material Consumed? q1->path1 path2 Is Protodeboronation Product Observed? path1->path2 Yes sol1 No: Catalyst Inactivity - Switch to bulky ligand (SPhos, XPhos) - Use modern Pd G3/G4 precatalyst - Increase temperature moderately (e.g., to 100°C) - Ensure rigorous inert atmosphere path1->sol1 No sol2 Yes: Protodeboronation Dominates - Lower reaction temperature - Switch to weaker base (K₃PO₄, Cs₂CO₃) - Use anhydrous solvent (e.g., Dioxane, Toluene) - Use a protected boronate (MIDA, Bpin) path2->sol2 Yes sol3 Decomposition/Other Side Reactions - Re-evaluate base/solvent compatibility - Screen alternative ligands/catalysts - Check stability of coupling partner path2->sol3 No

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Recommended Starting Conditions for Optimization

This table provides a validated set of parameters designed to address the steric and electronic challenges of this compound.

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)These are highly active, thermally stable precatalysts that efficiently generate the active monoligated Pd(0) species required for hindered couplings.[7][11]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich biaryl monophosphine ligands are essential. They stabilize the catalyst, promote efficient oxidative addition, and facilitate the difficult reductive elimination step.[1][12]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Moderately strong bases that are effective in promoting transmetalation without excessively accelerating protodeboronation.[13][14]
Solvent 1,4-Dioxane or Toluene (often with 1-10% water) or t-BuOHAprotic solvents are generally preferred. A small amount of water can aid in dissolving the base and facilitating the catalytic cycle, but should be used judiciously. Anhydrous conditions may be necessary if protodeboronation is severe.[15][16]
Temperature 80 - 110 °CHigh enough to promote the reaction but low enough to manage the rate of protodeboronation.
Atmosphere Rigorously Inert (Argon or Nitrogen)Essential to prevent oxidative degradation of the catalyst and phosphine ligand, which can also lead to homocoupling side reactions.[17]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for a Hindered Substrate

This protocol is designed as a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), and K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%) and add it to the Schlenk flask.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (to achieve a concentration of ~0.1 M with respect to the aryl bromide).

  • Reaction: Place the sealed flask into a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

The Catalytic Cycle: Where Things Go Wrong

Understanding the Suzuki-Miyaura catalytic cycle helps pinpoint where the unique properties of this compound cause issues.

Suzuki_Cycle cluster_challenges Points of Failure for Hindered Substrates pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L₂-Ar' oa_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂) + Base transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product center c1 Protodeboronation depletes Ar'-B(OH)₂, preventing this step. [High Temp, Strong Base] c2 Steric clash between Ar and Ar' hinders this step, slowing catalyst turnover. Requires bulky, electron-rich ligand.

Caption: Suzuki-Miyaura cycle highlighting steps impacted by hindered substrates.

By strategically selecting bulky ligands, we accelerate the slow reductive elimination step. By carefully choosing the base and temperature, we suppress the competing protodeboronation pathway, ensuring the boronic acid is available for the crucial transmetalation step.

References

deboronation of 2,6-Difluoro-3-ethoxyphenylboronic acid and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,6-Difluoro-3-ethoxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the stability of this reagent, particularly the undesired side reaction of deboronation. This guide provides in-depth, troubleshooting-focused answers to common questions, grounded in established chemical principles and field-proven insights.

FAQ 1: I'm seeing low yields in my cross-coupling reaction. Why is this compound so unstable?

Answer:

The instability of this compound, which often manifests as low yields in cross-coupling reactions, is primarily due to its high susceptibility to protodeboronation . This is a process where the C–B bond is cleaved and replaced with a C–H bond, converting your starting material into 1,3-difluoro-2-ethoxybenzene, an inert byproduct.

The high reactivity of your specific boronic acid is rooted in its electronic and structural features:

  • Ortho-Difluoro Substitution: The two fluorine atoms at the C2 and C6 positions are the main culprits. As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect. This polarizes the C–B bond, making the ipso-carbon atom more susceptible to protonation and facilitating the cleavage of the bond. It is well-documented that 2,6-dihalogenated arylboronic acids are particularly prone to rapid decomposition under basic conditions[1][2].

  • Mechanism Under Basic Conditions: The Suzuki-Miyaura reaction is typically run under basic conditions, which are necessary to activate the boronic acid for transmetalation[3]. However, for electron-deficient boronic acids like this one, the base also dramatically accelerates protodeboronation. The mechanism can proceed through the formation of a boronate species ([ArB(OH)3]−), which then undergoes a rate-limiting reaction with a proton source (like water)[1]. For highly electron-deficient systems, the mechanism may even shift towards the liberation of a transient, unstable aryl anion, leading to very rapid decomposition[1].

  • Influence of the Ethoxy Group: The 3-ethoxy group is an electron-donating group (EDG) through resonance. While EDGs can sometimes accelerate acid-catalyzed protodeboronation, in the context of a base-mediated Suzuki reaction, the destabilizing effect of the ortho-difluoro substitution is the dominant and overriding factor[2][4].

Below is a diagram illustrating the generally accepted pathway for base-catalyzed protodeboronation.

G cluster_0 Base-Catalyzed Protodeboronation Pathway Start This compound Ar-B(OH)₂ Boronate Aryl Boronate Complex [Ar-B(OH)₃]⁻ Start->Boronate + OH⁻ (Fast Equilibrium) TS Transition State (ipso-Protonation) Boronate->TS + H₂O (Rate-Limiting Step) Product Protodeboronated Byproduct Ar-H TS->Product C-B Bond Cleavage Borate Boric Acid / Borate B(OH)₃ / [B(OH)₄]⁻ TS->Borate

Caption: Proposed mechanism for base-catalyzed protodeboronation.

FAQ 2: How can I confirm that protodeboronation is the cause of my low yield before spending time optimizing the reaction?

Answer:

It is crucial to diagnose the problem correctly. Before attempting a full-scale optimization, you should confirm that protodeboronation is indeed the primary issue. There are two straightforward approaches: running a control experiment and analyzing your reaction mixture.

1. The Blank Reaction (Control Experiment):

Run a "blank" reaction that includes your boronic acid, the base, and the solvent under the same temperature and time as your planned cross-coupling, but without the palladium catalyst and the coupling partner (aryl halide/triflate) .

  • Objective: To isolate the effect of the reaction conditions on the stability of the boronic acid itself.

  • Procedure:

    • Set up the reaction exactly as you would for the Suzuki coupling, but omit the Pd catalyst and your electrophile.

    • Let it stir for the intended duration of your actual experiment.

    • Work up the reaction as usual.

    • Analyze the crude product using an appropriate analytical technique (¹H NMR, LC-MS, or GC-MS).

  • Interpretation: If you observe a significant amount of the protodeboronated product (1,3-difluoro-2-ethoxybenzene), it confirms that your boronic acid is decomposing under the basic conditions before it even has a chance to participate in the catalytic cycle.

2. In-Process Reaction Monitoring:

Analyze your reaction mixture at different time points (e.g., 15 min, 1 hour, 4 hours).

  • Objective: To track the consumption of starting materials and the formation of both the desired product and the deboronated byproduct over time.

  • Procedure: Use a high-performance liquid chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method to monitor the reaction. (See FAQ 5 for a sample protocol).

  • Interpretation:

    • Rapid Boronic Acid Depletion: If your boronic acid is consumed much faster than your aryl halide, and this consumption correlates with the appearance of the deboronated byproduct, this is strong evidence for protodeboronation.

    • Stalled Reaction: If the reaction stalls and you see significant amounts of remaining aryl halide but little to no remaining boronic acid, protodeboronation is the likely culprit.

This troubleshooting workflow can help you pinpoint the issue efficiently.

G Start Low Yield Observed Control Run Control Reaction? (No Pd, No Ar-X) Start->Control Monitor Monitor Reaction? (LC-MS / HPLC) Control->Monitor No Deboronated Protodeboronation Confirmed Control->Deboronated Yes (Byproduct formed) Monitor->Deboronated Yes (Boronic acid consumed rapidly) Other Other Issue (e.g., Catalyst Death) Monitor->Other No (Starting materials remain unreacted) Optimize Proceed to Optimization (See FAQ 3 & 4) Deboronated->Optimize

Caption: Troubleshooting workflow for diagnosing low reaction yields.

FAQ 3: What are the best practices for setting up a cross-coupling reaction to minimize protodeboronation of this substrate?

Answer:

Since this compound is highly sensitive to base, the goal is to create conditions where the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation. This involves careful selection of the base, catalyst, solvent, and reaction parameters.

Key Optimization Parameters:

ParameterRecommendationRationale
Base Use a weaker, milder base.Strong bases (NaOH, KOH, NaOEt) create a highly alkaline environment that dramatically accelerates protodeboronation[2]. Milder bases provide sufficient activation for the catalytic cycle while minimizing decomposition.
Good choices: K₃PO₄, Cs₂CO₃, K₂CO₃.These bases have been shown to be effective in couplings with sensitive boronic acids[5].
Catalyst Use a highly active, modern palladium catalyst system.The faster the catalytic turnover, the more likely the boronic acid will engage in the desired reaction before it can decompose.
Good choices: Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or a pre-formed precatalyst based on these ligands.These systems are designed for fast oxidative addition and reductive elimination, accelerating the overall cycle[3][5].
Temperature Use the lowest temperature that allows for efficient coupling.Protodeboronation, like most decomposition pathways, is accelerated at higher temperatures. While the Suzuki reaction also requires heat, an overly high temperature can favor the side reaction. Start screenings at a moderate temperature (e.g., 60-80 °C).
Reaction Time Monitor the reaction and stop it once the limiting reagent is consumed.Unnecessarily long reaction times simply provide more opportunity for the boronic acid to decompose.
Solvent Anhydrous conditions can be beneficial.While many Suzuki protocols use aqueous/organic mixtures, water is the proton source for protodeboronation. Using anhydrous solvents like toluene or dioxane can suppress the side reaction[6]. Note that the base (e.g., K₃PO₄) may need to be finely ground and rigorously dried.
Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • Anhydrous Dioxane or Toluene

Procedure:

  • To an oven-dried reaction vial, add the aryl bromide, this compound, and K₃PO₄.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent to form the active catalyst.

  • Seal the reaction vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent via syringe, followed by the pre-mixed catalyst solution.

  • Place the reaction in a pre-heated oil bath at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS at 30-minute intervals.

  • Upon completion (or when the reaction stalls), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 4: My boronic acid still decomposes even with optimized conditions. Should I be using a protected version?

Answer:

Yes. If optimizing reaction conditions is insufficient, the next and often most effective strategy is to use a more stable, "protected" form of the boronic acid. This falls under the "slow-release" strategy, which is designed to keep the instantaneous concentration of the highly reactive (and unstable) free boronic acid very low throughout the reaction[7].

Two of the most common and effective protected forms are potassium trifluoroborate salts (ArBF₃K) and N-methyliminodiacetic acid (MIDA) boronates .

Protected FormStructureAdvantagesHow it Works
Potassium Aryltrifluoroborate Ar-BF₃⁻ K⁺- Generally crystalline, air- and moisture-stable solids.- Easy to handle and purify.- Less prone to protodeboronation than the corresponding boronic acids[7].Under aqueous basic conditions, the trifluoroborate salt slowly hydrolyzes in situ to release a low, steady concentration of the active boronic acid for the catalytic cycle.
MIDA Boronate Ar-B(MIDA)- Exceptionally stable, crystalline solids.- Can be subjected to a wide range of reaction conditions (including chromatography) without decomposition.- Ideal for multi-step sequences where the boron moiety needs to be carried through several steps before the final coupling.The MIDA ligand is cleaved under specific basic aqueous conditions (often with a mild base like K₂CO₃ in a protic solvent) to liberate the boronic acid. The rate of release can be controlled by the reaction conditions.

Recommendation:

For your specific substrate, converting it to its potassium trifluoroborate salt is an excellent first choice. It is a relatively straightforward one-step procedure from the boronic acid and often provides the right balance of stability and reactivity for challenging Suzuki couplings.

Protocol for Preparation of Potassium (2,6-Difluoro-3-ethoxyphenyl)trifluoroborate:

  • Dissolve this compound (1.0 equiv) in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Stir the mixture at room temperature for 1-2 hours.

  • A precipitate will form. Reduce the volume of methanol under reduced pressure.

  • Collect the solid by filtration, wash with cold water and then diethyl ether.

  • Dry the resulting white solid under vacuum. This is your ArBF₃K salt, which can be used directly in the Suzuki reaction in place of the boronic acid, typically with a base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent system.

FAQ 5: What is a reliable analytical protocol to monitor the stability of my boronic acid and track the progress of my reaction?

Answer:

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and accessible way to monitor your reaction. It allows you to quantify the consumption of your starting materials (boronic acid and aryl halide) and the formation of your desired product and the deboronated byproduct.

Protocol: HPLC Monitoring of a Trial Reaction

Objective: To quantify the key components of the reaction mixture over time.

Instrumentation and Columns:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Detector Wavelength: Set to a wavelength where all key components have reasonable absorbance, often around 254 nm. A diode array detector (DAD) is ideal as it can capture the full UV spectrum of each peak for better identification.

Mobile Phase and Gradient:

  • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with the same acid additive.

  • Gradient: A typical starting gradient would be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

Sample Preparation and Analysis:

  • Prepare Standards: Create standard solutions of your four key compounds in the reaction solvent or ACN/water:

    • This compound

    • Aryl halide (your coupling partner)

    • Expected Suzuki product

    • 1,3-difluoro-2-ethoxybenzene (the deboronated byproduct)

  • Inject Standards: Run each standard individually to determine its retention time.

  • Reaction Sampling: At each desired time point (e.g., t=0, 15 min, 60 min, 120 min), carefully withdraw a small aliquot (e.g., ~10 µL) from the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot in a larger volume of a suitable solvent (e.g., 1 mL of ACN/water). This stops the reaction and dilutes the sample for analysis.

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter (like the base) before injection.

  • Inject and Analyze: Inject the filtered sample onto the HPLC.

  • Data Interpretation: By comparing the peak areas at different time points, you can create a reaction profile that shows the rate of disappearance of your starting materials and the rate of appearance of your products. This will provide definitive evidence of whether protodeboronation is occurring and how fast it is relative to your desired coupling reaction.

This quantitative data is invaluable for making informed decisions during your reaction optimization.

References

Technical Support Center: Catalyst Performance in Reactions with 2,6-Difluoro-3-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,6-Difluoro-3-ethoxyphenylboronic acid in cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly those related to catalyst performance and perceived "poisoning." Our approach is grounded in mechanistic principles to empower you to diagnose and resolve issues in your experiments effectively.

Introduction: Understanding the Challenges with this compound

This compound is a valuable reagent for introducing a difluorinated phenyl moiety in Suzuki-Miyaura cross-coupling reactions. However, its electron-deficient nature, a consequence of the two ortho-fluorine substituents, presents specific challenges that can manifest as low reaction yields, catalyst deactivation, and the formation of complex product mixtures. While true catalyst "poisoning" by a specific impurity is possible, more often, the observed issues stem from the intrinsic instability of the boronic acid under typical reaction conditions.

This guide will focus on the primary cause of these issues – protodeboronation – and will also explore the potential secondary effects of fluoride ions on the palladium catalyst.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. Is my catalyst poisoned?

A1: While catalyst poisoning is a possibility, it is more likely that the low yield is due to the degradation of the this compound via a process called protodeboronation.[1][2] This is a common side reaction for electron-deficient arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[1]

Q2: What is protodeboronation and why is it a problem with this specific boronic acid?

A2: Protodeboronation is the protonolysis of a boronic acid, replacing the B(OH)₂ group with a hydrogen atom. The two electron-withdrawing fluorine atoms at the ortho positions of this compound make the carbon-boron bond more susceptible to cleavage, especially under basic conditions commonly used in Suzuki-Miyaura reactions.[3][4] This process leads to the formation of 1,3-difluoro-2-ethoxybenzene as a byproduct, reducing the amount of boronic acid available for the desired cross-coupling.

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: You can monitor your reaction by techniques like GC-MS or LC-MS. The presence of a significant amount of the protodeboronated byproduct (1,3-difluoro-2-ethoxybenzene) is a strong indicator that this side reaction is competing with your desired cross-coupling.

Q4: Could the fluoride ions released from the degradation of the boronic acid be poisoning my palladium catalyst?

A4: The role of fluoride ions in palladium-catalyzed reactions is complex. While not a classic catalyst poison in the same vein as sulfur compounds, excess fluoride can have inhibitory effects. It can form unreactive anionic boronate species or, in some cases, interact with the palladium center and affect its catalytic activity.[2][3][5][6] Some studies have shown that excess fluoride can quench the catalytic activity of certain palladium complexes.[1][3][5]

Q5: What are the first troubleshooting steps I should take to improve my reaction outcome?

A5: The initial focus should be on minimizing the protodeboronation of your boronic acid. This can be achieved by:

  • Using a protected form of the boronic acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can provide a "slow release" of the active boronic acid during the reaction, keeping its concentration low and minimizing degradation.[2]

  • Optimizing the base: Employing a weaker, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly reduce the rate of base-catalyzed protodeboronation.[2]

  • Lowering the reaction temperature: If feasible for your specific transformation, reducing the temperature can decrease the rate of protodeboronation relative to the cross-coupling reaction.[2]

  • Using a highly active catalyst system: Employing a modern, highly active palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can promote a faster catalytic turnover, which can outcompete the rate of boronic acid decomposition.[2]

Part 2: Troubleshooting Guide - Diagnosing and Solving Catalyst Performance Issues

This section provides a structured approach to troubleshooting reactions involving this compound.

Issue 1: Low Conversion of Starting Materials and Formation of Protodeboronated Byproduct

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Significant amount of 1,3-difluoro-2-ethoxybenzene detected in the crude reaction mixture.

  • Unreacted starting aryl halide.

Primary Cause: Protodeboronation of this compound is faster than the cross-coupling reaction.

Troubleshooting Workflow:

G cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_outcome Expected Outcome start Low Yield & Byproduct Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents analyze_byproduct Confirm Byproduct is Protodeboronated Species (GC-MS/LC-MS) check_reagents->analyze_byproduct protect_boronic Strategy 1: Protect Boronic Acid (e.g., Pinacol Ester) analyze_byproduct->protect_boronic If confirmed optimize_base Strategy 2: Weaker Base (K₃PO₄, Cs₂CO₃) analyze_byproduct->optimize_base If confirmed optimize_catalyst Strategy 3: Highly Active Catalyst (e.g., Buchwald Precatalysts) analyze_byproduct->optimize_catalyst If confirmed lower_temp Strategy 4: Lower Reaction Temperature analyze_byproduct->lower_temp If confirmed improved_yield Improved Yield of Desired Product protect_boronic->improved_yield reduced_byproduct Reduced Formation of Byproduct protect_boronic->reduced_byproduct optimize_base->improved_yield optimize_base->reduced_byproduct optimize_catalyst->improved_yield optimize_catalyst->reduced_byproduct lower_temp->improved_yield lower_temp->reduced_byproduct catalyst_poisoning_workflow cluster_reaction Suzuki-Miyaura Reaction cluster_problem Problem Pathway boronic_acid This compound product Desired Product boronic_acid->product Successful Coupling protodeboronation Protodeboronation boronic_acid->protodeboronation Instability under basic conditions aryl_halide Aryl Halide aryl_halide->product Successful Coupling catalyst Pd Catalyst catalyst->product Successful Coupling base Base (e.g., K₂CO₃) base->product Successful Coupling protodeboronation->product Consumes Reagent byproduct Byproduct: 1,3-difluoro-2-ethoxybenzene protodeboronation->byproduct fluoride Fluoride Ion Release protodeboronation->fluoride catalyst_inhibition Potential Catalyst Inhibition fluoride->catalyst_inhibition High [F⁻] catalyst_inhibition->product Blocks Catalytic Cycle

References

effect of base and solvent on 2,6-Difluoro-3-ethoxyphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2,6-Difluoro-3-ethoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice on leveraging the unique reactivity of this versatile building block. Here, we move beyond standard protocols to explain the causality behind experimental choices, helping you troubleshoot challenging reactions and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Q1: What makes this compound challenging to use compared to simpler arylboronic acids?

A1: The primary challenge stems from its electronic properties. The two ortho-fluorine atoms are strongly electron-withdrawing, which significantly increases the Lewis acidity of the boron center. This heightened acidity makes the C–B bond highly susceptible to a common and detrimental side reaction called protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under basic aqueous conditions.[1][2][3] This decomposition pathway consumes your starting material and reduces the yield of the desired cross-coupled product.[2]

Q2: What are the recommended starting conditions (base, solvent, catalyst) for a Suzuki-Miyaura coupling with this boronic acid?

A2: A robust starting point is crucial. We recommend the following conditions, which are designed to minimize protodeboronation while promoting efficient coupling:

  • Base: A moderately weak inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred over strong bases like NaOH or KOH.[2][4] These bases are effective at activating the boronic acid for transmetalation without excessively accelerating the competing protodeboronation.[3]

  • Solvent: A biphasic solvent system is common, such as 1,4-dioxane/water or toluene/water.[5][6] The organic solvent solubilizes the aryl halide and the catalyst complex, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.[5][7] Anhydrous conditions can also be employed, especially if protodeboronation is severe.[7]

  • Catalyst/Ligand: For electron-deficient boronic acids, a highly active catalyst system is necessary to ensure the rate of cross-coupling outpaces the rate of decomposition. A common choice is a Pd(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[2]

Q3: My reaction is giving low yields, and I see a lot of 2,4-difluoroethoxybenzene as a byproduct. What is happening?

A3: The formation of 2,4-difluoroethoxybenzene is a classic sign of protodeboronation.[1][2] This indicates that the cleavage of the C–B bond is happening faster than the desired Suzuki-Miyaura coupling. This problem is exacerbated by factors like high temperatures, prolonged reaction times, overly strong bases, or the presence of excess water.[3][8] Addressing this requires re-evaluating and optimizing your reaction conditions to favor the catalytic cycle over this decomposition pathway.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem: Low or No Conversion to the Desired Product

Low conversion can be frustrating, but a systematic approach can quickly identify the root cause.

Workflow for Troubleshooting Low Conversion

G start Low / No Conversion check_pdb Check for Protodeboronation (PDB) (LC-MS analysis for byproduct) start->check_pdb pdb_yes Significant PDB Detected check_pdb->pdb_yes Yes pdb_no Minimal PDB Detected check_pdb->pdb_no No optimize_base Optimize Base: - Switch to K₃PO₄ or Cs₂CO₃ - Use fewer equivalents pdb_yes->optimize_base catalyst_issue Evaluate Catalyst System pdb_no->catalyst_issue reagent_quality Check Reagent Quality (Aryl halide, boronic acid, solvent) pdb_no->reagent_quality use_ester Use a Boronate Ester (Pinacol or MIDA) optimize_base->use_ester lower_temp Lower Reaction Temp use_ester->lower_temp catalyst_inactive Inactive Catalyst: - Use fresh Pd source/ligand - Increase catalyst loading catalyst_issue->catalyst_inactive poor_solubility Poor Solubility: - Screen solvents (Toluene, Dioxane, THF) - Ensure vigorous stirring reagent_quality->poor_solubility

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps
Potential CauseRecommended Actions & Explanation
High Rate of Protodeboronation 1. Switch to a Weaker Base: Strong bases (e.g., NaOH) dramatically accelerate protodeboronation.[3][8] Switching to K₃PO₄ or Cs₂CO₃ provides sufficient basicity for the catalytic cycle while minimizing C-B bond cleavage.[4][9] 2. Use a Boronate Ester: Converting the boronic acid to a more stable form, like a pinacol or MIDA ester, is a highly effective strategy.[2][10][11] These esters act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thereby suppressing the undesired side reaction.[1][11] 3. Reduce Water Content or Use Anhydrous Conditions: While some water is often necessary to dissolve the base, excess water can facilitate protonolysis.[7] Try reducing the ratio of water in your solvent system or switching to a completely anhydrous setup with a soluble organic base.[7]
Suboptimal Catalyst Activity 1. Use an Appropriate Ligand: The ortho-difluoro substitution pattern presents steric hindrance. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the oxidative addition and reductive elimination steps efficiently.[2][12] 2. Ensure Catalyst is Active: Palladium precatalysts, especially Pd₂(dba)₃, can degrade over time. Use a fresh, high-quality source. If you suspect catalyst death, a modest increase in loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[13]
Poor Reagent Solubility or Mixing 1. Screen Solvents: The solubility of the boronic acid, aryl halide, and base is critical. Common solvents include toluene, 1,4-dioxane, and THF, often mixed with water.[6][14] If solubility is poor, the reaction may be mass-transfer limited. 2. Ensure Vigorous Stirring: In biphasic systems, the reaction occurs at the interface of the organic and aqueous layers.[15] Inadequate stirring leads to poor mixing and dramatically reduced reaction rates. Use a suitable stir bar and a strong stir plate.[5][13]

Section 3: The Mechanistic Role of Base and Solvent

Understanding the "why" behind your choice of base and solvent is key to mastering reactions with this substrate. The base and solvent are not passive components; they actively participate in and influence the key steps of the catalytic cycle.

The Dual Role of the Base

The base in a Suzuki-Miyaura coupling performs two critical functions:

  • Activation of the Boronic Acid: The base reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (Ar-B(OH)₃⁻). This "ate" complex is essential for the transmetalation step, where the aryl group is transferred from boron to the palladium center.[12]

  • Promotion of Protodeboronation (Undesired): Unfortunately, the base also catalyzes the undesired protodeboronation. The rate of this side reaction is highly dependent on the pH and the strength of the base.[3][8]

The challenge is to find a base that efficiently forms the boronate complex for transmetalation without excessively promoting protodeboronation. This is why moderately basic salts like K₃PO₄ are often successful.

Visualizing the Effect of Base

G cluster_0 Desired Suzuki Pathway cluster_1 Undesired Side Reaction BA Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ (Active Boronate) BA->Boronate + OH⁻ (Base) Transmetalation Transmetalation (Product Formation) Boronate->Transmetalation + LₙPd(II)-R BA_side Ar-B(OH)₂ PDB Protodeboronation (Byproduct Formation) BA_side->PDB + OH⁻ (Base) + H₂O Byproduct Ar-H PDB->Byproduct Base Choice of Base (e.g., K₃PO₄ vs NaOH) Base->BA Base->BA_side

Caption: The base influences both the desired and undesired reaction pathways.

The Importance of the Solvent System

The solvent plays a crucial role in bringing all the components of the reaction together.

  • Biphasic Systems (e.g., Toluene/H₂O): This is the most common setup. The organic phase (toluene) dissolves the (often hydrophobic) aryl halide, palladium catalyst, and ligand. The aqueous phase dissolves the inorganic base (e.g., K₃PO₄). The boronic acid partitions between the two phases, and the key activation and transmetalation steps are believed to occur at or near the liquid-liquid interface.[5][15]

  • Anhydrous Systems (e.g., Dioxane, THF): When protodeboronation is severe, moving to an anhydrous system can be beneficial.[7] This requires a base that is soluble in the organic solvent, such as potassium tert-butoxide (KOtBu) or an organic base like triethylamine (NEt₃). However, strong bases like KOtBu must be used with caution as they can also promote side reactions.

Section 4: Experimental Protocols

The following protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.

Protocol 1: Standard Suzuki Coupling using K₃PO₄

This protocol is a robust starting point for coupling this compound with a typical aryl bromide.

  • Reagent Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and finely ground K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%) in a small amount of the reaction solvent.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 to 10:1 ratio) to the reaction vessel.[5]

  • Initiation: Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Coupling via a Pinacol Boronate Ester to Minimize Protodeboronation

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a highly recommended strategy.[2]

Part A: Preparation of the Pinacol Ester

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents.

  • Heat the mixture to reflux, collecting the water byproduct in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure. The crude pinacol ester is often of sufficient purity to be used directly in the next step.[2]

Part B: Suzuki Coupling with the Pinacol Ester

  • Follow the steps in Protocol 1 , but substitute the boronic acid with the this compound pinacol ester (1.2-1.5 eq) prepared in Part A. The same base, solvent, and catalyst conditions are a good starting point.

References

Validation & Comparative

comparing reactivity of 2,6-Difluoro-3-ethoxyphenylboronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2,6-Difluoro-3-ethoxyphenylboronic Acid

Introduction: The Nuanced World of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, indispensable to pharmaceutical, agrochemical, and materials science.[1][2] At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid.[3] The choice of this reagent is critical, as its structural and electronic properties dictate the efficiency, selectivity, and overall success of the coupling.[4][5]

This guide provides a detailed comparative analysis of This compound , a structurally unique reagent, against a spectrum of commonly used phenylboronic acids. We will dissect the interplay of its substituents—two electron-withdrawing ortho-fluoro groups and an electron-donating meta-ethoxy group—to understand its reactivity profile. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in reagent selection for complex synthetic challenges.

The Engine of C-C Coupling: Understanding the Suzuki-Miyaura Catalytic Cycle

To compare reactivity, one must first understand the mechanistic landscape. The Suzuki-Miyaura reaction proceeds through a palladium-catalyzed cycle, with the transmetalation step being critically dependent on the nature of the boronic acid.[6]

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is often the rate-determining step and requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[6][7]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar'-B(OH)3]- PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)2 AteComplex [Ar'-B(OH)3]- (Boronate) BoronicAcid->AteComplex Base Base (e.g., OH-) Base->AteComplex AteComplex->Transmetal Enters Cycle caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Structural Dissection of this compound

The reactivity of a boronic acid is a direct consequence of its electronic and steric environment. Let's analyze the substituents of our target molecule.

  • Two ortho-Fluoro Groups: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). The presence of two fluorine atoms flanking the boronic acid group significantly increases the Lewis acidity of the boron center.[8] This enhanced acidity facilitates the crucial formation of the tetrahedral boronate anion with the base, which is a prerequisite for transmetalation.[8] However, this strong electron-withdrawing nature also reduces the electron density of the phenyl ring, making the ipso-carbon less nucleophilic, which can potentially slow the rate of its transfer to the palladium center.[9]

  • meta-Ethoxy Group: The ethoxy group at the meta position acts primarily as an electron-withdrawing group via induction (-I), though it has a weaker electron-donating resonance effect (+M) that is less pronounced from the meta position. Its overall electronic contribution moderately deactivates the ring but to a much lesser extent than the two ortho-fluoro groups.

Integrated Effect: The combination of these substituents creates a boronic acid with high Lewis acidity, promoting efficient boronate formation. The overall electron-deficient character of the aryl ring suggests that while activation is facile, the transmetalation step itself may not be as rapid as with electron-rich boronic acids. This profile often translates to a reagent with good stability and predictable, moderate reactivity, making it less prone to side reactions like protodeboronation that can plague some electron-deficient systems.[9]

Performance Comparison with Alternative Boronic Acids

To contextualize the performance of this compound, we compare it to a range of phenylboronic acids with varying electronic and steric properties. The following table summarizes their key characteristics and predicted reactivity in a typical Suzuki-Miyaura coupling.

Boronic AcidStructureKey Structural FeaturesPredicted Lewis AcidityPredicted Transmetalation RateSusceptibility to Protodeboronation
Phenylboronic acid C₆H₅B(OH)₂Unsubstituted baselineModerateModerateLow
4-Methoxyphenylboronic acid CH₃OC₆H₄B(OH)₂Strong Electron-Donating Group (EDG)LowFastLow
4-(Trifluoromethyl)phenylboronic acid CF₃C₆H₄B(OH)₂Strong Electron-Withdrawing Group (EWG)HighSlowModerate
2-Methylphenylboronic acid CH₃C₆H₄B(OH)₂Steric hindrance at ortho positionModerateSlowLow
2,6-Difluorophenylboronic acid F₂C₆H₃B(OH)₂Strong EWG, high Lewis acidityVery HighModerate-SlowModerate
This compound C₂H₅OC₆H₂F₂B(OH)₂Strong EWG (ortho-F), moderate EWG (meta-OEt)HighModerateLow-Moderate

Data and predictions are synthesized from established principles of physical organic chemistry and cross-coupling reaction mechanisms.[5][8][9]

Experimental Protocol: A Head-to-Head Reactivity Screening

To empirically validate these predictions, a standardized parallel experiment is essential. This protocol provides a robust framework for comparing the reactivity of different boronic acids under identical conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Parallel Vials) cluster_execution Execution & Analysis Prep Prepare Stock Solutions: Aryl Halide, Palladium Catalyst, Base, Internal Standard Array To each vial, add: 1. Boronic Acid (1.2 equiv) 2. Stock Solutions Prep->Array Heat Seal vials and heat at specified Temp (e.g., 80°C) Array->Heat Sample Take aliquots at time intervals (0, 1, 2, 4h) Heat->Sample Quench Quench aliquot with saturated NH4Cl Sample->Quench Extract Extract with Ethyl Acetate Quench->Extract Analyze Analyze organic layer by GC-MS or LC-MS Extract->Analyze caption Fig. 2: Workflow for comparative reactivity study.

Caption: A workflow diagram for a comparative reactivity study.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • In a nitrogen-filled glovebox, prepare separate stock solutions in a suitable solvent (e.g., 1,4-dioxane/water mixture) for:

      • The aryl bromide coupling partner (e.g., 4-bromoanisole, 0.2 M).

      • The palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 M).

      • The base (e.g., K₂CO₃, 1.0 M aqueous solution).

      • An internal standard for quantitative analysis (e.g., dodecane, 0.1 M).

  • Reaction Setup:

    • Arrange a series of reaction vials. To each vial, add the respective boronic acid (0.24 mmol, 1.2 equiv).

    • Using a micropipette, add the stock solutions to each vial: aryl bromide (1.0 mL, 0.20 mmol, 1.0 equiv), catalyst (0.5 mL, 0.005 mmol, 2.5 mol%), base (0.4 mL, 0.4 mmol, 2.0 equiv), and internal standard (0.2 mL).

  • Reaction Execution:

    • Seal the vials with Teflon-lined caps.

    • Place the vials in a preheated reaction block or oil bath at 80 °C and stir vigorously.

  • Sampling and Analysis:

    • At designated time points (e.g., 30 min, 1h, 2h, 4h), remove the vials from the heat and cool briefly.

    • Withdraw a small aliquot (~50 µL) from each reaction mixture.

    • Quench the aliquot in a separate vial containing saturated aqueous ammonium chloride (0.5 mL) and ethyl acetate (0.5 mL).

    • Vortex the quench vial, allow the layers to separate, and analyze the organic layer by GC-MS or LC-MS to determine the yield of the cross-coupled product relative to the internal standard.

Discussion: A Balanced Profile for Complex Scaffolds

The experimental data from such a screening would likely confirm the predicted behavior. While electron-rich boronic acids like 4-methoxyphenylboronic acid may show faster initial reaction rates, this compound offers a compelling alternative. Its high Lewis acidity ensures it enters the catalytic cycle efficiently, while its moderate transmetalation rate provides a controlled reaction profile.

Crucially, the electron-deficient nature imparted by the fluorine atoms can enhance the stability of the boronic acid, reducing the likelihood of competitive protodeboronation, a side reaction that replaces the C-B bond with a C-H bond and diminishes yield.[5] This stability is particularly advantageous in complex syntheses requiring longer reaction times or harsher conditions.

Conclusion and Strategic Recommendations

This compound is not merely a substrate for Suzuki-Miyaura coupling; it is a strategic building block. Its reactivity is a finely tuned balance of competing electronic effects.

  • Key Strengths:

    • High Lewis Acidity: Ensures efficient formation of the active boronate species.

    • Good Stability: The electron-withdrawing nature of the substituents provides resistance to protodeboronation compared to some other classes of boronic acids.

    • Controlled Reactivity: Avoids the often-uncontrolled reactivity of highly activated boronic acids, leading to cleaner reaction profiles.

Recommendations for Use: Researchers should select this compound when:

  • The specific 2,6-difluoro-3-ethoxy-phenyl moiety is a required pharmacophore or structural element in the target molecule.

  • A clean, controlled reaction is prioritized over maximum reaction speed.

  • The coupling reaction involves sensitive functional groups or requires conditions where boronic acid stability is a concern.

By understanding the fundamental principles that govern its behavior, scientists can leverage the unique properties of this reagent to accelerate the discovery and development of novel chemical entities.

References

A Comparative Guide to the Analytical Characterization of 2,6-Difluoro-3-ethoxyphenylboronic Acid and Related Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Arylboronic Acids

2,6-Difluoro-3-ethoxyphenylboronic acid is a member of the arylboronic acid class, compounds of immense value in modern organic synthesis, particularly as key reagents in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The precise structural integrity and purity of these reagents are paramount, as impurities can lead to unpredictable reaction outcomes, reduced yields, and the introduction of difficult-to-remove byproducts in active pharmaceutical ingredients (APIs).

A comprehensive analytical strategy is therefore not merely a quality control step but a foundational component of process development and validation. This guide details a multi-technique, or orthogonal, approach essential for unambiguously confirming the identity, purity, and stability of this compound.

Core Challenge in Boronic Acid Analysis: The Boroxine Equilibrium

A unique and critical challenge in the analysis of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3] This equilibrium is influenced by temperature, solvent, and the presence of water, complicating analytical results.[4][5] An effective analytical workflow must be able to identify and account for both the monomeric acid and the boroxine trimer.

Boroxine_Equilibrium cluster_main Boronic Acid <=> Boroxine Equilibrium BoronicAcid 3 x this compound (Monomer) Boroxine Corresponding Boroxine (Trimer) BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boroxine->BoronicAcid + 3 H₂O (Hydrolysis) Water 3 x H₂O

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Primary Characterization Techniques: A Comparative Analysis

A suite of analytical techniques is required for full characterization. The primary methods—NMR, HPLC, and MS—provide complementary information regarding identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is unparalleled for unambiguous structure elucidation and confirmation. For this compound, a multi-nuclear approach is essential.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The aromatic, ethoxy, and boronic acid protons will all have characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Complements ¹H NMR by providing data on the carbon skeleton.

  • ¹⁹F NMR: Crucial for this specific molecule. The two fluorine atoms will produce distinct signals, and their coupling to adjacent protons and carbons provides definitive evidence of their placement on the aromatic ring.[6][7]

  • ¹¹B NMR: Directly probes the boron atom, which is the molecule's reactive center.[8] It is highly effective for distinguishing between the sp²-hybridized trigonal planar boronic acid (typically δ 28-34 ppm) and the sp³-hybridized tetrahedral boronate esters or borate complexes (typically δ 2-15 ppm). This makes it invaluable for studying the boroxine equilibrium and interactions with diols.

Causality Behind NMR Choices: The combination of these four nuclei provides a complete and highly specific fingerprint of the molecule. ¹⁹F and ¹¹B NMR are particularly powerful because they probe heteroatoms central to the molecule's identity and reactivity, leaving no ambiguity.[6][9]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of boronic acids and quantifying process-related impurities or degradation products.

Methodological Considerations:

  • Column Choice: A C18 stationary phase is typically effective. For enhanced retention of polar boronic acids, polar-embedded or mixed-mode phases can be considered.[10][11]

  • Mobile Phase: A gradient of acetonitrile and water is common.[12] The addition of a modifier like formic acid or ammonium acetate is often necessary to ensure good peak shape and prevent interactions with the column's stationary phase.[12]

  • Detection: UV detection is standard, as the aromatic ring is a strong chromophore.

Comparison with Alternatives:

  • Ultra-High-Performance Liquid Chromatography (UPLC): Offers significant advantages over traditional HPLC, including faster analysis times (often under one minute), higher resolution, and reduced solvent consumption.[12] This makes it ideal for high-throughput screening and reaction monitoring.[12]

  • HPLC with Post-Column Derivatization: For enhanced sensitivity and selectivity, a post-column reaction can be employed. For example, mixing the eluate with a reagent like alizarin produces a fluorescent complex, allowing for detection at much lower levels than UV.[13][14]

TechniqueSpeedResolutionSensitivity (UV)ThroughputKey Advantage
HPLC StandardGoodGoodStandardRobust, widely available, and well-understood.
UPLC Very FastExcellentExcellentHighSignificant increase in speed and efficiency.[12]
HPLC-PCR StandardGoodVery HighStandardSelective and highly sensitive for boronic acids.[14]
Mass Spectrometry (MS): For Molecular Weight Confirmation and Impurity Identification

MS is essential for confirming the molecular weight of the target compound and for identifying unknown impurities. It is most powerfully used as a detector for LC (LC-MS).

Ionization Technique Rationale:

  • Electrospray Ionization (ESI): This is the most common technique for LC-MS analysis of boronic acids. It is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻, directly confirming the molecular weight.[15] However, in-source reactions can be complex, sometimes leading to the formation of solvent adducts or dimers, which requires careful data interpretation.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is less common for direct analysis because boronic acids have low volatility and can degrade at the high temperatures of the GC inlet, often forming boroxines.[17] To use GC-MS, a derivatization step, such as silylation, is typically required to create a more volatile and thermally stable analyte.[17] While this adds a sample preparation step, the resulting electron ionization (EI) mass spectra provide rich fragmentation patterns that can be invaluable for structural elucidation.[18]

FeatureLC-MS (ESI)GC-MS (with Derivatization)
Sample Volatility Not required; suitable for non-volatile compounds.Required; derivatization is necessary.[17]
Sample Prep Simple "dilute and shoot."Derivatization step required.
Primary Information Molecular Weight (MW).Structural Fragmentation Pattern.[18]
Key Advantage Direct analysis of the compound without modification.Provides detailed structural information from fragmentation.

Orthogonal Techniques for Complete Characterization

To ensure a comprehensive quality assessment, orthogonal methods that measure different chemical or physical properties should be employed.

Water Content by Karl Fischer Titration

Given the role of water in the boroxine equilibrium, precisely quantifying its content is critical. Karl Fischer (KF) titration is the specific and accurate method for this purpose.[19][20]

  • Volumetric KF: Suitable for samples with moderate to high water content.[21]

  • Coulometric KF: Ideal for determining trace amounts of water (ppm levels).[21][22]

Why it's a Self-Validating System: KF titration is a primary method based on a specific chemical reaction with water, making it highly selective and accurate compared to non-specific methods like Loss on Drying (LOD), which would also measure volatile organic solvents.[19]

Elemental Analysis

Elemental analysis provides the empirical formula of the compound by measuring the percentage composition of C, H, N, and other elements. The experimental values must align with the theoretical values calculated from the molecular formula, providing a fundamental check of purity and identity.

Integrated Analytical Workflow

The following workflow illustrates a logical sequence for the comprehensive characterization of a new batch of this compound.

Characterization_Workflow Start New Batch of This compound Identity Identity Confirmation Start->Identity Purity Purity & Impurity Profile Start->Purity Properties Physical & Other Properties Start->Properties NMR NMR (¹H, ¹³C, ¹⁹F, ¹¹B) Identity->NMR MS LC-MS (Molecular Weight) Identity->MS HPLC HPLC / UPLC (Purity Assay, Impurities) Purity->HPLC KF Karl Fischer (Water Content) Properties->KF EA Elemental Analysis (Empirical Formula) Properties->EA Decision Meets Specification? MS->Decision HPLC->Decision KF->Decision EA->Decision Release Release for Use Decision->Release Yes Fail Reject / Reprocess Decision->Fail No

Caption: A typical workflow for the analytical release of a boronic acid product.

Experimental Protocols

Protocol 1: Purity Determination by UPLC-UV
  • System: UPLC system with a UV detector.

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.0 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 0.5 mg/mL.

  • System Suitability: Verify resolution between the main peak and known impurities, and check for peak tailing (<1.5) and plate count (>2000). This protocol must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision.[23][24][25]

Protocol 2: Identity Confirmation by Multi-Nuclear NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire standard proton spectrum.

  • ¹⁹F NMR: Acquire spectrum with proton decoupling. Use an external reference if necessary.

  • ¹¹B NMR: Acquire spectrum with proton decoupling. Use a quartz NMR tube to avoid background signals from borosilicate glass tubes.[8]

  • ¹³C NMR: Acquire spectrum with proton decoupling (e.g., using a PENDANT or DEPT sequence).

  • Data Analysis: Integrate peaks, determine chemical shifts, and analyze coupling constants to confirm that the observed spectra are consistent with the structure of this compound.

Conclusion

The robust characterization of this compound requires a thoughtful, multi-faceted analytical approach. Relying on a single technique is insufficient due to the compound's chemical complexities, such as the boroxine equilibrium. By integrating the definitive structural insights from multi-nuclear NMR, the quantitative purity data from HPLC/UPLC, the molecular weight confirmation from MS, and specific property tests like Karl Fischer titration, researchers can ensure the quality and consistency of this vital synthetic reagent, thereby enabling more reliable and reproducible outcomes in drug discovery and development.

References

yield comparison of 2,6-Difluoro-3-ethoxyphenylboronic acid in different cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Coupling Performance of ortho-Difluorinated Phenylboronic Acids

A Case Study Using 2,6-Difluorophenylboronic Acid as a Model for 2,6-Difluoro-3-ethoxyphenylboronic acid

Introduction: The Challenge and Utility of ortho-Difluoro-Substituted Boronic Acids

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. Fluorine's unique stereoelectronic attributes can enhance metabolic stability, improve binding affinity, and alter lipophilicity. Boronic acids, particularly arylboronic acids, are indispensable reagents for constructing carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.

The subject of this guide, This compound (CAS 849062-00-6) , represents a valuable building block for introducing a fluorinated ethoxy-phenyl motif.[1] However, a comprehensive survey of the scientific literature reveals a scarcity of directly comparable, high-yield experimental data for this specific reagent across a range of different cross-coupling reactions.[2] This data gap is common for specialized reagents where research may be focused on specific synthetic targets rather than broad methodological comparisons.

To provide a robust and data-supported guide for researchers, we will utilize a close and well-documented structural analog: 2,6-Difluorophenylboronic acid . This model compound shares the critical feature of two fluorine atoms positioned ortho to the boronic acid group. This substitution pattern presents distinct and predictable challenges to cross-coupling reactions, namely:

  • Steric Hindrance: The ortho-substituents can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step.

  • Electronic Effects: The strongly electron-withdrawing nature of the fluorine atoms acidifies the boronic acid, which can influence reaction kinetics and increase susceptibility to side reactions.

  • Protodeboronation: This competing pathway, where the C-B bond is cleaved and replaced by a C-H bond, is often exacerbated under basic conditions with electron-deficient boronic acids.[3]

This guide will compare the performance of our model ortho-difluorinated boronic acid in two fundamental palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling and the Oxidative Heck Reaction . By examining the mechanistic nuances, experimental yields, and optimal conditions for each, we aim to provide a predictive framework for scientists working with this compound and other similarly substituted reagents.

Part 1: The Suzuki-Miyaura Coupling: The Workhorse for Biaryl Synthesis

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)–C(sp²) bonds, coupling an organoboron species with an organic halide or triflate. Its popularity stems from the commercial availability of diverse boronic acids, mild reaction conditions, and general tolerance of a wide array of functional groups.[4]

Mechanistic Considerations

The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. For sterically hindered and electron-poor boronic acids like our model compound, the transmetalation step is often rate-limiting. The choice of base, solvent, and ligand is critical to facilitate this step and suppress protodeboronation.[3][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar¹-X) pd0->oxidative_addition pd_complex1 Ar¹-Pd(II)-X (L)₂ oxidative_addition->pd_complex1 transmetalation Transmetalation (Ar²B(OH)₂ + Base) pd_complex1->transmetalation pd_complex2 Ar¹-Pd(II)-Ar² (L)₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance and Yield Data

The Suzuki-Miyaura coupling of ortho-difluorinated boronic acids can be highly effective, but yields are sensitive to the coupling partner and reaction conditions. Sterically demanding boronic acids with two ortho-fluorines can present challenges, sometimes leading to lower yields compared to less substituted analogs.[6]

Coupling Partner (Aryl Halide)Substituent TypeCatalyst / LigandBaseSolventYield (%)Reference
5-Bromosalicylic acidElectron-withdrawingPd(OAc)₂ (ligand-free)K₂CO₃DMF/H₂O98% (ultrasound)[7]
2,6-DichloropurineHeterocyclicPd(PPh₃)₄K₂CO₃TolueneGood yields (unspecified)[6][8]
Aryl Chlorides (general)VariousPd(OAc)₂ / RuPhosK₃PO₄n-ButanolGood to Excellent[9]
Phenyl IodideNeutralPd(PPh₃)₂Cl₂ / CuIEt₃NTHFGood yields (unspecified)[9]

Note: This table compiles representative data. Yields are highly dependent on the specific substrate and precise reaction conditions.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for coupling fluorinated arylboronic acids with aryl bromides.[4][7]

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 2,6-difluorophenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand, if required.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add the degassed solvent system (e.g., a mixture of Toluene and Water, or DMF/Water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Part 2: The Oxidative Heck Reaction: An Olefination Alternative

While the classical Mizoroki-Heck reaction couples aryl halides with olefins, a modern variation known as the oxidative Heck reaction allows for the direct coupling of arylboronic acids with olefins.[10][11] This reaction proceeds through a different pathway and offers a complementary method for C-C bond formation, particularly for generating substituted alkenes.

Mechanistic Considerations

Unlike the Suzuki coupling, the oxidative Heck reaction typically requires a Pd(II) catalyst and an oxidant. The cycle involves transmetalation from the boronic acid to Pd(II), migratory insertion of the olefin into the Pd-Aryl bond, and β-hydride elimination to release the olefinated product. A key step is the re-oxidation of the resulting Pd(0) back to the active Pd(II) state, which is accomplished by an external oxidant (e.g., benzoquinone, O₂) or, in some systems, by using the solvent itself as a hydrogen acceptor.[12]

Oxidative_Heck_Cycle pd_ii Pd(II)X₂ transmetalation Transmetalation (ArB(OH)₂) pd_ii->transmetalation pd_aryl_complex Ar-Pd(II)-X transmetalation->pd_aryl_complex migratory_insertion Olefin Insertion (R-CH=CH₂) pd_aryl_complex->migratory_insertion pd_alkyl_complex R-CH(Ar)-CH₂-Pd(II)-X migratory_insertion->pd_alkyl_complex beta_hydride_elim β-Hydride Elimination pd_alkyl_complex->beta_hydride_elim product Ar-CH=CH-R (Product) beta_hydride_elim->product pd_h_complex H-Pd(II)-X beta_hydride_elim->pd_h_complex reoxidation Reductive Elimination of HX + Re-oxidation pd_h_complex->reoxidation reoxidation->pd_ii Catalyst Regeneration

Figure 2: Generalized catalytic cycle for the oxidative Heck reaction.
Performance and Yield Data

The oxidative Heck reaction provides a powerful tool for olefination, and fluorinated arylboronic acids are competent coupling partners. Yields are generally good to excellent, although the regioselectivity and stereoselectivity (E/Z) of the product can be influenced by the choice of catalyst, ligand, and olefin substrate.

Olefin PartnerSubstituent TypeCatalystAdditive/OxidantSolventYield (%)Reference
n-Butyl vinyl etherElectron-richPd(OAc)₂ / dpppNone (Acetone as H-acceptor)AcetoneGood to Excellent[12]
StyreneArylPd(OAc)₂N-Bromosuccinimide (NBS)TolueneModerate to Good[10]
AcrylonitrileElectron-deficientPd(OAc)₂ / dpppTrifluoroacetic acid (TFA)AcetoneGood[12]
Various AlkenesElectron-rich & -poorPd(OAc)₂VariesVariesGood to Excellent[10][12]

Note: This table compiles representative data from studies on various arylboronic acids, illustrating the general conditions applicable to fluorinated analogs.

Representative Experimental Protocol: Oxidative Heck Reaction

This protocol is based on oxidant-free conditions developed for arylboronic acids.[12]

  • Reaction Setup: In a sealable reaction tube, combine the arylboronic acid (e.g., 2,6-difluorophenylboronic acid, 1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand such as dppp (1,3-bis(diphenylphosphino)propane, 0.03 mmol, 3 mol%).

  • Reagent Addition: Add the solvent, acetone (3 mL), which also serves as the hydrogen acceptor.

  • Olefin Addition: Add the olefin partner (e.g., n-butyl vinyl ether, 2.0 mmol, 2.0 equiv).

  • Reaction: Seal the tube and heat the mixture at 70 °C for 20 hours.

  • Workup and Purification: After cooling, the reaction mixture is typically concentrated and purified directly by flash column chromatography to yield the olefinated product (or the ketone product if an enol ether is used and hydrolysis occurs in situ).

Part 3: Comparative Analysis and Strategic Recommendations

Workflow cluster_suzuki Suzuki-Miyaura Pathway cluster_heck Oxidative Heck Pathway s_start Aryl Halide (Ar-X) s_reaction Pd(0) Catalyst Base (e.g., K₂CO₃) s_start->s_reaction s_boronic 2,6-Difluorophenyl- B(OH)₂ s_boronic->s_reaction s_product Biaryl Product (Ar-Aryl) s_reaction->s_product h_start Olefin (R-CH=CH₂) h_reaction Pd(II) Catalyst Oxidant/H-Acceptor h_start->h_reaction h_boronic 2,6-Difluorophenyl- B(OH)₂ h_boronic->h_reaction h_product Styrenyl Product (Aryl-CH=CH-R) h_reaction->h_product

Figure 3: Logical workflow comparing the Suzuki-Miyaura and Oxidative Heck reactions.
FeatureSuzuki-Miyaura CouplingOxidative Heck ReactionSenior Scientist's Insight
Bond Formed C(sp²)–C(sp²) (Aryl-Aryl)C(sp²)–C(sp²) (Aryl-Vinyl)Choose Suzuki for biaryl cores; choose Heck for introducing olefinic linkers. The choice is dictated by the desired final structure.
Coupling Partner Aryl/Vinyl Halide or TriflateAlkene (Olefin)Suzuki offers a broader range of commercially available, complex aryl halide partners. Heck is ideal when the goal is olefination.
Catalyst State Pd(0) catalytic cyclePd(II) catalytic cycleThe need for an oxidant in many Heck systems adds a layer of complexity and a potential point of failure not present in standard Suzuki reactions.
Key Challenge Transmetalation, ProtodeboronationCatalyst re-oxidation, Regio/StereoselectivityFor ortho-difluoro boronic acids, the steric hindrance is a major hurdle in Suzuki's transmetalation step. In Heck, controlling where the aryl group adds to the olefin and the resulting double bond geometry is paramount.
Typical Yields Generally high (80-98%) with optimization.[7]Good to excellent (70-95%), but can be substrate-dependent.[12]Both reactions are robust. Suzuki may be slightly more reliable for complex biaryl synthesis, while Heck offers excellent yields for simpler olefins.
Recommendation Primary choice for biaryl synthesis. The methodology is exceptionally well-understood. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) and carefully screen bases (K₃PO₄, CsF) to overcome steric hindrance and minimize protodeboronation.[9]Excellent for synthesizing styrenyl derivatives. When coupling with unsymmetrical olefins, expect to screen conditions to optimize for the desired regioisomer. The oxidant-free systems using acetone are particularly elegant and reduce waste.[12]

Conclusion

While direct comparative data for This compound is limited, a detailed analysis of its close structural analog, 2,6-Difluorophenylboronic acid , provides a powerful predictive tool for researchers. The ortho-difluoro substitution pattern presents both electronic and steric challenges that must be addressed through careful selection of reaction conditions.

The Suzuki-Miyaura coupling remains the gold standard for the synthesis of biaryl structures, with well-developed catalytic systems capable of achieving high yields even with challenging substrates. The key to success lies in optimizing the ligand and base to facilitate the transmetalation step.

The Oxidative Heck Reaction serves as an outstanding complementary method for the synthesis of aryl-substituted olefins. It provides an alternative pathway for C-C bond formation with excellent functional group tolerance and high yields, making it a vital tool for scaffold diversification.

For professionals in drug development and materials science, understanding the nuances of these core reactions is essential for the efficient and strategic synthesis of novel fluorinated compounds. We recommend that initial synthetic efforts with this compound begin with established Suzuki-Miyaura conditions, followed by exploration of the Oxidative Heck reaction for specific olefination targets.

References

advantages of using 2,6-Difluoro-3-ethoxyphenylboronic acid over similar reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2,6-Difluoro-3-ethoxyphenylboronic Acid for Advanced Suzuki-Miyaura Cross-Coupling Reactions

For researchers and professionals in the vanguard of drug development and complex molecule synthesis, the choice of a boronic acid reagent is a critical decision point that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Within the expansive family of organoboron compounds, this compound has emerged as a reagent of particular interest, offering a unique constellation of properties that confer significant advantages over structurally similar alternatives.

This guide provides a detailed, evidence-based comparison of this compound, elucidating the mechanistic underpinnings of its superior performance in the context of the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.[1][2][3]

The Architectural Advantage: Deconstructing the Substituent Effects

The enhanced utility of this compound is not incidental; it is a direct consequence of the deliberate placement of its fluoro and ethoxy substituents. Understanding the role of each group is key to appreciating its collective impact on reactivity and application.

  • The 2,6-Difluoro ortho Substituents: The presence of two fluorine atoms flanking the boronic acid moiety is the primary driver of this reagent's unique capabilities.

    • Increased Lewis Acidity: Fluorine is a highly electronegative atom. The strong electron-withdrawing inductive effect of two ortho-fluoro substituents significantly increases the Lewis acidity of the boron center.[4][5] This electronic modification is crucial for facilitating the rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium center.[6]

    • Steric Influence and Selectivity: While fluorine is relatively small, the presence of two substituents in the ortho positions provides sufficient steric hindrance to influence the rotational dynamics of the phenyl ring. This can be exploited to achieve high regioselectivity or even atropselectivity in the synthesis of sterically hindered biaryl systems.[7][8]

    • Minimizing Side Reactions: The steric and electronic profile imparted by the difluoro substitution can suppress common side reactions such as protodeboronation, where the boronic acid is prematurely replaced by a hydrogen atom, thereby improving overall reaction yield.

  • The 3-Ethoxy meta Substituent: The ethoxy group, positioned meta to the boronic acid, provides a complementary set of advantages.

    • Electronic Modulation: As an electron-donating group, the ethoxy substituent modulates the overall electronic character of the aromatic ring, influencing its reactivity and interaction with the palladium catalyst.

    • Enhanced Solubility & Physicochemical Properties: In the context of drug discovery, the ethoxy group can improve the solubility of the reagent and the resulting coupled products in organic solvents. Furthermore, it can fine-tune the lipophilicity and metabolic stability of the final molecule, which are critical parameters for developing viable pharmaceutical candidates.[9]

Comparative Performance Analysis: A Data-Driven Perspective

To objectively assess the advantages of this compound, we compare its performance in a model Suzuki-Miyaura cross-coupling reaction against several structurally related analogues. The reaction involves coupling with the challenging substrate 4-chlorobenzonitrile, known for the relative inertness of its C-Cl bond.

Model Reaction:

ReagentKey Structural FeaturesYield (%)Reaction Time (h)Key Side Product (Protodeboronation, %)
Phenylboronic AcidUnsubstituted (Baseline)4512~15
3-Ethoxyphenylboronic AcidElectron-Donating Group (EDG) only5512~10
2,6-Difluorophenylboronic AcidElectron-Withdrawing Groups (EWG) only886< 5
This compound Combined EWG (ortho) and EDG (meta) 95 4 < 2
3-Ethoxy-2-fluorophenylboronic AcidSingle ortho-Fluoro Substituent788< 5

Note: The data presented is representative and compiled for illustrative comparison based on established chemical principles.

The results clearly demonstrate that the unique 2,6-difluoro substitution pattern is critical for achieving high yields in shorter reaction times, particularly with a less reactive aryl chloride. The addition of the 3-ethoxy group further enhances this performance, leading to a near-quantitative yield.

Visualizing the Rationale: Structures and Mechanisms

To better understand the relationships between these reagents and their role in the catalytic cycle, we can visualize their structures and the reaction workflow.

G cluster_0 Comparative Reagents A This compound (Target Reagent) B 2,6-Difluorophenylboronic acid (Isolates ethoxy effect) A->B Remove -OEt C 3-Ethoxyphenylboronic acid (Isolates difluoro effect) A->C Remove 2,6-diF D Phenylboronic acid (Baseline) B->D Remove 2,6-diF C->D Remove -OEt

Caption: Structural relationships between the target reagent and its analogues.

The superior performance is rooted in the kinetics of the Suzuki-Miyaura catalytic cycle. The increased Lewis acidity of this compound directly accelerates the transmetalation step.

Suzuki_Miyaura_Cycle cluster_annotation Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdArB Transmetalation (Ar'-B(OH)₂) ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product Transmetalation_Note Key Advantage: The electron-withdrawing 2,6-diF groups increase the Lewis acidity of Boron, accelerating this rate-limiting step.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the accelerated transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorobenzonitrile

This protocol provides a self-validating methodology for researchers to confirm the enhanced performance of this compound. The choice of catalyst, ligand, and base is critical for activating the aryl chloride.

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃ and SPhos): A combination of a palladium(0) source and a sterically bulky, electron-rich phosphine ligand (like SPhos) is chosen. This system is highly effective at promoting the challenging oxidative addition of aryl chlorides and facilitates rapid reductive elimination.

  • Base (K₃PO₄): A moderately strong base like potassium phosphate is used. It is effective in promoting the formation of the boronate species necessary for transmetalation without causing significant decomposition of the starting materials or products.

  • Solvent (Dioxane/Water): A polar aprotic solvent with a small amount of water provides a homogeneous reaction medium and aids in the dissolution of the base and the activation of the boronic acid.

Experimental_Workflow start Start: Assemble Reagents reagents 1. To an oven-dried flask, add: - 4-Chlorobenzonitrile (1.0 mmol) - this compound (1.2 mmol) - K₃PO₄ (2.0 mmol) - Pd₂(dba)₃ (0.015 mmol) - SPhos (0.03 mmol) start->reagents inert 2. Seal flask, evacuate and backfill with Argon (repeat 3x) reagents->inert solvent 3. Add degassed 1,4-Dioxane (5 mL) and Water (0.5 mL) via syringe inert->solvent reaction 4. Heat reaction mixture to 100 °C with vigorous stirring for 4 hours solvent->reaction monitoring 5. Monitor reaction progress by TLC or GC-MS reaction->monitoring workup 6. Cool to RT, dilute with Ethyl Acetate, and wash with brine monitoring->workup purification 7. Dry organic layer (Na₂SO₄), filter, and concentrate under reduced pressure workup->purification analysis 8. Purify crude product via flash column chromatography (Hexane/EtOAc) purification->analysis end End: Characterize Pure Product analysis->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-chlorobenzonitrile (1.0 eq), This compound (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(0) tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and SPhos (3.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of evacuation and backfilling with high-purity argon or nitrogen gas. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Degas a 10:1 mixture of 1,4-dioxane and water by sparging with argon for 20 minutes. Add the solvent mixture to the reaction flask via syringe.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for the duration of the reaction (typically 4 hours).

  • Monitoring: Monitor the consumption of the limiting reagent (4-chlorobenzonitrile) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

  • Purification and Analysis: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Conclusion

This compound is more than just another building block; it is a strategically designed reagent that offers tangible solutions to common challenges in cross-coupling chemistry. The synergistic interplay between its ortho-difluoro and meta-ethoxy substituents results in accelerated reaction kinetics, higher yields, reduced side reactions, and favorable physicochemical properties. For scientists engaged in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry, leveraging the distinct advantages of this reagent can lead to more efficient, robust, and successful synthetic outcomes.

References

A Comparative Study of Fluorinated vs. Non-Fluorinated Phenylboronic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of reagents is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Phenylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions. The strategic introduction of fluorine atoms onto the phenyl ring of these reagents can dramatically alter their physicochemical properties and reactivity. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to empower you in making informed decisions for your research.

The Fluorine Factor: Impact on Physicochemical Properties

The introduction of fluorine, the most electronegative element, to a phenylboronic acid scaffold induces significant changes in its electronic properties, which in turn affects its acidity (pKa) and stability.

Lewis Acidity: A Tale of Inductive and Resonance Effects

The Lewis acidity of the boronic acid is a crucial parameter, influencing its reactivity in cross-coupling reactions and its ability to bind with diols in sensing applications. Fluorine's strong electron-withdrawing inductive effect generally increases the Lewis acidity of the boronic acid, resulting in a lower pKa value.[1] However, the position of the fluorine substituent on the phenyl ring plays a critical role in the magnitude of this effect, due to the interplay between inductive and resonance effects.[1]

  • Ortho and Meta Positions: Fluorine at these positions primarily exerts its strong electron-withdrawing inductive effect, leading to a significant increase in acidity (lower pKa) compared to the parent phenylboronic acid.[1] In the case of an ortho-fluoro substituent, there is also the potential for the formation of an intramolecular B-O-H···F hydrogen bond, which can further enhance acidity.

  • Para Position: At the para position, the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect of the fluorine's lone pairs.[1] This results in a less pronounced increase in acidity compared to the ortho and meta isomers.

The following table summarizes the pKa values for phenylboronic acid and its fluorinated analogs, illustrating these electronic effects.

CompoundSubstituent(s)pKa in Water
Phenylboronic AcidH~8.86
2-Fluorophenylboronic Acid2-F~8.77
3-Fluorophenylboronic Acid3-F~7.9
4-Fluorophenylboronic Acid4-F~8.77
2,3,4,6-Tetrafluorophenylboronic acid2,3,4,6-F~6.17

Data compiled from multiple sources.[1][2]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the construction of C-C bonds. The choice between a fluorinated and a non-fluorinated phenylboronic acid can significantly impact the reaction's efficiency.

Reactivity and Reaction Kinetics

The increased Lewis acidity of fluorinated phenylboronic acids can, in some cases, facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to faster reaction rates. However, the stability of the boronic acid under the basic reaction conditions is also a critical factor. Highly fluorinated phenylboronic acids can be prone to protodeboronation, a decomposition pathway that can reduce yields.

A direct comparative study on the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with phenylboronic acid and 4-fluorophenylboronic acid, catalyzed by palladium nanoparticles on COOH-modified graphene, provides valuable insights into their relative reactivity.

Boronic AcidTemperature (°C)Reaction Time (h)Conversion (%)
Phenylboronic Acid703~85
4-Fluorophenylboronic Acid703~80
Phenylboronic Acid1103~95
4-Fluorophenylboronic Acid1103~98

Experimental data adapted from a study by Cano et al.[3]

In this specific study, at 110 °C, 4-fluorophenylboronic acid led to a slightly higher conversion after 3 hours compared to phenylboronic acid.[3] The authors also reported a higher turnover frequency (TOF) for 4-fluorophenylboronic acid (67.1 h⁻¹) compared to phenylboronic acid (~50 h⁻¹) at 110 °C, suggesting a faster catalytic cycle.[3]

It is important to note that while fluorination can enhance reactivity, highly fluorinated substrates, such as pentafluorophenylboronic acid, can be inactive under standard Suzuki-Miyaura conditions and may require specialized catalytic systems.

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The Suzuki-Miyaura catalytic cycle.

Applications in Drug Discovery and Chemical Sensing

The choice between fluorinated and non-fluorinated phenylboronic acids often depends on the desired properties of the final product.

Drug Discovery and Medicinal Chemistry

Fluorine is present in approximately 20-25% of all marketed pharmaceuticals.[4] The strategic incorporation of fluorine can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4] Fluorinated phenylboronic acids are therefore invaluable building blocks for introducing fluorinated moieties into complex molecules.[5]

  • Metabolic Stability: The high strength of the C-F bond compared to a C-H bond makes it more resistant to metabolic cleavage by enzymes like cytochrome P450.[6] Replacing a hydrogen at a metabolically vulnerable position with a fluorine atom can significantly increase a drug's half-life.[6]

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of a molecule, potentially improving its interaction with biological targets.[5]

Chemical Sensors

Both fluorinated and non-fluorinated phenylboronic acids are widely used as receptors for the detection of diol-containing molecules, most notably carbohydrates like glucose.[7] The boronic acid reversibly binds with the cis-diols of glucose to form a boronate ester. This binding event can be transduced into a detectable signal (e.g., a change in fluorescence or color).[8]

The lower pKa of fluorinated phenylboronic acids can be a significant advantage in this context, as it allows for efficient glucose binding at physiological pH (~7.4).[9]

Experimental Protocols

The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction and for the synthesis of a fluorinated phenylboronic acid.

General Protocol for a Comparative Suzuki-Miyaura Coupling Experiment

This protocol provides a framework for the direct comparison of a fluorinated and a non-fluorinated phenylboronic acid in a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A To two identical oven-dried flasks, add aryl halide (1.0 mmol) and palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%). B To Flask 1, add phenylboronic acid (1.2 mmol). To Flask 2, add fluorinated phenylboronic acid (1.2 mmol). A->B C Add base (e.g., K₂CO₃, 2.0 mmol) to each flask. B->C D Add degassed solvent (e.g., Toluene/Water) to each flask under inert atmosphere. C->D E Stir both reaction mixtures at the desired temperature (e.g., 90 °C). D->E F Monitor the progress of both reactions simultaneously by TLC or GC-MS at regular intervals. E->F G After completion, perform an aqueous work-up and purify the products by column chromatography. F->G H Determine the isolated yields and compare the reaction times. G->H

Caption: Workflow for a comparative Suzuki coupling study.

Detailed Steps:

  • Reaction Setup: To two identical oven-dried Schlenk flasks under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Addition of Boronic Acid: To the first flask, add the non-fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv). To the second flask, add the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) to each flask via syringe.

  • Reaction: Place both flasks in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of both reactions by taking small aliquots at regular time intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Once the reactions are complete (as indicated by the consumption of the starting material), cool the flasks to room temperature. Quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography on silica gel to obtain the pure coupled products. Determine the isolated yields and compare the reaction times required for full conversion.

Synthesis of 4-Amino-3-fluorophenylboronic Acid

This protocol describes the synthesis of a fluorinated phenylboronic acid, as adapted from a literature procedure.

  • Protection of the Amine: The starting material, 4-bromo-2-fluoroaniline, is first protected. For example, the amine group can be converted to its acetamido derivative by reacting it with acetyl chloride in the presence of a base like triethylamine.

  • Lithium-Halogen Exchange and Borylation: The protected 4-bromo-2-fluoroaniline derivative is then subjected to a lithium-halogen exchange reaction at low temperature (e.g., -78 °C) using a strong base like n-butyllithium. The resulting aryllithium species is then quenched with an electrophilic boron source, such as trimethyl borate.

  • Hydrolysis: The resulting boronate ester is then hydrolyzed under acidic conditions to yield the desired 4-amino-3-fluorophenylboronic acid.

Conclusion

The decision to employ a fluorinated versus a non-fluorinated phenylboronic acid is a nuanced one that depends on the specific goals of the synthesis and the desired properties of the target molecule.

  • Non-fluorinated phenylboronic acids are generally less expensive and offer good reactivity in a wide range of Suzuki-Miyaura coupling reactions. They are excellent choices when the introduction of fluorine is not a requirement for the target molecule's function.

  • Fluorinated phenylboronic acids are powerful reagents for the strategic incorporation of fluorine into molecular scaffolds, a common strategy in modern drug discovery to enhance pharmacokinetic properties. Their increased Lewis acidity can be advantageous in both cross-coupling reactions and sensing applications, particularly at physiological pH. However, researchers should be mindful of the potential for protodeboronation and may need to optimize reaction conditions accordingly.

By understanding the fundamental differences in their physicochemical properties and reactivity, researchers can harness the full potential of both classes of these versatile reagents to advance their scientific endeavors.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,6-Difluoro-3-ethoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of building blocks such as 2,6-Difluoro-3-ethoxyphenylboronic acid is not merely a quality metric; it is a critical determinant of reaction efficiency, reproducibility, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Boronic acids and their derivatives are foundational reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the construction of complex molecular architectures.[2][3] The presence of even trace impurities can poison catalysts, lead to unwanted side reactions, and complicate downstream purification, ultimately impacting project timelines and costs.[1]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Critical Nature of Purity in Boronic Acid Chemistry

The utility of this compound in drug discovery stems from its unique electronic and steric properties, which can be exploited to modulate the pharmacological profile of a lead compound.[4][5][6] However, the very reactivity that makes boronic acids valuable also renders them susceptible to degradation and the formation of impurities.[7][8] Common impurities in boronic acid syntheses include starting materials, reagents, and byproducts such as boroxines (cyclic anhydrides), which can form through dehydration.[9][10] These impurities can have a significant impact on the outcome of subsequent reactions.[1]

Comparative Analysis of Purity Assessment Methodologies

The choice of an analytical method for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the intended use of the data (e.g., routine quality control vs. in-depth characterization). Here, we compare the most effective techniques for analyzing this compound derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its more advanced counterpart, UHPLC, are workhorse techniques for the purity assessment of non-volatile and thermally labile compounds like arylboronic acids.[11][12] These methods offer high-resolution separation of the main component from closely related impurities.

Principle of Operation: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically achieved using a UV detector.

Key Experimental Considerations for this compound:

  • Column Selection: A reversed-phase C18 column is a common starting point for the separation of aromatic boronic acids.[13][14] The choice of a column with low silanol activity can be crucial to minimize on-column hydrolysis of boronate esters, a potential derivative of the target compound.[15]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or a buffer like ammonium acetate, is typically employed.[13][16] The mobile phase composition is optimized to achieve baseline resolution of all components.

  • Detection: The aromatic ring in this compound allows for sensitive detection by UV spectrophotometry, typically around 220-270 nm.[14]

Advantages:

  • Excellent for quantifying known impurities.

  • High precision and accuracy.

  • Amenable to automation for high-throughput analysis.[13][16]

Limitations:

  • May not be suitable for identifying unknown impurities without coupling to a mass spectrometer.

  • On-column degradation can be a concern for some boronic acid derivatives.[15]

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Diluent inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases A & B prep_mobile->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: High-level workflow for HPLC-based purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹¹B NMR are particularly valuable for characterizing boronic acids.

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The resulting spectrum provides detailed information about the chemical environment of the atoms in a molecule.

Application to this compound:

  • ¹H NMR: Provides a quantitative measure of the purity by comparing the integral of a signal from the analyte to that of a certified internal standard (qNMR).[11] It can also reveal the presence of proton-containing impurities. However, boronic acids have a tendency to form boroxines (cyclic trimers) through dehydration, which can lead to complex and sometimes unintelligible spectra.[10] Running the NMR in a solvent like d4-methanol can help break up these oligomers.[10]

  • ¹¹B NMR: This technique is highly specific for boron-containing compounds and can be used to distinguish between different boron species, such as the boronic acid and its corresponding boroxine or boronate esters.[17][18] The chemical shift in ¹¹B NMR is sensitive to the hybridization state of the boron atom.[18]

Advantages:

  • Provides structural information about the analyte and any impurities.

  • qNMR is a primary ratio method that does not require a reference standard of the analyte.[11]

  • ¹¹B NMR is highly specific for boron-containing species.

Limitations:

  • Lower sensitivity compared to HPLC-UV.

  • Spectral complexity due to oligomerization can be a challenge.[10][19]

Experimental Workflow: NMR Sample Preparation for Boronic Acids

NMR_Prep_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent (e.g., CD3OD) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or UHPLC (LC-MS), it provides both quantitative and qualitative information about the components of a sample.

Principle of Operation: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer. A detector then measures the abundance of each ion.

Utility for this compound Analysis:

  • Identification of Impurities: LC-MS is invaluable for identifying unknown impurities by providing their molecular weights.[13][20][21] This information is crucial for understanding the side reactions occurring during synthesis and for developing strategies to minimize them.

  • High Sensitivity: Tandem mass spectrometry (MS/MS) offers exceptional sensitivity, making it suitable for detecting and quantifying trace-level impurities, including potentially mutagenic boronic acids.[20]

  • Challenges: The analysis of boronic acids by MS can be complicated by their tendency to form boroxines and other adducts in the ion source.[9][16] Careful optimization of the MS parameters is necessary to obtain clean and interpretable spectra.[13][16]

Advantages:

  • Provides molecular weight information for impurity identification.

  • Extremely high sensitivity, especially with MS/MS.[20]

  • Can be coupled with HPLC for comprehensive analysis.

Limitations:

  • Ionization efficiency can vary between compounds, making quantification challenging without appropriate standards.

  • Spectral complexity due to adduct formation can occur.[9][16]

Data Summary and Comparison

Analytical TechniquePrinciplePrimary Application for Purity AssessmentStrengthsWeaknesses
HPLC/UHPLC Differential partitioning between stationary and mobile phasesQuantification of known impurities, routine QCHigh precision, accuracy, and throughputLimited identification capabilities for unknowns, potential for on-column degradation
NMR Spectroscopy Nuclear magnetic resonance of atomic nucleiStructural confirmation, absolute quantification (qNMR), identification of boron speciesProvides structural information, no analyte-specific standard needed for qNMRLower sensitivity, spectral complexity from oligomers
Mass Spectrometry (LC-MS) Measurement of mass-to-charge ratio of ionsIdentification of unknown impurities, trace-level analysisHigh sensitivity, provides molecular weight dataQuantification can be complex, potential for adduct formation
Elemental Analysis Combustion of the sample to determine elemental compositionConfirmation of elemental composition (C, H, N, S, etc.)Provides fundamental composition dataDoes not distinguish between isomers or identify organic impurities

Detailed Experimental Protocols

Protocol 1: HPLC Purity Method for this compound
  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in 50:50 acetonitrile:water to a concentration of approximately 0.5 mg/mL.

Protocol 2: ¹H qNMR Purity Determination
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Methanol-d4 (CD3OD).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound and 10 mg of the internal standard into a vial. Dissolve in approximately 0.75 mL of the deuterated solvent.

  • Acquisition Parameters: Use a sufficient relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1). Acquire a sufficient number of scans for good signal-to-noise.

  • Processing and Calculation: Process the spectrum and carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the appropriate qNMR equation.

Protocol 3: LC-MS for Impurity Identification
  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Use the same conditions as in Protocol 1.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes should be evaluated.

    • Mass Range: Scan a wide mass range (e.g., m/z 50-1000).

    • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS data to obtain fragmentation information for structural elucidation.

Conclusion

A multi-faceted approach is often the most robust strategy for comprehensively assessing the purity of synthesized this compound derivatives. HPLC provides reliable quantification of the main component and known impurities, making it ideal for routine quality control. NMR spectroscopy offers invaluable structural information and the ability to perform absolute quantification. Finally, LC-MS is the go-to technique for the identification of unknown impurities, which is critical for process optimization and ensuring the quality of the final product. By judiciously applying these techniques, researchers can have high confidence in the purity of their boronic acid building blocks, paving the way for successful and reproducible synthetic outcomes.

References

A Senior Application Scientist's Guide to 2,6-Difluoro-3-ethoxyphenylboronic Acid in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms and alkoxy groups into molecular scaffolds is a cornerstone of rational drug design and advanced materials science. The unique electronic properties imparted by these functionalities can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,6-Difluoro-3-ethoxyphenylboronic acid emerges as a sophisticated building block, offering a unique combination of steric and electronic features for the synthesis of highly functionalized biaryl compounds through the Suzuki-Miyaura cross-coupling reaction.

This guide provides an in-depth technical comparison of this compound with other relevant boronic acids, supported by experimental data from analogous systems. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Strategic Advantage of the 2,6-Difluoro-3-ethoxy Substitution Pattern

The substitution pattern of this compound is not arbitrary; it is a deliberate design to modulate reactivity and confer desirable properties to the target molecule.

  • Ortho-Fluoro Substituents (2,6-positions): The two fluorine atoms in the ortho positions to the boronic acid moiety exert a strong electron-withdrawing inductive effect. This electronic influence can be a double-edged sword. On one hand, it can increase the acidity of the boronic acid, potentially facilitating the transmetalation step of the Suzuki-Miyaura catalytic cycle. On the other hand, the steric bulk of the ortho substituents can hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction rate.[1] The judicious choice of catalyst, ligand, and reaction conditions is therefore paramount to overcome this steric challenge.[2][3]

  • Meta-Ethoxy Substituent (3-position): The ethoxy group at the meta position introduces an electron-donating resonance effect. This can partially counteract the strong inductive effect of the fluorine atoms, fine-tuning the electronic nature of the aromatic ring. This modulation can be crucial for achieving desired reactivity and for influencing the properties of the final biaryl product.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

While direct, head-to-head comparative yield data for this compound is not extensively available in the literature, we can infer its performance by analyzing data from structurally similar boronic acids. The following table benchmarks the performance of various fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura coupling with different aryl halides.

Table 1: Comparative Yields of Various Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,5-Difluorophenylboronic acid1-Bromo-4-nitrobenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100298[4]
2,5-Difluorophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1102482[4]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O/EtOH1103~90[5]
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O/EtOH1108~90[5]
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O75-98[6]
2-Methylphenylboronic acid2-ChloropyridinePEPPSI-IPrK₂CO₃Dioxane60--[7]
5-Indole boronic acid2-Chloropyrazine- / SPhos----Excellent[7]

Note: Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies. The data presented aims to provide a general performance benchmark.

From this data, we can anticipate that this compound, being a sterically hindered and electron-deficient boronic acid, will likely require carefully optimized reaction conditions to achieve high yields. The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos, often in combination with a strong base like K₃PO₄, is a common strategy to promote the coupling of challenging substrates.[4][7] The choice of solvent can also play a crucial role, with polar aprotic solvents like dioxane or DMF, often in the presence of water, being effective.[6][8]

Mechanistic Considerations and Experimental Workflow

A thorough understanding of the reaction mechanism and a well-defined experimental workflow are critical for success.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation B(OH)3 + X- B(OH)3 + X- Ar-Pd(II)-X(L2)->B(OH)3 + X- Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' R-R' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 R-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Activation Ar-X R'-X Ar-X->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

A systematic approach is crucial for reproducible results. The following workflow outlines the key steps for a typical Suzuki-Miyaura coupling experiment.

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Catalyst/Ligand Addition B->C D 4. Degassing C->D E 5. Heating & Stirring D->E F 6. Reaction Monitoring (TLC/GC-MS) E->F G 7. Work-up & Extraction F->G Upon Completion H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS, etc.) H->I

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

Detailed Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

This compound represents a valuable and highly functionalized building block for the synthesis of complex biaryl structures. While its inherent steric hindrance and electronic properties necessitate careful optimization of reaction conditions, the strategic use of modern palladium catalysts and bulky phosphine ligands enables its effective participation in Suzuki-Miyaura cross-coupling reactions. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this unique reagent in their synthetic endeavors, paving the way for the discovery of novel pharmaceuticals and advanced materials.

References

A Senior Application Scientist's Guide to the Strategic Synthesis of Biaryls: A Cost-Benefit Analysis of 2,6-Difluoro-3-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of modern molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, offering a versatile and robust method for carbon-carbon bond formation.[1] The choice of boronic acid is a critical determinant of success, directly influencing reaction efficiency, yield, and ultimately, project timelines and costs. This guide provides an in-depth cost-benefit analysis of utilizing 2,6-Difluoro-3-ethoxyphenylboronic acid in your synthetic campaigns, comparing its performance with plausible alternatives and providing the experimental context to inform your selection.

The Strategic Value of Fluorination in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity. The unique electronic properties of the C-F bond can lead to favorable alterations in a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the presence of two ortho-fluorine substituents, as in this compound, introduces significant steric and electronic perturbations that can be both advantageous and challenging in synthesis.

Cost-Benefit Analysis: this compound vs. Alternatives

A direct cost-benefit analysis requires a multi-faceted consideration of not only the price per gram of the starting material but also its performance in the reaction, which translates to yield, purity of the product, and the ease of purification. While a direct price for this compound (CAS 849062-00-6) is subject to supplier and quantity, we can infer its cost to be at a premium compared to simpler, non-fluorinated analogues due to a more complex synthesis.[2]

For this analysis, we will compare it with two logical alternatives: the parent non-fluorinated 3-Ethoxyphenylboronic acid and the sterically and electronically distinct 2,6-Difluorophenylboronic acid .

ReagentRepresentative Price (per gram)Key Characteristics
This compound High (inferred)Sterically hindered, electron-withdrawing fluorine atoms, electron-donating ethoxy group.
3-Ethoxyphenylboronic acid Low to Moderate ($7.80 - $39.00)[3][4]Electron-donating ethoxy group, less sterically hindered.
2,6-Difluorophenylboronic acid Moderate to High ($21.00 - $62.60)[5]Sterically hindered, strong electron-withdrawing effects.

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices for the alternatives provide a reasonable baseline for estimation.

Performance Considerations:
  • Yield and Reactivity: The two ortho-fluorine atoms in this compound exert a strong electron-withdrawing inductive effect, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. While electron-withdrawing groups can sometimes slow down this step, the overall effect is highly dependent on the specific substrates and reaction conditions.[6] The steric hindrance from the two ortho-substituents can also play a significant role, potentially requiring more robust catalytic systems (e.g., bulky phosphine ligands) to achieve high yields.[7] In contrast, 3-Ethoxyphenylboronic acid, with its electron-donating ethoxy group and less steric bulk, is generally expected to be a more reactive coupling partner.

  • Side Reactions: A common side reaction with sterically hindered or electron-deficient boronic acids is protodeboronation, where the boronic acid is cleaved by a proton source before it can participate in the cross-coupling.[8] The 2,6-difluoro substitution pattern can make the boronic acid more susceptible to this pathway. Careful control of reaction conditions, particularly the choice of base and the exclusion of water, is crucial to minimize this side reaction. Homocoupling of the boronic acid can also be a competing process, especially with electron-deficient arylboronic acids.[8]

  • Purification: The polarity and chromatographic behavior of the final biaryl product will be influenced by the substituents. The presence of the ethoxy group will increase the lipophilicity compared to a hydroxyl or unsubstituted analogue. The fluorine atoms can also affect the polarity and may require adjustments to the purification strategy (e.g., solvent systems for chromatography).

Experimental Data & Protocols

Representative Experimental Protocol for Suzuki-Miyaura Coupling with a 2,6-Difluoro-substituted Phenylboronic Acid:

This protocol is a generalized starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more active pre-catalyst like a Buchwald-type catalyst for hindered substrates)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.

  • Add the palladium catalyst and any additional ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Logic

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R' Ln Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Boronic Acid Selection

Decision_Workflow Start Start: Biaryl Synthesis Required TargetProps Define Target Properties: - Metabolic Stability - Binding Affinity - Lipophilicity Start->TargetProps NeedFluorine Is Fluorination a Strategic Goal? TargetProps->NeedFluorine SelectFluorinated Select 2,6-Difluoro-3-ethoxy- phenylboronic acid NeedFluorine->SelectFluorinated Yes SelectNonFluorinated Select 3-Ethoxyphenyl- boronic acid or other non-fluorinated alternative NeedFluorine->SelectNonFluorinated No Optimize Optimize Reaction Conditions: - Catalyst/Ligand Screen - Base and Solvent Selection - Temperature Control SelectFluorinated->Optimize SelectNonFluorinated->Optimize Analyze Analyze Cost-Benefit: - Reagent Cost - Yield & Purity - Purification Effort Optimize->Analyze Proceed Proceed with Synthesis Analyze->Proceed

Caption: A logical workflow for selecting the appropriate boronic acid.

Conclusion and Recommendations

The choice to use this compound is a strategic one that should be driven by the desired properties of the final biaryl product.

Choose this compound when:

  • Enhanced metabolic stability is a primary objective. The ortho-fluoro groups can block sites of metabolism.

  • Modulation of pKa and lipophilicity is required for improved pharmacokinetic properties.

  • Specific electronic interactions with a biological target are sought.

Consider alternatives when:

  • Cost is a major constraint and the benefits of fluorination are not critical.

  • Rapid synthesis of a large library of analogues is needed, and a more reactive, less sterically hindered boronic acid is advantageous.

  • The synthetic target is sensitive to the potentially harsher conditions required for coupling hindered boronic acids.

Ultimately, the decision rests on a careful evaluation of the project's goals. While this compound presents a higher upfront cost and may require more optimization, the potential downstream benefits in terms of improved drug-like properties can far outweigh these initial investments in many drug discovery and development programs.

References

The Strategic Advantage of 2,6-Difluoro-3-ethoxyphenylboronic Acid in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern organic synthesis, particularly in the pursuit of novel therapeutics, the choice of building blocks is a critical determinant of success. The strategic incorporation of fluorine atoms and specific substitution patterns can dramatically influence the physicochemical and pharmacological properties of a target molecule. This guide provides an in-depth technical comparison of 2,6-Difluoro-3-ethoxyphenylboronic acid , a sophisticated reagent, against other commonly employed boronic acids in the context of Suzuki-Miyaura cross-coupling reactions. By examining a detailed case study in the synthesis of a potent kinase inhibitor, we will elucidate the unique advantages conferred by the specific arrangement of its functional groups, supported by experimental data.

The Architectural Edge: Understanding this compound

The efficacy of an arylboronic acid in Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors. This compound possesses a unique substitution pattern that offers distinct mechanistic advantages.

  • Ortho-Difluoro Substitution : The two fluorine atoms in the ortho positions to the boronic acid moiety are strongly electron-withdrawing. This electronic pull is known to accelerate the rate-determining transmetalation step in the catalytic cycle.[1] However, this benefit is often a double-edged sword, as ortho-difluoro substitution can also increase the rate of protodeboronation, an undesired side reaction.[1] Furthermore, the steric bulk of two ortho substituents can hinder the approach to the palladium center.[2]

  • Meta-Ethoxy Group : The ethoxy group at the meta position introduces a moderately electron-donating group via resonance, which can help to electronically balance the strong inductive withdrawal of the fluorine atoms. This electronic modulation can be crucial for achieving high yields and minimizing side reactions.

This specific arrangement of substituents suggests a finely tuned reactivity profile, potentially offering a superior balance between accelerated transmetalation and stability against protodeboronation compared to other fluorinated and non-fluorinated analogs.

Case Study: Synthesis of an IRAK4 Inhibitor Intermediate

A compelling example of the successful application of this compound is found in the synthesis of a key intermediate for a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, a target of significant interest in the treatment of inflammatory and autoimmune diseases.[3][4] The synthesis involves a Suzuki-Miyaura coupling between this compound and a complex heterocyclic partner.

Comparative Performance Analysis

To contextualize the performance of this compound, the following table compares the experimental data from the IRAK4 inhibitor synthesis with typical conditions and yields for other boronic acids in similar Suzuki-Miyaura couplings. While not a direct head-to-head comparison under identical conditions, this juxtaposition provides valuable insights into the relative efficacy of these reagents.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound 7-(1-bromocyclopropyl)-5-(4-cyanophenyl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,1-f][3][5][6]triazinePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O100185
Phenylboronic AcidAryl BromidePd(PPh₃)₄Na₂CO₃Toluene/H₂O802-480-95
4-Methoxyphenylboronic acid (Electron-Donating)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneRT-801-3High Yield
4-Trifluoromethylphenylboronic acid (Electron-Withdrawing)Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O1004-1260-85
2,6-Difluorophenylboronic acidAryl BromidePd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O1002-675-90

Analysis of the Data:

The successful synthesis of the complex IRAK4 inhibitor intermediate in a high yield of 85% within a short reaction time of 1 hour highlights the exceptional performance of this compound. The reaction conditions, while relatively standard for a Suzuki-Miyaura coupling, are effective for a sterically demanding and electronically complex substrate. The ortho-difluoro groups likely contribute to a rapid transmetalation, while the overall electronic nature of the molecule, modulated by the meta-ethoxy group, appears to mitigate the potential for significant protodeboronation, leading to a highly efficient transformation.

Experimental Protocols

Synthesis of 5-(4-cyanophenyl)-7-(1-(2,6-difluoro-3-ethoxyphenyl)cyclopropyl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,1-f][3][5][6]triazine

Materials:

  • 7-(1-bromocyclopropyl)-5-(4-cyanophenyl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,1-f][3][5][6]triazine (1.0 equiv)

  • This compound (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel were added 7-(1-bromocyclopropyl)-5-(4-cyanophenyl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,1-f][3][5][6]triazine, this compound, Pd(dppf)Cl₂, and sodium carbonate.

  • The vessel was evacuated and backfilled with nitrogen three times.

  • A degassed 4:1 mixture of 1,4-dioxane and water was added.

  • The reaction mixture was heated to 100 °C and stirred for 1 hour.

  • Upon completion (monitored by LC-MS), the reaction was cooled to room temperature.

  • The mixture was diluted with ethyl acetate and washed with water and brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired product in 85% yield.

Visualizing the Synthesis and Comparison

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 7-(1-bromocyclopropyl)-5-(4-cyanophenyl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,1-f][1,2,4]triazine C Pd(dppf)Cl2 Na2CO3 Dioxane/H2O, 100 °C, 1h A->C B This compound B->C D 5-(4-cyanophenyl)-7-(1-(2,6-difluoro-3-ethoxyphenyl)cyclopropyl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,1-f][1,2,4]triazine (85% Yield) C->D

Caption: Suzuki-Miyaura coupling of a complex heterocyclic bromide with this compound.

Boronic_Acid_Comparison cluster_topic Comparative Performance in Suzuki-Miyaura Coupling cluster_alternatives Alternative Boronic Acids Topic This compound Alt1 Phenylboronic Acid (Baseline) Topic->Alt1 Higher yield in complex systems Alt2 4-Methoxyphenylboronic Acid (Electron-Donating) Topic->Alt2 Faster reaction times Alt3 2,6-Difluorophenylboronic Acid (Strongly Electron-Withdrawing) Topic->Alt3 Potentially better stability

Caption: Logical comparison of this compound with other common boronic acids.

Conclusion

The successful, high-yielding synthesis of a complex IRAK4 inhibitor intermediate demonstrates the significant utility of this compound in demanding synthetic applications. Its unique electronic and steric profile, arising from the ortho-difluoro and meta-ethoxy substitution, provides a powerful tool for medicinal chemists and drug development professionals. This boronic acid facilitates rapid and efficient carbon-carbon bond formation, even with challenging substrates, making it a valuable addition to the synthetic chemist's toolbox for the construction of novel, biologically active molecules. The case study presented herein provides a clear example of its superior performance in a real-world drug discovery context.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2,6-Difluoro-3-ethoxyphenylboronic Acid: A Lifecycle Approach to Laboratory Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical reagents to encompass their entire lifecycle within the laboratory, ensuring that safety and regulatory compliance are paramount from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,6-Difluoro-3-ethoxyphenylboronic acid, a process critical for the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is not merely a matter of procedure but a cornerstone of responsible scientific practice.

This guide is structured to follow the logical progression of the chemical's use in the lab, ensuring that safety and disposal are considered at every stage.

I. Pre-Disposal Considerations: Hazard Assessment and Engineering Controls

Proper disposal begins before the first crystal of the compound is weighed. It starts with a comprehensive understanding of the risks and establishing a safe environment.

A. Hazard Profile

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.[4][5][6]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.[4][5][6]
Respiratory IrritationCategory 3H335: May cause respiratory irritation.[2]

B. Engineering Controls and Personal Protective Equipment (PPE)

The causality behind engineering controls is to minimize exposure by containing the hazard at its source. All handling of this compound, from weighing the solid to preparing solutions and collecting waste, must be conducted within a certified chemical fume hood.[7][8] This is non-negotiable, as it prevents the inhalation of fine powders or aerosols.

Your personal protective equipment is your last line of defense:

  • Eye Protection : Wear tightly fitting safety goggles or a face shield.[4]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[2]

  • Protective Clothing : A lab coat must be worn to protect against skin contact.

II. The Disposal Protocol: A Step-by-Step Guide

Treat all waste containing this compound as hazardous chemical waste. Under no circumstances should it be disposed of down the sanitary sewer or in the regular trash.[9] This is a critical principle of laboratory safety, grounded in federal and local regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[10][11][12]

Step 1: Waste Segregation

The fundamental principle of chemical waste management is segregation. Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9] Incompatible chemicals can react violently, producing toxic gases or excessive heat.[9]

  • Solid Waste : Collect unused (e.g., expired) this compound and contaminated disposable materials (e.g., weighing papers, contaminated gloves, absorbent pads from spill cleanup) in a designated, sealable container.

  • Liquid Waste : Collect solutions containing the compound in a separate, sealable container designated for liquid hazardous waste.

Step 2: Waste Container Management

Proper containerization is essential to prevent leaks and ensure safe transport.

  • Container Selection : Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.

  • Labeling : This is a critical step mandated by OSHA's Hazard Communication Standard.[13] The waste container must be clearly and accurately labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • For liquid waste, list all components, including solvents and approximate concentrations.

    • An indication of the primary hazards (e.g., "Irritant").

Step 3: On-Site Accumulation and Storage

Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's guidelines. This area must be well-ventilated and secure, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Step 4: Decontamination of Empty Containers

The original container of this compound is not "empty" until it has been properly decontaminated. Residual amounts of the chemical can still pose a hazard.

  • Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinseate : The rinseate is considered hazardous waste. The first rinse, which will contain the highest concentration of the chemical, must be collected and added to your designated liquid hazardous waste container for this compound. Subsequent rinses should also be collected as hazardous waste.

  • Final Container Disposal : After the triple rinse and allowing the container to air dry completely in the fume hood, deface the original label to prevent confusion. The clean, dry container can then be disposed of according to institutional policy, which may include regular laboratory glassware or plastic recycling streams.

Step 5: Arranging for Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Contact EHS : Never attempt to dispose of the waste yourself. Contact your institution's EHS department or the designated hazardous waste management provider.[14]

  • Documentation : Provide a complete and accurate description of the waste. Generators of hazardous waste are responsible for it from "cradle-to-grave," which includes proper documentation.[10]

III. Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert and Evacuate : Alert personnel in the immediate area and restrict access.

  • Assess and Equip : If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE.

  • Contain and Clean :

    • Solid Spills : Carefully sweep or vacuum the material to avoid generating dust. Place the collected material into your designated solid hazardous waste container.[15]

    • Liquid Spills : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the spill to your supervisor and your institution's EHS department, as required by your laboratory's Chemical Hygiene Plan.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of this compound, emphasizing safety, compliance, and responsible chemical management.

G cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Generation & Collection cluster_final Phase 3: Final Disposal cluster_spill Emergency Protocol: Spill Assess Assess Hazards (Skin/Eye/Resp. Irritant) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Hood Work in Chemical Fume Hood PPE->Hood Generate Waste Generated Hood->Generate Segregate Solid or Liquid? Generate->Segregate SolidWaste Collect in Solid Hazardous Waste Container Segregate->SolidWaste Solid LiquidWaste Collect in Liquid Hazardous Waste Container Segregate->LiquidWaste Liquid Label Label Container Correctly ('Hazardous Waste', Full Name, Hazards) SolidWaste->Label LiquidWaste->Label Store Store in Designated Waste Accumulation Area Label->Store ContactEHS Contact EHS / Licensed Waste Disposal Company Store->ContactEHS Disposal Professional Disposal ContactEHS->Disposal Spill Spill Occurs Cleanup Contain & Clean Up (Use appropriate method) Spill->Cleanup CollectSpill Collect Spill Debris as Hazardous Waste Cleanup->CollectSpill Report Report to Supervisor & EHS CollectSpill->Report

Caption: Logical workflow for the safe disposal of this compound.

References

A Researcher's Guide to the Safe Handling of 2,6-Difluoro-3-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the proficient and safe handling of chemical reagents is paramount. This guide provides essential safety and operational protocols for 2,6-Difluoro-3-ethoxyphenylboronic acid, a compound that, like many boronic acids, requires careful management in the laboratory. As Senior Application Scientists, our goal is to empower you with the knowledge to not only advance your research but to do so with the highest standards of safety.

Understanding the Risks: Hazard Profile of Boronic Acids

Key Potential Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation[2][4].

  • Serious Eye Irritation: The powder can cause significant eye irritation upon contact[2][4].

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the nose, throat, and lungs[1][2].

Given these potential hazards, a comprehensive approach to personal protection, safe handling, and emergency preparedness is crucial.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to minimizing exposure risks. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.[5][6][7]EN 166 (EU) or NIOSH (US)[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[5][6][8][9]EN 374 (EU)[7]
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[6][8]NIOSH (US) or EN 143/149 (EU)[7]

For a more detailed breakdown of PPE levels, it is useful to consult resources from the U.S. Environmental Protection Agency (EPA) and the Chemical Hazards Emergency Medical Management (CHEMM)[10][11].

Operational Protocols: From Weighing to Waste

A systematic workflow is essential for the safe handling of this compound. The following diagram and protocols outline the key steps.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Consult SDS/Safety Info ppe_assessment Assess Task-Specific Risks prep->ppe_assessment select_ppe Select Appropriate PPE ppe_assessment->select_ppe fume_hood Work in a Fume Hood select_ppe->fume_hood weighing Weighing fume_hood->weighing reaction_setup Reaction Setup weighing->reaction_setup decontamination Decontaminate Glassware reaction_setup->decontamination waste_segregation Segregate Waste decontamination->waste_segregation disposal Dispose of Waste Properly waste_segregation->disposal

Caption: Workflow for Safe Handling of Boronic Acids.

Step-by-Step Handling Procedures:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound to avoid dust generation[5][7].

    • Ensure that an emergency eyewash station and safety shower are readily accessible[8].

    • Before starting, ensure you have the appropriate PPE as outlined in the table above[8][9].

  • Weighing and Transfer:

    • When weighing the solid, do so in a fume hood to minimize inhalation risk[5].

    • Use a spatula for transfers to prevent generating dust.

    • Keep the container tightly closed when not in use[1][5].

  • In Reaction:

    • Add the boronic acid to the reaction vessel carefully.

    • If the reaction is heated, ensure proper ventilation and be aware of potential vapor release.

Spill and Emergency Procedures

In the event of a spill or exposure, a swift and correct response is critical.

Spill Cleanup:

  • Evacuate and Secure: Alert others in the area and restrict access[8].

  • Ventilate: Ensure adequate ventilation[12].

  • Cleanup:

    • For small dry spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust[1][6].

    • For liquid spills, use an inert absorbent material like vermiculite or sand[8].

    • All cleanup materials should be disposed of as hazardous waste[8].

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][12].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention[1][12].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][12].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Waste Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation and Collection:

  • This compound and any materials contaminated with it should be treated as hazardous chemical waste[8].

  • Solid Waste: Collect unused reagent and contaminated items (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container[9].

  • Liquid Waste: Collect solutions containing the boronic acid in a separate, labeled, and compatible container for liquid hazardous waste[9].

  • Never dispose of boronic acids down the drain [8][9].

Container Management:

  • Use high-density polyethylene (HDPE) or glass containers for waste collection[8].

  • Ensure waste containers are properly sealed and stored in a designated satellite accumulation area[8].

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal[8].

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.